Product packaging for Epidepride(Cat. No.:CAS No. 107188-87-4)

Epidepride

カタログ番号: B019907
CAS番号: 107188-87-4
分子量: 418.27 g/mol
InChIキー: APNNSBJHVTUORL-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Epidepride is a potent and selective antagonist for the dopamine D2 and D3 receptor subtypes, distinguished by its exceptionally high affinity (sub-nanomolar range) and slow dissociation kinetics. This pharmacological profile makes it an invaluable tool in neuroscience research, particularly for in vitro and ex vivo receptor binding assays where it is often utilized in its radiolabeled form ([3H]this compound or [123I]this compound). Its primary research value lies in its ability to label a high-affinity state of the D2/D3 receptors, allowing for the precise quantification and characterization of these receptors in brain tissue. Due to its low non-specific binding, this compound is exceptionally useful for autoradiography studies, enabling detailed mapping of receptor distribution in discrete brain regions such as the striatum, nucleus accumbens, and other limbic areas implicated in motor control, reward, and cognition. Researchers employ this compound to investigate the neurochemical basis of psychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction, providing critical insights into dopaminergic system dysfunction. Its mechanism of action involves competitive inhibition of dopamine at the D2/D3 receptor site, facilitating the study of receptor occupancy, density, and the effects of novel therapeutic compounds. This compound is for research purposes only and is a cornerstone for advancing our understanding of dopaminergic neurotransmission.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23IN2O3 B019907 Epidepride CAS No. 107188-87-4

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

107188-87-4

分子式

C16H23IN2O3

分子量

418.27 g/mol

IUPAC名

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide

InChI

InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1

InChIキー

APNNSBJHVTUORL-LBPRGKRZSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC

異性体SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC

正規SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC

他のCAS番号

107188-87-4

同義語

epidepride
N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide

製品の起源

United States

Foundational & Exploratory

The Discovery and Synthesis of Epidepride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of Epidepride, a high-affinity antagonist for the dopamine (B1211576) D2 and D3 receptors. It is intended for researchers, scientists, and professionals in the field of drug development and neuroimaging. This guide details the discovery, synthesis, and characterization of this compound, with a focus on its application as a radioligand in single-photon emission computed tomography (SPECT) for the visualization of dopamine receptors in the brain.

Introduction: The Quest for a High-Affinity Dopamine D2/D3 Ligand

The development of this compound emerged from the ongoing effort to create potent and selective radioligands for imaging dopamine D2 receptors in the human brain. The design of this class of substituted benzamides was inspired by the atypical antipsychotic agent remoxipride.[1] The journey began in the late 1970s with the evaluation of halogenated analogs of (S)-sulpiride, which led to the discovery of remoxipride.[1] Subsequent research on remoxipride's metabolites resulted in the development of raclopride, a valuable radioligand for positron emission tomography (PET) studies.[1] The quest for even higher affinity and better imaging characteristics led to the design of this compound.

This compound, chemically known as (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide, was ingeniously designed by combining structural features of isoremoxipride and iodopride.[1] In a remarkable instance of simultaneous discovery, this compound was independently prepared and radiolabeled in 1988 by three separate laboratories in Stockholm, Berkeley, and Nashville.[1]

Physicochemical Properties and Structure

This compound is a dimethoxybenzene derivative with the molecular formula C16H23IN2O3 and a molecular weight of 418.27 g/mol .[2]

IUPAC Name: N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the preparation of a key precursor for radioiodination. A common synthetic route starts from 3-methoxy salicylic (B10762653) acid. The final non-radioactive compound is synthesized, followed by the introduction of a radioactive iodine isotope.

Synthesis of the Tributyltin Precursor

A crucial intermediate for the radiosynthesis of [¹²³I]this compound and [¹²⁴I]this compound is the corresponding tributyltin derivative, N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-tributyltin-2,3-dimethoxybenzamide.[3]

Experimental Protocol: Synthesis of the Tributyltin Precursor

This protocol is a generalized representation based on literature descriptions.

  • Starting Material: The synthesis can be initiated from 3-methoxy salicylic acid.

  • Amidation: The carboxylic acid group of the benzamide (B126) precursor is activated and coupled with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine.

  • Stannylation: The iodine atom on the benzamide ring is replaced with a tributyltin group. This is typically achieved through a palladium-catalyzed reaction. For instance, the aryl iodide can be reacted with hexabutylditin in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).

  • Purification: The resulting tributyltin precursor is purified using column chromatography.

Radiolabeling with Iodine-123

The final step in preparing the radioligand is the introduction of Iodine-123.

Experimental Protocol: Radioiodination of this compound

  • Precursor: The tributyltin precursor of this compound is used.

  • Radioiodination: The precursor is reacted with [¹²³I]NaI in the presence of an oxidizing agent, such as hydrogen peroxide, in an acidic buffer.[4]

  • Purification: The resulting [¹²³I]this compound is purified using high-performance liquid chromatography (HPLC).

  • Quality Control: The radiochemical purity and specific activity of the final product are determined.

Mechanism of Action and Signaling Pathway

This compound functions as a high-affinity antagonist of dopamine D2 and D3 receptors.[5][6] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.

Upon binding to the D2 receptor, dopamine typically initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this action.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R This compound This compound (Antagonist) This compound->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway and this compound's Antagonistic Action.

Quantitative Data

This compound exhibits exceptional binding affinity and selectivity for dopamine D2/D3 receptors.

ParameterValueTissue/RegionReference
Binding Affinity (Kd) 24 pMRat Striatum, Medial Frontal Cortex, Hippocampus, Cerebellum[7]
In Vivo Striatum-to-Cerebellum Ratio 234Rat[1]
Specific Striatal Uptake ([¹²³I]this compound) 71.7 ± 4.9%Human

Experimental Protocols

In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Workflow Diagram

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Homogenates start->prep incubate Incubate Membranes with Radiolabeled this compound and Competitor prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Scatchard or Cheng-Prusoff) quantify->analyze end End analyze->end

Workflow for an In Vitro Radioligand Binding Assay.

Detailed Methodology

  • Membrane Preparation:

    • Dissect brain tissue (e.g., rat striatum) and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a known concentration of radiolabeled this compound (e.g., [¹²⁵I]this compound), and varying concentrations of unlabeled this compound or other competing ligands.

    • For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a potent D2 antagonist (e.g., haloperidol).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.[7]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Alternatively, use non-linear regression analysis of competition binding data to determine the inhibitory constant (Ki).

SPECT Imaging Protocol with [¹²³I]this compound in Humans

This protocol provides a general framework for conducting a SPECT study to visualize dopamine D2 receptors in the human brain.

Workflow Diagram

SPECT_Workflow start Start patient_prep Patient Preparation (Informed Consent, Positioning) start->patient_prep injection Intravenous Injection of [123I]this compound patient_prep->injection acquisition SPECT Data Acquisition injection->acquisition reconstruction Image Reconstruction (with corrections) acquisition->reconstruction analysis Image Analysis (Region of Interest Definition, Quantification) reconstruction->analysis end End analysis->end

Workflow for a Human SPECT Imaging Study with [123I]this compound.

Detailed Methodology

  • Patient Preparation:

    • Obtain informed consent from the participant.

    • Position the patient comfortably in the SPECT scanner to minimize head movement during the scan. A head holder may be used.

  • Radiotracer Administration:

    • Administer a sterile, pyrogen-free solution of [¹²³I]this compound intravenously as a bolus injection. The typical injected dose is approximately 150-185 MBq.

  • SPECT Data Acquisition:

    • Acquire dynamic or static SPECT images at specific time points post-injection. For dynamic studies, continuous acquisition may begin immediately after injection. For static images, acquisition is typically performed at a time of optimal target-to-background ratio, which can be several hours post-injection.

    • Use a SPECT system equipped with high-resolution collimators.

  • Image Reconstruction:

    • Reconstruct the acquired projection data into tomographic images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).

    • Apply corrections for attenuation, scatter, and collimator-detector response to improve image quality and quantitative accuracy.

  • Image Analysis:

    • Define regions of interest (ROIs) on the reconstructed images corresponding to specific brain structures (e.g., striatum, cerebellum).

    • Calculate the radioactivity concentration in each ROI.

    • Quantify dopamine D2 receptor binding, often expressed as the specific-to-nonspecific binding ratio (e.g., striatum-to-cerebellum ratio).

Conclusion

This compound has established itself as a cornerstone radioligand for the in vivo imaging of dopamine D2/D3 receptors. Its high affinity and selectivity, coupled with favorable imaging characteristics, have enabled significant advancements in our understanding of the dopaminergic system in both healthy and diseased states. The detailed synthetic routes and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to utilize this powerful tool in their investigations of neuropsychiatric and neurological disorders.

References

The Pharmacodynamics of Epidepride: A Tale of Two Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Epidepride, a substituted benzamide (B126) derivative, is a potent and high-affinity antagonist of the dopamine (B1211576) D2 receptor. Its well-characterized interactions with this receptor have established it as a valuable tool in neuroscience research, particularly for in vitro and in vivo imaging studies of striatal and extrastriatal D2 receptors. However, the pharmacodynamic profile of this compound at the serotonin (B10506) 1A (5-HT1A) receptor, a common target for many antipsychotic agents, remains largely undefined in publicly accessible scientific literature. This guide provides a comprehensive overview of the known pharmacodynamics of this compound at the D2 receptor, including quantitative binding data and detailed experimental protocols. Furthermore, it offers a contextual understanding of 5-HT1A receptor pharmacology, drawing parallels with other benzamide antipsychotics, while clearly acknowledging the current data gap for this compound itself.

Pharmacodynamics at Dopamine D2 Receptors

This compound exhibits exceptionally high affinity for the dopamine D2 receptor, acting as a potent antagonist. This characteristic has been consistently demonstrated across various in vitro studies.

Quantitative Binding Data

The binding affinity of this compound for the D2 receptor is in the picomolar range, highlighting its potent interaction. The following table summarizes key quantitative data from radioligand binding assays.

ParameterValueBrain Region(s)Reference(s)
Kd (Dissociation Constant) 24 pMStriatum, Medial Frontal Cortex, Hippocampus, Cerebellum[1]
Bmax (Maximum Binding Sites) 36.7 pmol/g tissueStriatum[1]
1.04 pmol/g tissueMedial Frontal Cortex[1]
0.85 pmol/g tissueHippocampus[1]
0.37 pmol/g tissueCerebellum[1]
Receptor Selectivity Profile

This compound demonstrates high selectivity for the D2 receptor over a range of other neurotransmitter receptors. Competition binding assays have shown significantly lower affinity for other dopamine receptor subtypes, serotonin receptors, and adrenergic receptors.

Receptor/SiteIC50 (Inhibition Concentration 50%)Reference(s)
Dopamine D2 Sub-nanomolar (inferred from high affinity)[1]
SCH 23390 (D1 antagonist) > 1 µM[1]
SKF 83566 (D1 antagonist) > 1 µM[1]
Serotonin > 1 µM[1]
Ketanserin (5-HT2A antagonist) > 1 µM[1]
Mianserin (Serotonin antagonist) > 1 µM[1]
Naloxone (Opioid antagonist) > 1 µM[1]
QNB (Muscarinic antagonist) > 1 µM[1]
Prazosin (α1-adrenergic antagonist) > 1 µM[1]
Clonidine (α2-adrenergic agonist) > 1 µM[1]
Alprenolol (β-adrenergic antagonist) > 1 µM[1]
Norepinephrine > 1 µM[1]
α2-adrenergic receptors Apparent KD of 9 nM[1]
Downstream Signaling at D2 Receptors

As a D2 receptor antagonist, this compound is expected to block the canonical signaling pathway of this Gi/o-coupled receptor. The primary downstream effect of D2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound would prevent this dopamine-mediated inhibition, thereby restoring adenylyl cyclase activity and cAMP production.

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R This compound This compound This compound->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

This compound antagonism of the D2 receptor signaling pathway.

Interaction with 5-HT1A Receptors: A Contextual Overview

A comprehensive search of scientific literature did not yield specific quantitative binding or functional data for this compound at the 5-HT1A receptor. This represents a significant gap in our understanding of its complete pharmacodynamic profile, especially considering that many atypical antipsychotics possess dual D2 and 5-HT1A receptor activity.

The Benzamide Class and 5-HT1A Receptors

This compound belongs to the substituted benzamide class of antipsychotics. Some members of this class, such as amisulpride, have been reported to interact with other receptors, including serotonin subtypes, although often with lower affinity than for the D2 receptor. This raises the possibility that this compound could have some, as yet uncharacterized, activity at 5-HT1A receptors.

General 5-HT1A Receptor Signaling

The 5-HT1A receptor is also a Gi/o-coupled receptor. Its activation by serotonin typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a reduction in neuronal excitability.

HT1A_Signaling_Pathway Serotonin Serotonin HT1A_R 5-HT1A Receptor Serotonin->HT1A_R G_protein Gi/o Protein HT1A_R->G_protein Activation GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux G_protein->GIRK Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Canonical signaling pathways of the 5-HT1A receptor.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization of ligand-receptor interactions.

[125I]this compound Radioligand Binding Assay for D2 Receptors

This protocol is based on methodologies described for the characterization of [125I]this compound binding to dopamine D2 receptors in rat brain tissue.[1]

1. Tissue Preparation:

  • Homogenize dissected brain regions (e.g., striatum) in ice-cold buffer.

  • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous substances.

  • Resuspend the final membrane preparation in the assay buffer.

2. Binding Assay:

  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Radioligand: [125I]this compound.

  • Incubation: Incubate membrane homogenates with various concentrations of [125I]this compound (for saturation assays) or a fixed concentration of [125I]this compound with increasing concentrations of a competing ligand (for competition assays).

  • Temperature and Duration: 25°C for 4 hours.

  • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 1 µM haloperidol).

3. Separation and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Analyze saturation binding data using Scatchard analysis to determine Kd and Bmax values.

  • Analyze competition binding data using non-linear regression to determine IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Brain Homogenate) Start->Tissue_Prep Incubation Incubation - Membranes - [125I]this compound - Competing Ligand (optional) Tissue_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Filter Washing (Remove Non-specific Binding) Filtration->Washing Counting Gamma Counting (Measure Radioactivity) Washing->Counting Data_Analysis Data Analysis (Scatchard/Non-linear Regression) Counting->Data_Analysis End End Data_Analysis->End

Workflow for a D2 receptor radioligand binding assay.

Conclusion

This compound is a highly potent and selective dopamine D2 receptor antagonist with well-documented high-affinity binding in the picomolar range. Its pharmacodynamic profile at this receptor makes it an invaluable research tool for studying the dopaminergic system. However, the current body of scientific literature lacks specific data on the interaction of this compound with the 5-HT1A receptor. While its chemical classification as a benzamide suggests the potential for such interactions, further experimental investigation is necessary to fully elucidate its complete receptor binding and functional profile. A thorough characterization of this compound's activity at the 5-HT1A receptor would provide a more complete understanding of its pharmacological actions and its potential as a lead compound in drug development.

References

In-Vitro Characterization of Epidepride Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Epidepride, a high-affinity antagonist for the dopamine (B1211576) D2 receptor. This compound, and its radiolabeled forms such as [¹²⁵I]this compound and [¹²³I]this compound, serves as a critical tool for the study of striatal and extrastriatal dopamine D2 receptors.[1][2][3] This document details the quantitative binding data, experimental protocols for key assays, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of this compound's binding characteristics.

Quantitative Binding Affinity of this compound

This compound is recognized as a potent dopamine D2 receptor antagonist.[1] Its high affinity makes it a superior radioligand for in-vitro and in-vivo studies of both striatal and extrastriatal dopamine D2 receptors.[1]

Dopamine D2 Receptor Binding Affinity

The binding affinity of this compound to the dopamine D2 receptor has been determined through saturation binding studies. The dissociation constant (Kd) is a measure of the binding affinity, where a lower Kd value indicates a stronger affinity.

ParameterValueBrain Region(s)TemperatureReference
Kd 24 pMStriatum, Medial Frontal Cortex, Hippocampus, Cerebellum25°C[1]
Kd 46 pMRat Striatum37°C[4]

The density of binding sites (Bmax) for [¹²⁵I]this compound varies across different brain regions, reflecting the distribution of dopamine D2 receptors.

Brain RegionBmax (pmol/g tissue)TemperatureReference
Striatum 36.725°C[1]
Medial Frontal Cortex 1.0425°C[1]
Hippocampus 0.8525°C[1]
Cerebellum 0.3725°C[1]
Rat Striatum 3337°C[4]
Rat Striatum 3225°C[4]
Off-Target Binding Affinity

While this compound is highly specific for the dopamine D2 receptor, some off-target binding has been observed, particularly at higher concentrations.

TargetApparent KdBrain Region(s)Reference
Alpha-2 Noradrenergic Receptors 9 nMFrontal Cortex, Hippocampus[1]

Inhibition constants (IC50) from competitive binding assays further demonstrate the selectivity of this compound. The IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.

Competing LigandIC50Brain Region(s)
SCH 23390 > 1 µMStriatum, Medial Frontal Cortex, Hippocampus
SKF 83566 > 1 µMStriatum, Medial Frontal Cortex, Hippocampus
Serotonin > 1 µMStriatum, Medial Frontal Cortex, Hippocampus
Ketanserin > 1 µMStriatum, Medial Frontal Cortex, Hippocampus
Mianserin > 1 µMStriatum, Medial Frontal Cortex, Hippocampus
Naloxone > 1 µMStriatum, Medial Frontal Cortex, Hippocampus
QNB > 1 µMStriatum, Medial Frontal Cortex, Hippocampus
Prasozin > 1 µMStriatum, Medial Frontal Cortex, Hippocampus
Clonidine > 1 µM (partial displacement at nM concentrations)Striatum, Medial Frontal Cortex, Hippocampus
Alprenolol > 1 µMStriatum, Medial Frontal Cortex, Hippocampus
Norepinephrine > 1 µMStriatum, Medial Frontal Cortex, Hippocampus

Experimental Protocols

Radioligand binding assays are fundamental for characterizing the interaction of ligands with their receptors.[5][6][7] The following sections detail the methodologies for saturation and competitive binding assays using [¹²⁵I]this compound.

Membrane Preparation
  • Homogenization: Frozen tissue or washed cells are homogenized in approximately 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, supplemented with a protease inhibitor cocktail).[8]

  • Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[8]

  • Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[8]

  • Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C.[8]

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a suitable method, such as the Pierce® BCA assay.[8]

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6][7]

  • Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[8]

  • Incubation Mixture: Each well contains:

    • 150 µL of the membrane preparation (typically 50-120 µg of protein for tissue membranes).[8]

    • 50 µL of buffer or a high concentration of an unlabeled competing ligand (to determine non-specific binding).

    • 50 µL of [¹²⁵I]this compound at increasing concentrations (e.g., 8 different concentrations ranging from 0.2 to 20 nM).[8]

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours for this compound).[1] The plate is gently agitated during incubation.[8]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6][8]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.[8]

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data is then analyzed using non-linear regression to determine the Kd and Bmax values.[7]

Competitive Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of a radioligand.[6]

  • Assay Setup: The setup is similar to the saturation binding assay.

  • Incubation Mixture: Each well contains:

    • 150 µL of the membrane preparation.[8]

    • 50 µL of the unlabeled test compound at various concentrations (typically a range spanning several orders of magnitude).[6]

    • 50 µL of [¹²⁵I]this compound at a fixed concentration (usually at or below its Kd).

  • Incubation, Filtration, and Counting: These steps are performed as described for the saturation binding assay.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression is used to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations: Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow: Saturation Binding Assay

The following diagram illustrates the key steps involved in a typical saturation binding assay.

Saturation_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes with Radioligand Concentrations (Total & Non-specific) Membrane_Prep->Incubation Radioligand_Prep [¹²⁵I]this compound Dilution Series Radioligand_Prep->Incubation NSB_Prep Non-specific Binding (Cold Ligand) NSB_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate Specific Binding (Total - Non-specific) Counting->Data_Analysis Curve_Fitting Non-linear Regression (Scatchard Plot) Data_Analysis->Curve_Fitting Results Determine Kd and Bmax Curve_Fitting->Results

Caption: Workflow for a saturation radioligand binding assay.

Experimental Workflow: Competitive Binding Assay

This diagram outlines the process for a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Radioligand_Prep Fixed Concentration of [¹²⁵I]this compound Radioligand_Prep->Incubation Competitor_Prep Test Compound Dilution Series Competitor_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Plot % Specific Binding vs. [Competitor] Counting->Data_Analysis Curve_Fitting Non-linear Regression Data_Analysis->Curve_Fitting IC50_to_Ki Calculate Ki from IC50 (Cheng-Prusoff) Curve_Fitting->IC50_to_Ki Results Determine Ki IC50_to_Ki->Results

Caption: Workflow for a competitive radioligand binding assay.

References

Epidepride: A High-Affinity Dopamine D2/D3 Receptor Antagonist with Therapeutic Potential in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, present a significant and growing unmet medical need. The complex pathophysiology of these disorders necessitates the exploration of novel therapeutic strategies. This whitepaper details the scientific rationale and preclinical evidence supporting the investigation of Epidepride, a potent dopamine (B1211576) D2/D3 receptor antagonist, as a potential disease-modifying agent in neurodegenerative diseases. While primarily utilized as a high-affinity radioligand for in vivo imaging, this compound's pharmacological profile suggests a therapeutic potential rooted in the modulation of key pathological pathways in neurodegeneration, including neuroinflammation and aberrant signaling cascades. This document provides a comprehensive overview of the mechanism of action of D2/D3 receptor antagonists, summarizes relevant quantitative data, outlines detailed experimental protocols for preclinical evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction: The Role of Dopaminergic Systems in Neurodegeneration

The dopaminergic system, traditionally associated with motor control and reward, is increasingly implicated in the pathophysiology of various neurodegenerative diseases. Dysfunction in dopamine signaling contributes not only to the motor symptoms of Parkinson's disease but also to cognitive and neuropsychiatric symptoms in Alzheimer's disease. Dopamine D2 and D3 receptors, in particular, are pivotal in mediating these effects and represent promising therapeutic targets.

This compound is a substituted benzamide (B126) that acts as a potent and high-affinity antagonist for dopamine D2 and D3 receptors.[1] Its primary application to date has been as the radiolabeled tracer, [¹²³I]this compound, for Single Photon Emission Computed Tomography (SPECT) imaging, enabling the visualization and quantification of D2/D3 receptors in the brain.[2][3] However, the therapeutic potential of non-radiolabeled this compound remains largely unexplored. This guide consolidates the existing evidence for the role of D2/D3 receptor antagonism in mitigating neurodegenerative processes and proposes a roadmap for the preclinical evaluation of this compound as a therapeutic candidate.

Mechanism of Action: D2/D3 Receptor Antagonism in Neuroprotection

The therapeutic potential of this compound in neurodegenerative diseases is predicated on the multifaceted roles of D2 and D3 receptors in the central nervous system. Antagonism of these receptors can influence key pathological processes, including neuroinflammation and tau pathology.

Modulation of Neuroinflammation

Neuroinflammation is a critical component in the progression of neurodegenerative diseases. Dopamine D3 receptors are expressed on astrocytes, and their signaling has been shown to promote neuroinflammation.[1][2] Antagonism of D3 receptors can attenuate microglial activation and reduce the production of pro-inflammatory cytokines.[1] This anti-inflammatory effect is a key rationale for investigating D2/D3 antagonists like this compound for neurodegenerative conditions where neuroinflammation is a prominent feature.

Attenuation of Tau Pathology

The aggregation of hyperphosphorylated tau protein is a hallmark of Alzheimer's disease and other tauopathies. Recent studies have demonstrated that antagonism of the dopamine D2 receptor can suppress tau aggregation and its associated neurotoxicity. This suggests that D2 receptor antagonists could have a direct disease-modifying effect in tau-related neurodegenerative disorders.

Signaling Pathways

The neuroprotective effects of D2/D3 receptor antagonism are mediated through the modulation of intracellular signaling cascades. One of the key pathways involves the regulation of Akt and Glycogen Synthase Kinase 3β (GSK-3β). D2 receptor antagonism has been shown to increase the phosphorylation of Akt, which in turn leads to the inhibitory phosphorylation of GSK-3β. The dysregulation of GSK-3β is implicated in tau hyperphosphorylation and other pathological processes in Alzheimer's disease.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Akt Akt D2R->Akt Relieves Inhibition This compound This compound This compound->D2R Antagonism GSK3b GSK-3β Akt->GSK3b Inhibitory Phosphorylation Neuroprotection Neuroprotection (Reduced Tau Hyperphosphorylation, Anti-inflammatory Effects) GSK3b->Neuroprotection Promotes

Figure 1: Proposed neuroprotective signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the therapeutic effects of D2/D3 receptor antagonists in relevant preclinical models.

Table 1: Binding Affinity of this compound

Receptor Target Ligand KD (pM) Brain Region Reference

| Dopamine D2 | [¹²⁵I]this compound | 24 | Striatum, Frontal Cortex, Hippocampus, Cerebellum |[1] |

Table 2: In Vivo Receptor Occupancy of a D2/D3 Antagonist (Amisulpride)

Brain Region Receptor Occupancy (%) Study Population Reference
Striatum 56 Amisulpride-treated patients [3]
Thalamus 78 Amisulpride-treated patients [3]

| Temporal Cortex | 82 | Amisulpride-treated patients |[3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in preclinical models of neurodegenerative diseases.

Animal Model of Tauopathy
  • Model: Transgenic mice expressing human mutant tau (e.g., P301S or P301L mutation).

  • Treatment: Chronic administration of non-radiolabeled this compound via osmotic mini-pumps or daily intraperitoneal injections. A range of doses should be tested based on its high affinity for D2/D3 receptors.

  • Behavioral Assessment: Cognitive function should be assessed using tests such as the Morris water maze, Y-maze, and novel object recognition test.

  • Histopathological Analysis: Brain tissue should be analyzed for tau pathology (e.g., AT8-positive inclusions), neuronal loss, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Biochemical Analysis: Levels of total and phosphorylated tau, as well as inflammatory cytokines, should be quantified using ELISA or Western blotting.

In Vitro Model of Neuroinflammation
  • Cell Culture: Primary mixed glial cultures or co-cultures of neurons and glia.

  • Inflammatory Challenge: Stimulation with lipopolysaccharide (LPS) or other pro-inflammatory agents.

  • Treatment: Co-incubation with a range of concentrations of this compound.

  • Endpoint Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture medium using ELISA. Assessment of microglial and astrocyte activation via immunocytochemistry. Evaluation of neuronal viability using assays such as MTT or LDH release.

G start Start: Preclinical Evaluation of this compound in_vitro In Vitro Studies (Neuroinflammation & Neuroprotection) start->in_vitro animal_model Animal Model Studies (e.g., Tauopathy model) start->animal_model pk_pd Pharmacokinetic & Pharmacodynamic Studies in_vitro->pk_pd behavioral Behavioral Assessment (Cognitive & Motor Function) animal_model->behavioral histo Histopathological Analysis (Tau pathology, Neuroinflammation) animal_model->histo biochem Biochemical Analysis (p-Tau, Cytokines) animal_model->biochem animal_model->pk_pd end Decision Point: Advance to Clinical Trials? behavioral->end histo->end biochem->end tox Toxicology Studies pk_pd->tox tox->end

Figure 2: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound's high affinity and selectivity for dopamine D2/D3 receptors, combined with the growing body of evidence implicating these receptors in the pathophysiology of neurodegenerative diseases, provides a strong rationale for its investigation as a novel therapeutic agent. The proposed mechanisms of action, including the modulation of neuroinflammation and tau pathology via the Akt/GSK-3β signaling pathway, offer plausible avenues for disease modification.

Future research should focus on conducting rigorous preclinical studies using relevant animal models of Alzheimer's and Parkinson's disease to directly assess the therapeutic efficacy of non-radiolabeled this compound. These studies should aim to establish a clear dose-response relationship, elucidate the precise molecular mechanisms of action, and evaluate the safety profile of chronic administration. Successful outcomes from such preclinical investigations would provide the necessary foundation for advancing this compound into clinical trials for the treatment of neurodegenerative diseases.

References

Investigating the role of Epidepride in modulating dopamine signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidepride is a highly potent and selective antagonist for the dopamine (B1211576) D2 and D3 receptors. Its primary application to date has been as a radioligand for in vitro and in vivo imaging studies, particularly in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) scans, to investigate the distribution and density of D2/D3 receptors in the brain. This technical guide provides an in-depth overview of the established role of this compound in binding to dopamine receptors and its inferred role in modulating downstream signaling pathways. While direct functional studies detailing this compound's impact on second messenger systems are limited, its well-characterized antagonist profile at D2/D3 receptors allows for a clear understanding of its expected modulatory effects.

This compound Binding Profile

This compound exhibits high affinity for dopamine D2 and D3 receptors, making it an invaluable tool for receptor characterization and occupancy studies. Its binding kinetics have been extensively studied, revealing a low dissociation constant (Kd), indicative of a strong and stable interaction with its target receptors.

Quantitative Binding Data for this compound
ParameterValueTissue/SystemReference
Kd (in vitro) 0.024 nMRat Striatum
Bmax (in vitro) 36.7 pmol/g tissueRat Striatum
Kd (in vitro) 24 pMRat Striatum, Medial Frontal Cortex, Hippocampus
Bmax (in vitro) 1.04 pmol/g tissueRat Medial Frontal Cortex
Bmax (in vitro) 0.85 pmol/g tissueRat Hippocampus

Dopamine D2/D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by dopamine initiates a signaling cascade that modulates neuronal excitability and gene expression. As a potent antagonist, this compound blocks these actions of dopamine.

Canonical D2/D3 Receptor Signaling Cascade
  • Dopamine Binding: In the absence of an antagonist like this compound, dopamine binds to and activates D2/D3 receptors.

  • G-Protein Activation: This activation leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular concentrations of cAMP.

  • PKA Inactivation: Cyclic AMP is the primary activator of Protein Kinase A (PKA). Reduced cAMP levels lead to the inactivation of PKA.

  • Modulation of DARPP-32 Phosphorylation: PKA phosphorylates a number of downstream targets, including Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). Inactivation of PKA leads to a decrease in the phosphorylation of DARPP-32 at its threonine-34 residue. Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1). Therefore, a decrease in phosphorylated DARPP-32 leads to increased PP1 activity.

This compound's Modulatory Role

By binding to and blocking D2/D3 receptors, this compound prevents the dopamine-induced inhibition of adenylyl cyclase. This leads to a disinhibition of the signaling pathway, resulting in:

  • Increased Adenylyl Cyclase Activity (relative to dopamine-stimulated state)

  • Elevated cAMP Levels

  • Increased PKA Activity

  • Enhanced Phosphorylation of DARPP-32 (at Thr34)

This ultimately leads to the inhibition of PP1 and subsequent alterations in the phosphorylation state of numerous downstream effector proteins, thereby modulating neuronal function.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the interaction of ligands like this compound with dopamine signaling pathways.

Radioligand Binding Assay ([¹²⁵I]this compound)

This protocol is adapted from established methods for characterizing D2 receptor binding.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound.

Materials:

  • [¹²⁵I]this compound (radioligand)

  • Unlabeled this compound (for competition)

  • Tissue homogenates (e.g., rat striatum)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Polyethyleneimine (PEI) treated filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Tissue Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add tissue homogenate to each well.

  • Saturation Binding: To a series of wells, add increasing concentrations of [¹²⁵I]this compound. To a parallel set of wells, add the same concentrations of [¹²⁵I]this compound along with a high concentration of unlabeled this compound to determine non-specific binding.

  • Competition Binding: To a series of wells, add a fixed concentration of [¹²⁵I]this compound and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through PEI-treated filter mats using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values from the saturation binding experiment and IC50/Ki values from the competition binding experiment.

Adenylyl Cyclase Activity Assay

This is a generalized protocol to measure the effect of D2 receptor modulation on cAMP production.

Objective: To determine the effect of this compound on adenylyl cyclase activity.

Materials:

  • Cell line expressing dopamine D2 receptors (e.g., CHO-D2R, HEK293-D2R)

  • Dopamine

  • This compound

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA, HTRF)

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Cell Culture: Culture the D2R-expressing cells to confluency in appropriate plates.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

  • Stimulation: Add dopamine to the wells to stimulate the D2 receptors. In parallel wells, add forskolin as a positive control for adenylyl cyclase activation.

  • Lysis: After the stimulation period, lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its effect on dopamine-mediated inhibition of adenylyl cyclase.

DARPP-32 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure changes in the phosphorylation state of DARPP-32.

Objective: To assess the effect of this compound on the phosphorylation of DARPP-32 at Threonine-34.

Materials:

  • Rat or mouse striatal slices or D2R-expressing cells

  • Dopamine

  • This compound

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-DARPP-32 (Thr34) and anti-total-DARPP-32

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue/Cell Treatment: Treat striatal slices or cultured cells with dopamine in the presence and absence of varying concentrations of this compound.

  • Lysis: Lyse the cells or tissue in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-DARPP-32 (Thr34).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total DARPP-32 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for both phospho- and total DARPP-32. Express the results as the ratio of phospho-DARPP-32 to total DARPP-32.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi_alpha Gαi/o D2R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates pDARPP32 p-DARPP-32 (Thr34) PKA->pDARPP32 Phosphorylates DARPP32 DARPP-32 DARPP32->pDARPP32 PP1 PP1 pDARPP32->PP1 Inhibits

Caption: Dopamine D2/D3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Tissue Homogenate start->prep setup Set up Assay Plate (Total & Non-specific Binding) prep->setup incubate Incubate with [¹²⁵I]this compound setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Kd, Bmax, Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to characterize this compound's receptor interaction.

Logical Relationship of this compound's Action

Logical_Relationship This compound This compound D2R_block D2/D3 Receptor Antagonism This compound->D2R_block AC_disinhibit Disinhibition of Adenylyl Cyclase D2R_block->AC_disinhibit cAMP_increase Increased cAMP AC_disinhibit->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation pDARPP32_increase Increased p-DARPP-32 PKA_activation->pDARPP32_increase PP1_inhibition PP1 Inhibition pDARPP32_increase->PP1_inhibition Neuronal_effect Modulation of Neuronal Function PP1_inhibition->Neuronal_effect

Caption: Logical cascade of events following this compound binding to D2/D3 receptors.

Conclusion

This compound is a powerful pharmacological tool for probing the dopamine D2/D3 receptor system. Its high affinity and selectivity make it an excellent radioligand for imaging studies and for in vitro characterization of these receptors. Based on its potent antagonist properties, this compound is expected to robustly modulate downstream signaling pathways by blocking the inhibitory effects of dopamine on adenylyl cyclase, leading to increased cAMP levels and subsequent phosphorylation of key signaling proteins like DARPP-32. Further functional studies are warranted to directly quantify these modulatory effects and to fully elucidate the therapeutic potential of this compound and similar compounds in dopamine-related neurological and psychiatric disorders.

Exploring the Off-Target Effects of Epidepride in Cellular Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of Epidepride, a high-affinity dopamine (B1211576) D2/D3 receptor antagonist. Understanding the complete pharmacological profile of a drug candidate is paramount in drug development to mitigate potential adverse effects and uncover novel therapeutic applications. This document details experimental protocols, presents data in a structured format, and visualizes key pathways and workflows to aid researchers in this critical endeavor.

Introduction to this compound and the Importance of Off-Target Profiling

This compound is a substituted benzamide (B126) that acts as a potent and selective antagonist for dopamine D2 and D3 receptors.[1][2][3] Due to its high affinity, radiolabeled forms of this compound, such as [¹²³I]this compound, are valuable tools for in vivo imaging of these receptors using single photon emission computed tomography (SPECT).[4][5] While its primary pharmacology is well-characterized, a thorough investigation of its interactions with other cellular targets is crucial for a complete safety and efficacy profile.

Off-target effects, the unintended interactions of a drug with proteins other than its primary target, are a significant cause of adverse drug reactions and can lead to the failure of drug candidates in clinical trials. Conversely, identifying off-target interactions can sometimes reveal new therapeutic opportunities for existing molecules. Therefore, a systematic evaluation of a drug's selectivity is a cornerstone of modern drug discovery.

This guide will explore three key experimental approaches for assessing the off-target profile of this compound in cellular assays: Radioligand Binding Assays, Kinase Profiling, and the Cellular Thermal Shift Assay (CETSA).

On-Target and Off-Target Binding Profile of this compound

Quantitative data from binding assays are essential for comparing the affinity of a compound for its on-target versus off-target interactions. The following tables summarize the known on-target binding characteristics of this compound and present a hypothetical off-target profile for illustrative purposes.

Table 1: On-Target Binding Affinity of this compound

TargetRadioligandTissue/Cell LineK_d (pM)B_max (fmol/mg protein)Reference
Dopamine D2 Receptor[¹²⁵I]this compoundHuman Striatum34152[1]
Dopamine D2 Receptor[¹²⁵I]this compoundHuman Cortex28-333-8[1]
Dopamine D2 Receptor[¹²⁵I]this compoundRat Striatum2436.7 (pmol/g tissue)[2]

Table 2: Illustrative Off-Target Binding Profile of this compound (Hypothetical Data)

TargetAssay TypeK_i (nM)% Inhibition @ 1µM
Alpha-2A Adrenergic ReceptorRadioligand Binding9,00012%
Serotonin 5-HT2A ReceptorRadioligand Binding>10,000<5%
Histamine H1 ReceptorRadioligand Binding>10,000<2%
M1 Muscarinic ReceptorRadioligand Binding>10,000<1%
Cyclin-dependent kinase 2 (CDK2)Kinase Assay>10,000<3%
Mitogen-activated protein kinase 1 (MAPK1)Kinase Assay>10,000<4%

Note: The data in Table 2 is for illustrative purposes to demonstrate how off-target screening results would be presented and is not based on published experimental data for this compound.

Methodologies for Off-Target Screening

A multi-pronged approach is recommended for a thorough investigation of off-target effects. Below are detailed protocols for three widely used and powerful techniques.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[6] These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Prepare cell membrane homogenates from a cell line expressing the target receptor or from specific tissue regions.[7]

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., a known high-affinity ligand for the off-target of interest). This concentration is typically at or below the K_d value of the radioligand.[8]

    • Add a range of concentrations of unlabeled this compound.

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known, unlabeled ligand for the target receptor.[8]

    • To determine total binding, include wells with only the radioligand and the membrane preparation.

  • Incubation:

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.[6]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Kinase Profiling Assays

Given that kinases are a large and functionally diverse protein family, and are common off-targets for many drugs, it is essential to screen compounds against a panel of kinases.[9]

Experimental Protocol: In Vitro Kinase Activity Assay

  • Assay Setup:

    • In a 384-well plate, add a purified, active kinase from a screening panel.[10]

    • Add the test compound (this compound) at various concentrations. Include appropriate positive (known inhibitor) and negative (vehicle) controls.[11]

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a solution containing the specific substrate for the kinase and ATP (often radiolabeled, e.g., [γ-³³P]ATP).[12]

  • Incubation:

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • The method of detection depends on the assay format. For a radiometric assay:

      • Spot the reaction mixture onto a filter paper that binds the phosphorylated substrate.[12]

      • Wash the filter paper to remove unreacted ATP.

      • Measure the amount of incorporated radiolabel using a scintillation counter.

    • For luminescence-based assays (e.g., ADP-Glo™), add a reagent that converts the ADP generated by the kinase reaction into a luminescent signal.[10]

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.

    • Plot the percentage of activity against the logarithm of the this compound concentration to determine the IC_50 value if significant inhibition is observed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying drug-target engagement in a cellular environment.[13][14] It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[15][16]

Experimental Protocol: CETSA in Intact Cells

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or a specific concentration of this compound.

    • Incubate for a sufficient time to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient across the samples.[15]

    • Include an unheated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection and Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or signal (for ELISA) for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of this compound.

G cluster_workflow Off-Target Screening Workflow start Test Compound (this compound) tier1 Tier 1: Broad Screening (e.g., Radioligand Binding Panel) start->tier1 decision1 Hits Identified? tier1->decision1 tier2 Tier 2: Functional Assays (e.g., Kinase Activity Assays) decision2 Functional Activity? tier2->decision2 tier3 Tier 3: Cellular Target Engagement (e.g., CETSA) decision3 Cellular Engagement? tier3->decision3 decision1->tier2 Yes end_no No Significant Off-Target Activity decision1->end_no No decision2->tier3 Yes decision2->end_no No decision3->end_no No end_yes Characterize Off-Target Interaction decision3->end_yes Yes

Caption: A tiered approach to off-target screening for a test compound.

G cluster_pathway This compound On-Target Action: D2 Receptor Pathway This compound This compound d2r Dopamine D2 Receptor This compound->d2r Blocks gi Gαi/o d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Reduces production of pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Simplified signaling pathway of the Dopamine D2 receptor, the primary target of this compound.

G cluster_pathway Potential Off-Target Action: α2-Adrenergic Receptor Pathway This compound This compound (low affinity) a2ar α2-Adrenergic Receptor This compound->a2ar Blocks gi Gαi/o a2ar->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Reduces production of pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Simplified signaling of the α2-adrenergic receptor, a potential off-target of this compound.

Conclusion

The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery and development. For a compound like this compound, which exhibits high affinity for its primary targets, understanding its broader interaction profile is critical for ensuring its safety and for the potential identification of novel therapeutic uses. By employing a combination of robust in vitro and cellular assays, such as radioligand binding, kinase profiling, and CETSA, researchers can build a detailed selectivity profile. This guide provides the foundational knowledge and detailed protocols to empower scientists to conduct these critical investigations, ultimately leading to the development of safer and more effective medicines.

References

The Ascent of a Dopamine System Stabilizer: A Technical History of Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This whitepaper provides a comprehensive technical overview of the history and development of aripiprazole (B633), an atypical antipsychotic agent. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's journey from conceptualization to clinical application. This document details the pharmacological data, experimental methodologies, and the unique mechanism of action that distinguishes aripiprazole in the landscape of neuropsychiatric therapeutics.

Introduction: A Novel Approach to Psychosis

The development of aripiprazole by Otsuka Pharmaceutical Co., Ltd. in the late 1980s and early 1990s marked a significant evolution in the treatment of schizophrenia and other psychiatric disorders.[1] The research, led by Inji Tenmyo, aimed to create a compound that could modulate dopamine (B1211576) activity, acting as an agonist or antagonist depending on the endogenous dopamine levels.[2] This concept of a "dopamine system stabilizer" was a departure from the traditional dopamine receptor antagonists that were the standard of care at the time.[1][3] After screening numerous compounds, OPC-14597, later named aripiprazole, was identified as a promising candidate with a unique pharmacological profile.[2]

Pharmacodynamics: A Multifaceted Receptor Interaction Profile

Aripiprazole's distinct mechanism of action is characterized by its partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[2][4][5][6] This profile allows it to act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic state, thereby stabilizing the dopamine system.[5]

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of aripiprazole for various neurotransmitter receptors.

ReceptorKi (nM)
Dopamine D20.34[7]
Dopamine D30.8[8]
Serotonin 5-HT1A1.7[8]
Serotonin 5-HT2A3.4[8][9]
Serotonin 5-HT2C15[8][9]
Serotonin 5-HT739[9]
Adrenergic α157[8]
Histamine H161[8]
Muscarinic M1>10,000[8]

Experimental Protocols

Chemical Synthesis of Aripiprazole

One common synthetic route for aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-halobutoxy)-3,4-dihydroquinolinone.[10]

Example Protocol:

A mixture of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril (60.0 g), 1-(2,3-dichlorophenyl)piperazine monohydrochloride (69.6 g), and potassium carbonate (36.0 g) in 600 ml of water is heated with stirring at 90-95°C for approximately 4 hours.[11] The reaction mixture is then cooled to about 40°C, and the precipitated crystals are collected by filtration.[11] The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield aripiprazole with high purity.[11]

A detailed workflow for the synthesis is illustrated in the diagram below.

cluster_synthesis Aripiprazole Synthesis Workflow Reactant1 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril Reaction Reaction at 90-95°C for 4 hours Reactant1->Reaction Reactant2 1-(2,3-dichlorophenyl)piperazine monohydrochloride Reactant2->Reaction Base Potassium Carbonate Base->Reaction Solvent Water Solvent->Reaction Cooling Cooling to 40°C Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (Ethyl Acetate) Filtration->Recrystallization Product Aripiprazole Recrystallization->Product

Aripiprazole Synthesis Workflow Diagram
Receptor Binding Assay Protocol

The affinity of aripiprazole for various receptors is determined using radioligand binding assays.

General Protocol for 5-HT1A Receptor Binding Assay:

  • Membrane Preparation: Membranes are prepared from rat hippocampus or cells expressing human recombinant 5-HT1A receptors.[9][12]

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of aripiprazole.[12]

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Electrophysiology Protocol

To assess the functional activity of aripiprazole at 5-HT1A receptors in vivo, single-unit extracellular recordings from serotonin neurons in the dorsal raphe nucleus of anesthetized rats are performed.

Protocol Outline:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a recording electrode is lowered into the dorsal raphe nucleus.

  • Neuron Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern.

  • Drug Administration: Aripiprazole is administered intravenously in escalating doses.

  • Data Recording and Analysis: The firing rate of the neurons is recorded, and the dose-dependent effects of aripiprazole are quantified.[9] The effect of a 5-HT1A antagonist (e.g., WAY-100635) can be tested to confirm the receptor-mediated effect.[9]

Pharmacokinetics

Aripiprazole is well absorbed after oral administration, with peak plasma concentrations occurring within 3-5 hours.[13] The absolute oral bioavailability of the tablet formulation is 87%.[13] The mean elimination half-life is approximately 75 hours.[13]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of aripiprazole.

ParameterValue
Tmax (oral)3-5 hours[13]
Absolute Bioavailability (tablet)87%[13]
Mean Elimination Half-life~75 hours[13]
Volume of Distribution (IV)4.9 L/kg[13]
Protein Binding>99%[13]

Clinical Development and Efficacy

Aripiprazole underwent extensive clinical trials to establish its efficacy and safety in various psychiatric conditions.

Pivotal Clinical Trials for Schizophrenia

Multiple double-blind, randomized clinical trials established the efficacy of aripiprazole (10–30 mg/day) for schizophrenia.[14] In a 4-week study, both 15 mg/day and 30 mg/day doses of aripiprazole were superior to placebo.[14] A 52-week trial comparing aripiprazole (30 mg/day) to haloperidol (B65202) (10 mg/day) showed that aripiprazole was significantly better at improving negative symptoms.[14]

Pivotal Clinical Trials for Bipolar I Disorder

The efficacy of aripiprazole (15–30 mg/day) in the treatment of manic or mixed episodes of bipolar I disorder was established in several 3-week, placebo-controlled trials.[14] In one such trial, patients receiving aripiprazole showed a significantly greater improvement in the Young Mania Rating Scale (YMRS) score compared to placebo.[14] A 26-week study demonstrated that aripiprazole was superior to placebo in preventing manic relapses.

Regulatory Milestones

The development of aripiprazole culminated in its approval by regulatory agencies worldwide.

cluster_timeline Aripiprazole Development and Approval Timeline Discovery Discovery (late 1980s - early 1990s) Otsuka Pharmaceutical PhaseIII_Japan Phase III Trials in Japan (1995) Discovery->PhaseIII_Japan NDA_Filing_US NDA Filing in the US (End of 2001) PhaseIII_Japan->NDA_Filing_US FDA_Approval_Schizophrenia FDA Approval for Schizophrenia (2002) NDA_Filing_US->FDA_Approval_Schizophrenia FDA_Approval_Bipolar FDA Approval for Bipolar Disorder (Mania/Mixed Episodes) FDA_Approval_Schizophrenia->FDA_Approval_Bipolar FDA_Approval_MDD FDA Approval for Adjunctive Treatment of MDD (2007) FDA_Approval_Bipolar->FDA_Approval_MDD FDA_Approval_Autism FDA Approval for Irritability in Autism FDA_Approval_MDD->FDA_Approval_Autism FDA_Approval_Maintena FDA Approval of Abilify Maintena (2013) FDA_Approval_Autism->FDA_Approval_Maintena

Aripiprazole Development and Approval Timeline

Signaling Pathways

Aripiprazole's unique pharmacological effects are mediated through its interaction with key signaling pathways, primarily the dopamine and serotonin systems.

cluster_pathways Aripiprazole's Mechanism of Action on Signaling Pathways cluster_dopamine Dopamine System cluster_serotonin Serotonin System Aripiprazole Aripiprazole D2_receptor Dopamine D2 Receptor Aripiprazole->D2_receptor Partial Agonist HT1A_receptor Serotonin 5-HT1A Receptor Aripiprazole->HT1A_receptor Partial Agonist HT2A_receptor Serotonin 5-HT2A Receptor Aripiprazole->HT2A_receptor Antagonist Antagonism Functional Antagonism (Reduces Positive Symptoms) D2_receptor->Antagonism In presence of Agonism Functional Agonism (Improves Negative/Cognitive Symptoms) D2_receptor->Agonism In presence of Dopamine_High High Dopamine (e.g., Mesolimbic Pathway) Dopamine_High->Antagonism Dopamine_Low Low Dopamine (e.g., Mesocortical Pathway) Dopamine_Low->Agonism HT1A_Agonism Partial Agonism (Anxiolytic/Antidepressant Effects) HT1A_receptor->HT1A_Agonism HT2A_Antagonism Antagonism (Reduces EPS, Improves Sleep) HT2A_receptor->HT2A_Antagonism

Aripiprazole's Mechanism of Action Diagram

Conclusion

Aripiprazole represents a landmark in psychopharmacology, introducing the concept of dopamine system stabilization. Its development was a testament to a targeted drug discovery approach aimed at achieving a nuanced modulation of neurotransmitter systems. The extensive preclinical and clinical research has established its efficacy and safety profile across a range of psychiatric disorders. This technical guide has provided a detailed overview of the key data and methodologies that underpinned the successful development of this important therapeutic agent.

References

Epidepride and its Potential Impact on Prefrontal Cortex Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Epidepride is a substituted benzamide (B126) that acts as a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors. It is primarily utilized as a radiolabeled tracer in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to quantify D2/D3 receptor density in the brain, including the prefrontal cortex (PFC). While this compound is administered in sub-pharmacological doses for imaging purposes, its mechanism of action—D2/D3 receptor antagonism—is shared with a class of drugs known to modulate gene expression. To date, no direct studies have been published on the effects of this compound itself on gene expression. This technical guide, therefore, explores the potential effects of this compound by examining the documented impact of pharmacologically-active D2/D3 receptor antagonists, such as risperidone (B510) and haloperidol (B65202), on gene expression within the prefrontal cortex. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows to inform researchers in the fields of neuroscience and drug development.

Introduction to this compound and Dopamine D2/D3 Receptors

This compound, and its various radiolabeled forms (e.g., [¹²³I]this compound, [¹⁸F]Fallypride), is a critical tool for in-vivo imaging of dopamine D2 and D3 receptors.[1][2][3] Its high affinity allows for the visualization and quantification of these receptors not only in the striatum but also in extrastriatal regions like the prefrontal cortex, which has a lower density of these receptors.[1] The prefrontal cortex is a key brain region for executive functions, including working memory, planning, and decision-making.[4] Dopaminergic signaling within the PFC is crucial for these processes, and its dysregulation is implicated in numerous psychiatric disorders such as schizophrenia.[4][5]

Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[6][7] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and modulates downstream signaling cascades, ultimately influencing gene transcription.[6] Antagonism of these receptors, as is the mechanism of this compound, blocks this signaling pathway.

Gene Expression Changes Induced by D2/D3 Receptor Antagonism in the Prefrontal Cortex

While direct data for this compound is unavailable, studies on antipsychotic drugs that act as D2/D3 antagonists provide valuable insights. Chronic treatment with these drugs is known to alter the expression of various genes in the brain, which may be related to their therapeutic effects and side effects.

A study investigating the effects of chronic risperidone treatment in the rat frontal cortex identified several genes that were significantly upregulated. The findings suggest that long-term D2/D3 receptor blockade can impact neurotransmission, synaptic plasticity, and proteolysis.[8]

Quantitative Data Summary

The following table summarizes the significantly upregulated genes identified in the rat frontal cortex following four weeks of treatment with the D2/D3 antagonist risperidone (1 mg/kg).

Gene SymbolFull Gene NamePutative FunctionReference
Rack1 Receptor for activated protein kinase CSignal transduction, synaptic plasticity[8]
Amida Apoptosis-mediating proteinCellular apoptosis[8]
Ctsd Cathepsin DProteolysis, protein turnover[8]
Capn2 Calpain 2Calcium-dependent proteolysis, synaptic function[8]
Cltr1 Calcium-independent receptor for alpha-latrotoxinNeurotransmission[8]
Maob Monoamine oxidase BDopamine metabolism[8]
Uba52 PolyubiquitinProtein degradation[8]
Klc1 Kinesin light chain 1Axonal transport[8]

Table 1: Upregulated Genes in Rat Frontal Cortex Following Chronic Risperidone Treatment.[8]

Other studies using the typical D2 antagonist haloperidol have also shown significant changes in gene expression in the frontal cortex, affecting pathways related to cell survival, signal transduction, and metabolism.[1][6] For instance, both haloperidol and clozapine (B1669256) were found to alter the expression of genes such as Bcl2l1 (Bcl2-like 1) and Comt (catechol-O-methyltransferase).[1]

Experimental Protocols

This section outlines a representative methodology for assessing the effects of a D2/D3 receptor antagonist on gene expression in the rodent prefrontal cortex, based on protocols from relevant studies.[1][8]

Animal Model and Drug Administration
  • Species: Male Sprague-Dawley rats.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: A period of at least one week for acclimatization to the housing facility before the start of the experiment.

  • Treatment Groups:

    • Control Group: Receives daily vehicle injections (e.g., saline).

    • Treatment Group: Receives daily intraperitoneal (i.p.) injections of the D2/D3 antagonist (e.g., risperidone at 1 mg/kg or haloperidol at 1 mg/kg).

  • Duration: Chronic treatment for a period of 4 weeks to allow for long-term molecular adaptations.

Tissue Collection and RNA Extraction
  • Euthanasia: 24 hours after the final injection, animals are euthanized by decapitation.

  • Dissection: The brain is rapidly removed, and the frontal cortex is dissected on an ice-cold surface.

  • Storage: Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.

  • RNA Extraction: Total RNA is extracted from the frontal cortex tissue using a standard method such as the TRIzol reagent or a column-based kit, followed by quality assessment using spectrophotometry and gel electrophoresis.

Gene Expression Analysis (Microarray)
  • cDNA Synthesis: A sample of total RNA (e.g., 5 µg) is reverse transcribed to synthesize first-strand cDNA using an oligo(dT) primer.

  • Probe Labeling: The cDNA is then used as a template to synthesize biotin-labeled cRNA probes.

  • Hybridization: The labeled cRNA is fragmented and hybridized to a gene expression microarray chip (e.g., Affymetrix GeneChip Rat Genome Array) for a specified period (e.g., 16 hours) at a controlled temperature.

  • Washing and Staining: The microarray chip is washed to remove non-specifically bound probes and stained with a fluorescently labeled molecule (e.g., streptavidin-phycoerythrin).

  • Scanning: The chip is scanned using a high-resolution microarray scanner to detect the fluorescence intensity at each probe location.

Data Analysis
  • Normalization: Raw intensity data is normalized across all arrays to correct for technical variations.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are applied to identify genes with a statistically significant difference in expression between the treatment and control groups. A fold-change cutoff (e.g., >1.5) and a p-value threshold (e.g., p < 0.05) are typically used to define differentially expressed genes.

  • Validation: A subset of differentially expressed genes is often validated using an independent method, such as quantitative real-time PCR (qRT-PCR).

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow for Gene Expression Analysis animal Animal Model (Sprague-Dawley Rats) treatment Chronic D2/D3 Antagonist Administration (4 weeks) animal->treatment dissection Prefrontal Cortex Dissection treatment->dissection rna_extraction Total RNA Extraction & Quality Control dissection->rna_extraction microarray Microarray Hybridization rna_extraction->microarray analysis Data Analysis (Normalization, Stats) microarray->analysis validation qRT-PCR Validation analysis->validation

Caption: General experimental workflow for studying drug effects on PFC gene expression.

G cluster_pathway Dopamine D2 Receptor Antagonism Signaling Pathway dopamine Dopamine d2r D2 Receptor dopamine->d2r Activates This compound This compound / D2 Antagonist This compound->d2r Blocks gi Gαi Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene Gene Expression creb->gene Regulates

Caption: Simplified signaling cascade following D2 receptor antagonism.

G cluster_logic Logical Framework antagonist D2/D3 Receptor Antagonist (e.g., this compound's Mechanism) blockade Blockade of Dopaminergic Signaling in PFC antagonist->blockade adaptation Long-Term Cellular Adaptations blockade->adaptation gene_exp Altered Gene Expression (e.g., Synaptic Plasticity, Metabolism) adaptation->gene_exp functional Potential Functional Outcomes (Therapeutic Effects / Side Effects) gene_exp->functional

Caption: Logical relationship from receptor antagonism to functional outcomes.

Conclusion and Future Directions

This compound is a powerful research tool for visualizing dopamine D2/D3 receptors. While it is not used pharmacologically to alter gene expression, its mechanism of action—receptor antagonism—is known to induce significant transcriptional changes in the prefrontal cortex when applied chronically. Studies with antipsychotics like risperidone and haloperidol demonstrate that blocking D2/D3 receptors can modulate genes involved in crucial cellular processes such as synaptic plasticity, signal transduction, and metabolism.

The data and protocols summarized in this guide provide a framework for understanding the potential downstream molecular effects of sustained D2/D3 receptor blockade in the PFC. Future research could investigate whether the acute, low-dose administration of PET tracers like this compound has any transient, subtle effects on the expression of immediate-early genes in the PFC, which could have implications for the interpretation of functional imaging studies. Furthermore, transcriptomic studies on newer, more selective D2 or D3 receptor antagonists could help to dissect the specific contributions of each receptor subtype to gene regulation in the prefrontal cortex.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Epidepride in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Epidepride with Carbon-11 ([¹¹C]this compound) and Fluorine-18 ([¹⁸F]this compound) for use in Positron Emission Tomography (PET) imaging studies targeting the dopamine (B1211576) D2/D3 receptors. The protocols are designed for automated synthesis modules commonly used in radiopharmaceutical production.

Introduction

This compound is a high-affinity antagonist for dopamine D2 and D3 receptors, making it a valuable tool for in-vivo imaging of these receptors in the brain. PET imaging with radiolabeled this compound allows for the quantification and localization of D2/D3 receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction. This document outlines the synthesis, quality control, and necessary background information for the preparation of [¹¹C]this compound and [¹⁸F]this compound.

Dopamine D2/D3 Receptor Signaling Pathway

This compound acts as an antagonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the Gi/o family of G proteins. Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neuronal excitability and neurotransmitter release.

Dopamine_D2_D3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R_D3R Dopamine D2/D3 Receptor Dopamine->D2R_D3R Binds & Activates This compound This compound (Antagonist) This compound->D2R_D3R Blocks Binding G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Phosphorylates Targets C11_Epidepride_Workflow cluster_production [¹¹C]CO₂ Production cluster_synthesis Automated Radiosynthesis cluster_qc Quality Control Cyclotron Cyclotron (¹⁴N(p,α)¹¹C) CO2_trapping [¹¹C]CO₂ Trapping Cyclotron->CO2_trapping MeI_synthesis [¹¹C]CH₃I Synthesis CO2_trapping->MeI_synthesis Precursor_reaction Reaction with Desmethyl-Epidepride Precursor MeI_synthesis->Precursor_reaction HPLC_purification HPLC Purification Precursor_reaction->HPLC_purification Formulation Formulation HPLC_purification->Formulation QC_tests QC Testing (HPLC, TLC, pH, etc.) Formulation->QC_tests Final_product [¹¹C]this compound for Injection QC_tests->Final_product F18_Epidepride_Workflow cluster_production [¹⁸F]Fluoride Production cluster_synthesis Automated Radiosynthesis cluster_qc Quality Control Cyclotron Cyclotron (¹⁸O(p,n)¹⁸F) F_trapping [¹⁸F]Fluoride Trapping & Elution Cyclotron->F_trapping Azeotropic_drying Azeotropic Drying F_trapping->Azeotropic_drying Precursor_reaction Reaction with Tosyl-Epidepride Precursor Azeotropic_drying->Precursor_reaction SPE_purification Solid-Phase Extraction (SPE) Purification Precursor_reaction->SPE_purification Formulation Formulation SPE_purification->Formulation QC_tests QC Testing (HPLC, TLC, pH, etc.) Formulation->QC_tests Final_product [¹⁸F]this compound for Injection QC_tests->Final_product

Application Notes and Protocols for Epidepride in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epidepride is a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors, widely utilized as a radiolabeled ligand in behavioral neuroscience and related fields. Its primary application lies in the in vivo imaging of D2/D3 receptors using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These techniques allow for the quantification and localization of dopamine receptors in both striatal and extrastriatal brain regions, providing valuable insights into the neurobiology of various neuropsychiatric and neurological disorders.

Principle Applications

This compound, when labeled with a radionuclide such as Iodine-123 ([¹²³I]this compound), Iodine-125 ([¹²⁵I]this compound), or Iodine-124 ([¹²⁴I]this compound), serves as a powerful tool for:

  • In vivo imaging of dopamine D2/D3 receptor distribution and density: Its high affinity allows for the visualization of receptors not only in the dopamine-rich striatum but also in extrastriatal regions like the cortex and thalamus[1][2].

  • Receptor occupancy studies: Quantifying the extent to which antipsychotic drugs or other CNS-active agents bind to and block D2/D3 receptors in living subjects[3][4]. This is crucial for dose-finding studies and for understanding the mechanism of action of novel therapeutics.

  • Evaluation of neuropsychiatric and neurological disorders: Investigating alterations in the dopamine system in conditions such as schizophrenia, Parkinson's disease, and pituitary adenomas[5][6][7].

  • Preclinical research in animal models: Assessing changes in dopamine receptor levels in animal models of human diseases and evaluating the effects of novel therapeutic interventions[7].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Binding Properties of this compound

ParameterValueSpeciesTissueTemperatureReference
K D 24 pMRatStriatum, Medial Frontal Cortex, Hippocampus, Cerebellum25°C[8]
K D 25 pMRatStriatum25°C[9]
K D 46 pMRatStriatum37°C[9]
Bmax 36.7 pmol/g tissueRatStriatum25°C[8]
Bmax 1.04 pmol/g tissueRatMedial Frontal Cortex25°C[8]
Bmax 0.85 pmol/g tissueRatHippocampus25°C[8]
Bmax 0.37 pmol/g tissueRatCerebellum25°C[8]
Bmax 32 pmol/g tissueRatStriatum25°C[9]
Bmax 33 pmol/g tissueRatStriatum37°C[9]
Receptor Dissociation Half-life 79-90 minRatStriatum25°C[9]
Receptor Dissociation Half-life 15 minRatStriatum37°C[9]

Table 2: In Vivo Imaging Parameters for [¹²³I]this compound

ParameterValueSpeciesStudy TypeReference
Striatal Uptake Peak 107 min post-injectionRhesus MonkeySPECT[9]
Striatum:Posterior Brain Ratio 58 at 6.4 hRhesus MonkeySPECT[9]
Striatum:Cerebellum Ratio 237 at 320 minRatSPECT[10]
Striatum:Cerebellum Ratio 10RatIn vitro autoradiography with [¹²⁴I]this compound[11]
Effective Dose Equivalent 0.025 mSv/MBqHumanDosimetry[12]
Injected Dose (Kinetic Studies) ~370 MBqHumanSPECT[13]
Injected Dose (Equilibrium Studies) ~140 MBqHumanSPECT[13]
Injected Dose (Receptor Occupancy) ~150 MBqHumanSPECT[4]

Experimental Protocols

This protocol is adapted from studies characterizing the binding of [¹²⁵I]this compound in rodent brain tissue[8].

  • Tissue Preparation:

    • Sacrifice rats and rapidly remove the brains.

    • Freeze the brains in isopentane (B150273) cooled to -40°C.

    • Section the brains into 20 µm coronal slices using a cryostat at -20°C.

    • Thaw-mount the slices onto gelatin-coated microscope slides and store at -80°C until use.

  • Binding Assay:

    • Pre-incubate the slides in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) for 15 minutes at 25°C.

    • Incubate the slides with [¹²⁵I]this compound (25 pM) in assay buffer for 4 hours at 25°C.

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing ligand (e.g., 10 µM haloperidol (B65202) or unlabeled this compound).

    • Wash the slides twice for 5 minutes each in ice-cold assay buffer.

    • Perform a final quick rinse in distilled water to remove buffer salts.

  • Imaging and Analysis:

    • Dry the slides under a stream of cool air.

    • Appose the slides to a phosphor imaging screen or autoradiographic film for 24-72 hours.

    • Scan the imaging plates or develop the film.

    • Quantify the autoradiograms using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

This protocol is a generalized procedure based on human imaging studies with [¹²³I]this compound[4][13]. All procedures must be approved by an institutional review board and a radioactive drug research committee.

  • Subject Preparation:

    • Subjects should abstain from caffeine (B1668208) and alcohol for 24 hours prior to the scan.

    • A venous catheter is inserted for radiotracer injection and blood sampling.

    • The subject's head is positioned in the SPECT scanner using a head holder to minimize movement.

  • Radiotracer Administration and Image Acquisition:

    • A bolus injection of approximately 150-370 MBq of [¹²³I]this compound is administered intravenously.

    • Dynamic SPECT imaging is initiated immediately after injection and continues for several hours (e.g., 5 hours)[4].

    • For equilibrium studies, a bolus-plus-constant-infusion paradigm may be used to achieve steady-state concentrations of the radiotracer[14].

  • Blood Sampling and Metabolite Analysis:

    • Arterial or venous blood samples are collected at scheduled intervals throughout the scan to determine the parent radiotracer concentration in plasma.

    • Plasma is separated, and high-performance liquid chromatography (HPLC) is used to distinguish the parent [¹²³I]this compound from its radiolabeled metabolites.

  • Data Analysis:

    • SPECT images are reconstructed and co-registered with anatomical MRI scans for region of interest (ROI) delineation (e.g., striatum, temporal cortex, cerebellum).

    • Time-activity curves are generated for each ROI.

    • The cerebellum is typically used as a reference region for non-specific binding.

    • Kinetic modeling (e.g., simplified reference tissue model) is applied to the time-activity curves to calculate the binding potential (BP_ND_), which is an index of receptor density and affinity.

    • Receptor occupancy by a drug is calculated as the percentage reduction in BP_ND_ after drug administration compared to a baseline scan.

Visualizations

Dopamine_D2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Agonist Binding This compound This compound This compound->D2R Antagonist Binding (Blocks Dopamine) G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Caption: Dopamine D2 receptor signaling pathway.

SPECT_Imaging_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject Subject Preparation (e.g., informed consent, head positioning) Injection Intravenous Injection of [¹²³I]this compound Subject->Injection Radiotracer [¹²³I]this compound Synthesis & QC Radiotracer->Injection SPECT Dynamic SPECT Scan Injection->SPECT Blood Blood Sampling (for metabolite analysis) Injection->Blood Reconstruction Image Reconstruction & Co-registration with MRI SPECT->Reconstruction Modeling Kinetic Modeling (e.g., SRTM) Blood->Modeling ROI Region of Interest (ROI) Delineation Reconstruction->ROI TACs Generation of Time-Activity Curves (TACs) ROI->TACs TACs->Modeling Outcome Outcome Measures (e.g., Binding Potential) Modeling->Outcome

Caption: Experimental workflow for SPECT imaging.

Receptor_Occupancy_Logic Baseline Baseline Scan (No Drug) BP_Baseline Calculate Binding Potential (BP_ND_ baseline) Baseline->BP_Baseline Drug Drug Administration (e.g., Antipsychotic) PostDrug Post-Drug Scan Drug->PostDrug BP_PostDrug Calculate Binding Potential (BP_ND_ post-drug) PostDrug->BP_PostDrug Occupancy Calculate Receptor Occupancy (%) BP_Baseline->Occupancy BP_PostDrug->Occupancy

Caption: Logical relationship in receptor occupancy studies.

References

Application Notes and Protocols for Long-Term Administration of Epidepride to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term administration of Epidepride to rodents for research purposes. The information is intended to guide researchers in designing and executing studies that require sustained delivery of this potent dopamine (B1211576) D2/D3 receptor antagonist.

Introduction to this compound

This compound is a substituted benzamide (B126) with high affinity and selectivity for dopamine D2 and D3 receptors. It is widely utilized as a radioligand for in vivo imaging of these receptors using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). However, its utility extends to preclinical research in non-radiolabeled forms to investigate the long-term effects of D2/D3 receptor blockade in rodent models of neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from available literature. This information is crucial for dose selection, vehicle formulation, and choice of administration route.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueSpeciesReference
Molecular Weight 418.27 g/mol N/A
D2 Receptor KD 24 pMRat StriatumN/A
NOAEL (Acute IV) 2000 µg/kgRat
Plasma Half-life (IV) ~1.6 h (for a similar benzamide)Rat
Absolute Bioavailability (Oral) Low (~0.8% for a similar benzamide)Rat

Table 2: this compound Stability Profile

ConditionStabilityObservationReference
Acidic (1 M HCl) StableNo decomposition products observed.
Alkaline (1 M NaOH) StableNo decomposition products observed.
Thermal (50°C) StableNo decomposition products observed.
Oxidative (3% H2O2) Unstable>80% degradation within 24 hours.

Recommended Long-Term Administration Protocols

For long-term studies, continuous administration is often preferable to repeated injections to maintain stable plasma concentrations and minimize animal stress. The following protocols are recommended for administering this compound to rodents over extended periods.

Protocol 1: Continuous Subcutaneous Infusion using Osmotic Pumps

This is the recommended method for achieving stable, long-term systemic exposure to this compound.

Materials:

  • This compound (non-radiolabeled)

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like cyclodextrin)

  • Osmotic pumps (e.g., ALZET® osmotic pumps) with appropriate flow rate and duration

  • Surgical instruments for implantation

  • Anesthetics and analgesics

  • Stereotaxic frame (if targeting a specific brain region)

Experimental Workflow:

G prep 1. This compound Formulation fill 2. Osmotic Pump Filling prep->fill implant 3. Surgical Implantation (Subcutaneous) fill->implant monitor 4. Post-operative Monitoring implant->monitor study 5. Long-term Study Period monitor->study end 6. Study Termination & Tissue Collection study->end

Caption: Workflow for long-term this compound administration via osmotic pumps.

Detailed Methodology:

  • This compound Formulation:

    • Determine the desired daily dose based on the NOAEL and the specific research question. A starting point could be a fraction of the acute IV NOAEL (2000 µg/kg/day).

    • Vehicle Selection: Due to the lack of specific solubility data for non-radiolabeled this compound in physiological buffers, it is crucial to first determine its solubility in potential vehicles. A suggested starting point is to test solubility in sterile saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Preparation: Dissolve this compound in the chosen vehicle. The acute toxicity study used a solution of 5% (v/v) ethanol (B145695) in water for injection. While suitable for a single dose, for long-term infusion, minimizing ethanol concentration is advisable. If solubility is an issue, a formulation with a low percentage of a biocompatible solvent like DMSO or PEG 400, further diluted in saline, can be considered. The final solution must be sterile-filtered.

  • Osmotic Pump Filling:

    • Select an osmotic pump with a duration and flow rate that matches the study length and required dosing volume.

    • Fill the pumps with the sterile this compound solution according to the manufacturer's instructions in a sterile environment.

  • Surgical Implantation:

    • Anesthetize the rodent using an appropriate anesthetic agent.

    • Shave and sterilize the surgical site, typically on the back between the scapulae.

    • Make a small incision and create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic pump into the pocket.

    • Close the incision with sutures or wound clips.

    • Administer post-operative analgesics as per approved institutional animal care protocols.

  • Post-operative Monitoring:

    • Monitor the animal closely for recovery from surgery, signs of pain, and any adverse reactions at the implantation site.

  • Long-term Study Period:

    • House the animals under standard vivarium conditions for the duration of the study.

    • Perform behavioral testing or other experimental procedures as required.

  • Study Termination:

    • At the end of the study, euthanize the animals and collect tissues for analysis.

Protocol 2: Repeated Oral Gavage (for intermittent dosing)

While not providing continuous exposure, repeated oral gavage can be used for long-term studies requiring daily or less frequent administration. Note that the oral bioavailability of a similar benzamide was found to be very low in rats, suggesting this route may be less efficient.

Materials:

  • This compound (non-radiolabeled)

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose)

  • Oral gavage needles (flexible-tipped recommended)

  • Syringes

Experimental Workflow:

G prep 1. This compound Formulation dose 2. Daily Oral Gavage prep->dose monitor 3. Post-dosing Monitoring dose->monitor repeat 4. Repeat for Study Duration monitor->repeat repeat->dose

Caption: Workflow for long-term this compound administration via oral gavage.

Detailed Methodology:

  • This compound Formulation:

    • Prepare a suspension or solution of this compound in a suitable oral vehicle. Water or a 0.5% methylcellulose (B11928114) solution are common choices.

    • The concentration should be calculated to deliver the desired dose in a volume appropriate for the size of the rodent (typically 5-10 mL/kg for mice and rats).

  • Daily Oral Gavage:

    • Accustom the animals to handling and the gavage procedure for several days before the start of the study to minimize stress.

    • Administer the this compound formulation using a proper gavage technique to avoid injury to the esophagus or accidental administration into the trachea.

  • Post-dosing Monitoring:

    • Observe the animals for any immediate adverse effects after each administration.

  • Repeat for Study Duration:

    • Repeat the oral gavage at the desired frequency for the entire length of the study.

Dopamine D2 Receptor Signaling Pathway

This compound exerts its effects by antagonizing dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). The binding of an antagonist like this compound blocks the downstream signaling typically initiated by dopamine.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion channel modulation, Gene expression) PKA->Downstream Phosphorylates This compound This compound This compound->D2R Blocks

Caption: Simplified Dopamine D2 receptor signaling pathway and the action of this compound.

Mechanism of Action:

Dopamine binding to the D2 receptor activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in reduced activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation of downstream targets, including ion channels and transcription factors. By blocking this initial step, this compound prevents the entire signaling cascade, leading to a functional inhibition of dopamine's effects at the D2 receptor.

Conclusion

The selection of an appropriate long-term administration protocol for this compound in rodents is critical for the success of preclinical studies. Continuous subcutaneous infusion via osmotic pumps is the preferred method for maintaining stable drug levels. Careful consideration of the vehicle, dose, and surgical procedure is necessary to ensure animal welfare and the validity of the experimental results. The provided protocols and data serve as a comprehensive guide for researchers initiating long-term studies with this compound. It is imperative that all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Application Note: Quantification of Epidepride Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epidepride is a high-affinity dopamine (B1211576) D2/D3 receptor antagonist that is radiolabeled with Iodine-123 for use as a radiotracer in single-photon emission computed tomography (SPECT) imaging of the brain.[1][2] Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. A reversed-phase C18 column is utilized for the separation. The mobile phase consists of a mixture of methanol (B129727), acetonitrile, and ammonium (B1175870) acetate (B1210297) buffer, which allows for the effective separation of this compound from potential degradants.[2][3][4]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Hydrochloric acid (1 N)

  • Sodium hydroxide (B78521) (1 N)

  • Hydrogen peroxide (3%)

2. Chromatographic System

  • HPLC System: Agilent 1100 series or equivalent, equipped with a binary pump, autosampler, thermostated column oven, and a photodiode array detector (PDA).

  • Column: Reversed-phase C18 column (e.g., Eclipse XDB C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Methanol, acetonitrile, and 10 mM ammonium acetate (pH 7.0).[2][3][4]

  • Flow Rate: 0.5 mL/min.[2][3][4]

  • Detection Wavelength: 210 nm.[2][3][4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution in the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

4. Sample Preparation

  • For bulk drug substance, accurately weigh and dissolve the sample in methanol to achieve a known concentration within the calibration range.

  • For forced degradation studies, subject the this compound solution to stress conditions such as acid (1 N HCl), base (1 N NaOH), oxidation (3% H2O2), and heat (50°C).[2][3][4] Neutralize the acidic and basic samples before injection.

5. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions, followed by the sample solutions.

  • Record the chromatograms and integrate the peak areas.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Summary

The described HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[3]

Parameter Results
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 95 - 105%[3]
Precision (RSD%)
    - Intra-day< 2%
    - Inter-day< 2%

Table 1: Summary of HPLC Method Validation Parameters.

Experimental Workflow and Signaling Pathways

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Reversed-Phase Column Separation hplc->separation Mobile Phase Flow detection UV Detection at 210 nm separation->detection Elution data Data Acquisition and Analysis detection->data quant Quantification of This compound data->quant

Caption: Experimental workflow for the HPLC quantification of this compound.

This detailed application note provides a comprehensive protocol for the quantification of this compound using a validated HPLC method. The method is demonstrated to be linear, accurate, and precise, making it suitable for routine quality control and stability testing of this compound.

References

Utilizing Epidepride as a Pharmacological Tool to Study Dopamine Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidepride is a potent and selective antagonist for the dopamine (B1211576) D2 and D3 receptors. Its high affinity, particularly for the D2 receptor, makes it an invaluable pharmacological tool for studying the function and dysfunction of the dopaminergic system. This document provides detailed application notes and experimental protocols for the use of radiolabeled this compound in various research applications, including in vitro radioligand binding assays, autoradiography, and in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT).

Key Properties of this compound

This compound, chemically (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide, is an analogue of isoremoxipride.[1] Its utility as a research tool is primarily due to its exceptionally high affinity for D2-like dopamine receptors, with a dissociation constant (Kd) in the picomolar range.[1][2] This allows for the sensitive and specific labeling of these receptors even in brain regions with low receptor densities.

Data Presentation

Table 1: In Vitro Binding Affinity of [¹²⁵I]this compound for Dopamine D2 Receptors in Rat Brain Regions
Brain RegionK_d_ (pM)B_max_ (pmol/g tissue)Hill Coefficient
Striatum2436.70.91 - 1.00
Medial Frontal Cortex241.040.91 - 1.00
Hippocampus240.850.91 - 1.00
Cerebellum240.370.91 - 1.00

Data summarized from Neve et al. (1991).[1]

Table 2: In Vitro Binding Affinity of [¹²⁵I]this compound for Dopamine D2 Receptors in Human Brain Regions
Brain RegionK_d_ (pM)B_max_ (fmol/mg protein)
Striatum34152
Cortex (various regions)28-333-8

Data summarized from Joyce et al. (1991).[3]

Table 3: Selectivity Profile of [¹²⁵I]this compound Binding in Rat Brain Membranes
Receptor/SiteIC_50_ (µM)
Dopamine D1 (SCH 23390)> 1
Serotonin (5-HT)> 10
Ketanserin (5-HT2A)> 10
Mianserin (5-HT2A/2C, α1, H1)> 10
Naloxone (Opioid)> 10
QNB (Muscarinic)> 10
Prazosin (α1)> 10
Alprenolol (β)> 10
Norepinephrine> 10
α2-adrenergic (Clonidine displacement in frontal cortex and hippocampus)Apparent K_d_ of 9 nM

Data summarized from Neve et al. (1991).[1]

Signaling Pathways and Experimental Workflows

Dopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist Binding This compound This compound This compound->D2R Antagonist Binding (Blocks Signal) G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Events

Dopamine D2 receptor signaling pathway investigated with this compound.

Radioligand_Binding_Workflow A 1. Tissue Homogenization & Membrane Preparation B 2. Incubation with [¹²⁵I]this compound & Competitors A->B C 3. Separation of Bound & Free Radioligand (Filtration) B->C D 4. Quantification of Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Kd, Bmax, Ki) D->E SPECT_Imaging_Workflow A 1. Subject Preparation (e.g., thyroid blockade) B 2. Intravenous Injection of [¹²³I]this compound A->B C 3. Dynamic SPECT Data Acquisition over Time B->C D 4. Image Reconstruction & Analysis C->D E 5. Quantification of Receptor Binding Potential D->E

References

Application Notes and Protocols for Assessing the Efficacy of Epidepride in a Mouse Model of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Epidepride is a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors.[1] This characteristic makes it a valuable tool for in vivo imaging of these receptors using single-photon emission computed tomography (SPECT).[2][3][4] The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways is a key contributor to the positive symptoms of the disorder.[5] Consequently, antagonism of D2/D3 receptors is a primary mechanism of action for many antipsychotic drugs.[1][6][7] These application notes provide a detailed experimental design and protocols to assess the therapeutic potential of this compound in a pharmacologically-induced mouse model of schizophrenia. The protocols outlined below cover behavioral assessments relevant to psychosis, in vivo receptor occupancy imaging, and ex vivo neurochemical analysis.

Experimental Design

This study will utilize a randomized, placebo-controlled design to evaluate the efficacy of this compound in mitigating psychosis-like behaviors induced by a psychostimulant in mice. The experimental workflow is depicted below.

Experimental Workflow Diagram

G cluster_acclimation Acclimation (1 week) cluster_baseline Baseline Testing (Day 0) cluster_treatment Treatment & Induction (Days 1-7) cluster_efficacy Efficacy Assessment (Day 8) cluster_side_effects Side Effect Assessment (Day 9) cluster_imaging In Vivo Imaging (Day 10) cluster_exvivo Ex Vivo Analysis (Day 11) Acclimation Mice Acclimation Baseline_OFT Open Field Test Acclimation->Baseline_OFT Baseline_PPI Prepulse Inhibition Treatment Daily this compound or Vehicle Administration Baseline_PPI->Treatment Induction Psychosis Induction (e.g., Amphetamine) Treatment->Induction Efficacy_OFT Open Field Test Induction->Efficacy_OFT Efficacy_PPI Prepulse Inhibition Catalepsy Catalepsy Test Efficacy_PPI->Catalepsy SPECT [123I]-Epidepride SPECT Scan Catalepsy->SPECT Tissue Brain Tissue Collection SPECT->Tissue Autoradiography Autoradiography Tissue->Autoradiography

Caption: Experimental workflow for assessing this compound efficacy.

Animal Model
  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Mice will be housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle. Animals should be acclimated to the housing facility for at least one week prior to the commencement of experiments.

Experimental Groups
GroupTreatmentPsychosis InductionRationale
1VehicleSalineControl for baseline behavior and effects of injections.
2VehicleAmphetamine (2 mg/kg)Model of psychosis-like behaviors (hyperlocomotion, sensorimotor gating deficits).
3This compound (low dose)Amphetamine (2 mg/kg)Assess the efficacy of a low dose of this compound.
4This compound (high dose)Amphetamine (2 mg/kg)Assess the efficacy of a high dose of this compound.
5Haloperidol (1 mg/kg)Amphetamine (2 mg/kg)Positive control, a typical antipsychotic.

Behavioral Assessment Protocols

Open Field Test (OFT)

This test is employed to evaluate locomotor activity and anxiety-like behavior.[8][9][10]

  • Apparatus: A square arena (42 x 42 x 42 cm) made of non-reflective material. The arena is divided into a central zone and a peripheral zone.

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes prior to the test.

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for 20 minutes.

    • Record the session using a video camera mounted above the arena.

    • Between each trial, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.

  • Parameters Measured:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Frequency of entries into the center zone

    • Rearing frequency

Prepulse Inhibition (PPI) of Acoustic Startle Response

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.[11][12][13][14][15]

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a mouse holder, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.

  • Procedure:

    • Acclimate the mouse to the holder within the chamber for a 5-minute period with a 70 dB background white noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A 120 dB startle stimulus for 20 ms (B15284909).

      • Prepulse-pulse trials: A prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented 100 ms before the 120 dB startle stimulus.

      • No-stimulus trials: Background noise only.

    • The startle response is measured as the maximal amplitude of the motor response within a 100 ms window following the startle stimulus.

  • Data Analysis:

    • PPI is calculated as: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]

Catalepsy Test

This test is used to assess extrapyramidal side effects, a common adverse effect of antipsychotic medications.[16][17][18][19]

  • Apparatus: A horizontal bar (0.5 cm in diameter) raised 4.5 cm from a flat surface.

  • Procedure:

    • Gently place the mouse's forepaws on the horizontal bar.

    • Measure the latency for the mouse to remove both forepaws from the bar.

    • A cut-off time of 180 seconds is typically used.

  • Parameters Measured:

    • Time (in seconds) the mouse remains in the cataleptic posture.

In Vivo Imaging Protocol

[123I]-Epidepride SPECT Imaging

This technique allows for the in vivo quantification of D2/D3 receptor occupancy by this compound.[20][21][22]

  • Radiotracer: [123I]-Epidepride.

  • Procedure:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Administer [123I]-Epidepride intravenously via the tail vein.

    • Position the mouse in the SPECT scanner.

    • Acquire dynamic SPECT data for a duration sufficient to achieve equilibrium (e.g., 90-120 minutes).

    • A separate group of vehicle-treated animals will be scanned to determine baseline receptor availability.

  • Data Analysis:

    • Reconstruct SPECT images and co-register with a mouse brain atlas.

    • Define regions of interest (ROIs), including the striatum (high D2/D3 density) and cerebellum (low D2/D3 density, used as a reference region).

    • Calculate the specific binding ratio (SBR) for each ROI.

    • Receptor occupancy is calculated as: % Occupancy = 100 x (1 - (SBR in this compound-treated mouse / SBR in vehicle-treated mouse))

Ex Vivo Neurochemical Analysis

Autoradiography

Autoradiography provides a high-resolution visualization of D2/D3 receptor distribution and occupancy.

  • Procedure:

    • Following the final behavioral test or imaging session, euthanize the mice.

    • Rapidly extract the brains and freeze them in isopentane (B150273) cooled with dry ice.

    • Section the brains coronally (e.g., 20 µm) using a cryostat.

    • Mount the sections on microscope slides.

    • For receptor occupancy studies, incubate the sections with a radiolabeled D2/D3 receptor ligand (e.g., [3H]-raclopride).

    • Wash the sections to remove unbound radioligand.

    • Expose the slides to a phosphor imaging plate or autoradiographic film.

  • Data Analysis:

    • Quantify the optical density of the autoradiographic signal in specific brain regions.

    • Compare the signal between vehicle- and this compound-treated groups to determine receptor occupancy.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Open Field Test Parameters

Group Total Distance (cm) Time in Center (s) Center Entries Rearing Frequency
Vehicle + Saline
Vehicle + Amphetamine
This compound (low) + Amphetamine
This compound (high) + Amphetamine

| Haloperidol + Amphetamine | | | | |

Table 2: Prepulse Inhibition of Acoustic Startle Response

Group % PPI (74 dB prepulse) % PPI (78 dB prepulse) % PPI (82 dB prepulse)
Vehicle + Saline
Vehicle + Amphetamine
This compound (low) + Amphetamine
This compound (high) + Amphetamine

| Haloperidol + Amphetamine | | | |

Table 3: Catalepsy Test

Group Latency to Remove Paws (s)
Vehicle
This compound (low dose)
This compound (high dose)

| Haloperidol | |

Table 4: D2/D3 Receptor Occupancy

Group Striatal Occupancy (%)
This compound (low dose)
This compound (high dose)

| Haloperidol | |

Signaling Pathway

Proposed Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2R D2/D3 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Akt Akt D2R->Akt Activates This compound This compound This compound->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Downstream Downstream Effects (Modulation of neuronal excitability, gene expression) PKA->Downstream GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Downstream Therapeutic Therapeutic Effect (Reduction of psychosis-like symptoms) Downstream->Therapeutic

Caption: Proposed mechanism of action of this compound.

Safety and Toxicology

Preliminary studies in rats have shown that this compound has a good safety profile, with no adverse toxic effects observed at doses up to 2000 µg/kg.[23] However, it is essential to monitor animals for any signs of distress or adverse reactions throughout the experimental period.

Conclusion

The experimental design and protocols detailed in these application notes provide a comprehensive framework for assessing the preclinical efficacy of this compound in a mouse model of schizophrenia. By combining behavioral, in vivo imaging, and ex vivo neurochemical analyses, researchers can obtain robust data on the therapeutic potential and mechanism of action of this D2/D3 receptor antagonist.

References

Application Notes and Protocols: A Step-by-Step Guide for Dissolving and Using Epidepride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and use of Epidepride, a potent dopamine (B1211576) D2 receptor antagonist, in cell culture experiments. The following protocols and data are intended to ensure accurate and reproducible results while maintaining cell viability.

Introduction to this compound

This compound is a high-affinity antagonist for the dopamine D2 receptor, making it a valuable tool for studying dopaminergic signaling and for screening potential therapeutic compounds. Its utility in cell-based assays requires precise preparation of stock solutions and appropriate handling to ensure stability and efficacy.

Dissolving this compound for Cell Culture

2.1. Recommended Solvent and Stock Solution Preparation

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound for cell culture applications. It is crucial to use a minimal amount of DMSO and to ensure the final concentration in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being ideal for most cell lines[1][2].

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, you would need to weigh approximately 4.18 mg of this compound (Molecular Weight: 418.29 g/mol ).

  • Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to the weighed this compound. For the example above, add 1 ml of DMSO.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

2.2. Quantitative Data for Stock Solution Preparation

The following table provides a quick reference for preparing different volumes of a 10 mM this compound stock solution.

Desired Stock VolumeMass of this compound to WeighVolume of DMSO to Add
100 µL0.418 mg100 µL
500 µL2.09 mg500 µL
1 mL4.18 mg1 mL
5 mL20.9 mg5 mL

2.3. Preparation of Working Solutions

To prepare working solutions, the DMSO stock solution should be serially diluted in sterile cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed cytotoxic levels.

Example Dilution for a 100 nM Working Solution:

  • From the 10 mM stock solution, prepare an intermediate dilution by adding 1 µL of the stock to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.

  • From the 10 µM intermediate solution, add 10 µL to 990 µL of cell culture medium to achieve a final concentration of 100 nM.

Experimental Protocols

3.1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound or to determine the effect of D2 receptor antagonism on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells, including the vehicle control (medium with the same percentage of DMSO but no this compound). Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium to each well.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

3.2. Dopamine D2 Receptor Binding Assay

This protocol can be used to determine the binding affinity of this compound to the D2 receptor in a competitive binding assay using a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the dopamine D2 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-Spiperone), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Add to sterile tube Vortex & Filter Vortex & Filter Dissolve in DMSO->Vortex & Filter Ensure complete dissolution Aliquot & Store Aliquot & Store Vortex & Filter->Aliquot & Store Store at -20°C to -80°C Thaw Stock Thaw Stock Aliquot & Store->Thaw Stock Serial Dilution Serial Dilution Thaw Stock->Serial Dilution Dilute in culture medium Add to Cells Add to Cells Serial Dilution->Add to Cells Final concentration

Caption: Workflow for preparing this compound stock and working solutions.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Antagonizes Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified Dopamine D2 receptor signaling pathway.

References

Application of Epidepride in Primary Neuronal Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidepride is a high-affinity and selective antagonist for the dopamine (B1211576) D2 and D3 receptors. Its radiolabeled forms, particularly with Iodine-125 ([¹²⁵I]this compound) and Iodine-123 ([¹²³I]this compound), have been extensively utilized as powerful tools for in vivo imaging studies of dopamine receptor distribution and occupancy in the brain using Single Photon Emission Computed Tomography (SPECT). While its application in living subjects is well-documented, this compound also serves as a valuable ligand for in vitro studies, including those employing primary neuronal cultures. These culture systems provide a controlled environment to investigate the molecular and cellular functions of D2/D3 receptors in a physiologically relevant context.

This document provides detailed application notes and experimental protocols for the use of this compound in primary neuronal culture studies, covering receptor binding assays, investigation of signaling pathways, and potential studies on receptor trafficking.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, primarily derived from in vitro binding assays using brain membrane preparations. These values provide a crucial foundation for designing and interpreting experiments in primary neuronal cultures.

Table 1: Binding Affinity of [¹²⁵I]this compound for Dopamine D2 Receptors

Brain RegionDissociation Constant (Kd) (pM)Maximum Binding Capacity (Bmax) (pmol/g tissue)Reference
Striatum2436.7[1]
Medial Frontal Cortex241.04[1]
Hippocampus240.85[1]
Human Striatum34152 fmol/mg protein[2]
Human Cortex28-333-8 fmol/mg protein[2]

Table 2: General Properties of this compound

PropertyDescriptionReference
Receptor TargetDopamine D2 and D3 receptors[3]
ActionAntagonist[1]
Key ApplicationHigh-affinity radioligand for in vitro and in vivo studies[1]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rodents, a common platform for neuropharmacological studies.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15)

  • Dissection medium: Hank's Balanced Salt Solution (HBSS) or Neurobasal medium

  • Enzymatic dissociation solution: Papain (20 units/mL) or Trypsin (0.25%) with DNase I (100 µg/mL)

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

  • Culture plates/coverslips coated with Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO) and laminin

  • Sterile dissection tools

Procedure:

  • Coat culture surfaces with PDL or PLO/laminin solution and incubate overnight at 37°C. Wash thoroughly with sterile water before use.

  • Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the uterine horn and transfer it to a sterile dish containing ice-cold dissection medium.

  • Remove the embryos and dissect the cerebral cortices.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in the enzymatic dissociation solution at 37°C for 15-30 minutes with gentle agitation.

  • Stop the digestion by adding a serum-containing medium or a specific inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at a desired density (e.g., 2.5 x 10⁵ cells/cm²) onto the coated culture vessels in plating medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • Perform partial media changes every 2-3 days. Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Radioligand Binding Assay with [¹²⁵I]this compound in Primary Neurons

This protocol is adapted from membrane binding assays to determine the binding characteristics of [¹²⁵I]this compound to D2 receptors in intact primary neurons.

Materials:

  • Mature primary neuronal cultures (e.g., DIV 10-14)

  • [¹²⁵I]this compound

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM) or unlabeled this compound (1 µM)

  • Wash buffer: Ice-cold binding buffer

  • Scintillation fluid and vials

  • Gamma counter

Procedure:

  • Saturation Binding:

    • Prepare a series of dilutions of [¹²⁵I]this compound in binding buffer (e.g., 1 pM to 500 pM).

    • Aspirate the culture medium from the wells.

    • Wash the cells once with warm binding buffer.

    • Add the [¹²⁵I]this compound dilutions to the wells.

    • For each concentration, prepare parallel wells with the addition of the non-specific binding control.

    • Incubate at room temperature (25°C) for 4 hours.[1]

    • Rapidly wash the cells three times with ice-cold wash buffer to terminate the binding.

    • Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to scintillation vials.

    • Measure the radioactivity using a gamma counter.

  • Competition Binding:

    • Prepare a fixed concentration of [¹²⁵I]this compound (e.g., 25-50 pM).

    • Prepare a series of dilutions of a competing unlabeled ligand.

    • Follow the incubation and washing steps as described for saturation binding.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the concentration of [¹²⁵I]this compound to determine Kd and Bmax using non-linear regression analysis.

    • For competition binding, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC₅₀ and subsequently the Ki value.

Protocol 3: Investigating D2 Receptor-Mediated Inhibition of cAMP Production

As an antagonist, this compound can be used to block the effects of D2 receptor agonists on downstream signaling. This protocol outlines how to use this compound in a cAMP assay.

Materials:

  • Mature primary neuronal cultures

  • This compound

  • D2 receptor agonist (e.g., Quinpirole)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Pre-treat the primary neurons with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of a D2 receptor agonist (e.g., the EC₈₀ of quinpirole) to the wells.

  • Immediately add forskolin to stimulate cAMP production.

  • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound. The data should demonstrate a dose-dependent reversal of the agonist-induced inhibition of cAMP production, allowing for the determination of the IC₅₀ of this compound as an antagonist.

Visualizations

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[6] D2 receptor activation can also lead to the recruitment of β-arrestin, which desensitizes the G protein-mediated signaling and can initiate independent signaling cascades.[7]

D2_Signaling_Pathway Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks G_protein Gαi/oβγ D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (αi/o) GIRK GIRK Channel G_protein->GIRK Activates (βγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Signaling_G Downstream Signaling (G protein-dependent) PKA->Signaling_G GIRK->Signaling_G Ca_channel->Signaling_G Signaling_arrestin Downstream Signaling (β-arrestin-dependent) beta_arrestin->Signaling_arrestin

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in performing a radioligand binding assay using [¹²⁵I]this compound on primary neuronal cultures.

Binding_Assay_Workflow Start Start: Mature Primary Neuronal Cultures Wash1 Wash with Binding Buffer Start->Wash1 Add_Ligand Add [¹²⁵I]this compound (± Non-specific Blocker) Wash1->Add_Ligand Incubate Incubate (e.g., 4h at 25°C) Add_Ligand->Incubate Wash2 Rapidly Wash with Ice-Cold Buffer (3x) Incubate->Wash2 Lyse Lyse Cells Wash2->Lyse Count Measure Radioactivity (Gamma Counter) Lyse->Count Analyze Data Analysis (Kd, Bmax, IC₅₀) Count->Analyze End End Analyze->End cAMP_Antagonism_Logic Stimulate_AC Stimulate Adenylyl Cyclase (e.g., with Forskolin) High_cAMP High Intracellular cAMP Levels Stimulate_AC->High_cAMP Inhibit_AC Inhibition of Adenylyl Cyclase Activate_D2R Activate D2 Receptors (with Agonist) Activate_D2R->Inhibit_AC Low_cAMP Low Intracellular cAMP Levels Inhibit_AC->Low_cAMP Restore_cAMP Restored (High) cAMP Levels Add_this compound Add this compound (Antagonist) Block_D2R Block D2 Receptor Activation Add_this compound->Block_D2R Block_D2R->Inhibit_AC Prevents Block_D2R->Restore_cAMP Leads to

References

Troubleshooting & Optimization

Overcoming solubility issues with Epidepride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Epidepride

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide provides robust strategies and protocols based on established pharmaceutical sciences for overcoming solubility issues with poorly water-soluble compounds.

Troubleshooting Guide

This guide addresses the most common issues encountered when preparing aqueous solutions of this compound.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What is the problem?

A1: this compound, like many benzamide (B126) derivatives used in research, is a lipophilic molecule with inherently low aqueous solubility.[1] Direct dissolution in aqueous buffers is often unsuccessful because the molecule's non-polar structure is energetically unfavorable in a polar aqueous environment. To achieve a homogenous solution, a solubilization strategy is required. The most common approach is to first create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous medium.

Q2: I'm seeing precipitation after diluting my organic stock solution of this compound into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out," where the compound precipitates upon transfer to a non-solvent (the aqueous buffer). This occurs when the final concentration of the organic solvent is too low to keep the compound dissolved in the aqueous mixture.

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase Co-solvent Percentage: You can slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final solution. However, be mindful of its potential effects on your experimental system (see FAQ section).

  • Use a Different Solubilization Method: If decreasing the concentration is not possible, you may need to employ a more advanced solubilization technique, such as using surfactants or cyclodextrins.[2][3][4]

Q3: Can I use heat or sonication to help dissolve my this compound?

A3: Yes, these methods can be effective but must be used with caution.

  • Sonication: A brief period in a bath sonicator can help break up small particles and accelerate dissolution. This is generally a safe method.

  • Heating: Gentle warming (e.g., 37°C) can increase the solubility of some compounds. However, excessive heat can cause chemical degradation. The thermal stability of this compound is not well-documented, so this method should be approached with caution and validated if possible.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to use for my this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for creating stock solutions of poorly soluble compounds for in vitro biological assays due to its high solubilizing power and miscibility with water. Ethanol (B145695) is another viable option. For in vivo studies, formulations often use a combination of co-solvents like ethanol, polyethylene (B3416737) glycol 300 (PEG300), and surfactants like Tween-80 to ensure biocompatibility.[5] One study successfully dissolved this compound in a vehicle of 20% ethanol and 80% water for injection.[6]

Q2: How much organic co-solvent is acceptable in my cell-based assay?

A2: The tolerance of cell lines to organic solvents varies, but a general rule is to keep the final concentration of DMSO or ethanol at or below 0.5%, and ideally below 0.1%, to minimize cellular toxicity. It is crucial to run a vehicle control (your assay medium with the same final concentration of the solvent) to ensure that the solvent itself is not affecting the experimental results.

Q3: What are cyclodextrins and can they help with this compound solubility?

A3: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[2][3] Beta-cyclodextrins, particularly chemically modified versions like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are effective solubilizing agents used in pharmaceutical formulations.

Q4: How does pH affect the solubility of this compound?

A4: As a benzamide with a pyrrolidine (B122466) ring, this compound has basic nitrogen atoms that can be protonated. Therefore, its solubility is expected to be pH-dependent. At lower (acidic) pH values, these nitrogen atoms will be protonated, forming a more soluble salt. Conversely, at higher (basic) pH, the molecule will be in its neutral, less soluble form. Adjusting the pH of your buffer may be a viable strategy to enhance solubility, but you must consider the pH stability of the compound and the requirements of your experiment.[2][4]

Data Presentation

Table 1: Solubility Strategies for Poorly Water-Soluble Compounds like this compound

MethodDescriptionCommon AgentsTypical Concentration in Final MediumAdvantages
Co-solvency Using a water-miscible organic solvent to increase solubility.[2]DMSO, Ethanol, PEG300< 0.5% (in vitro)Simple, effective for stock solutions.
pH Adjustment Modifying the pH to ionize the compound, increasing its solubility.[4]HCl, NaOH, Citrate BufferAssay-dependentCan be highly effective if the compound has ionizable groups.
Surfactants Using detergents to form micelles that encapsulate the compound.[4]Tween-80, Triton X-1000.1% - 1%Effective at low concentrations.
Complexation Using cyclodextrins to form water-soluble inclusion complexes.[3]HP-β-CD, SBE-β-CD1% - 10%Low toxicity, widely used in formulations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 416.27 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you would need 4.16 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate the sample in a water bath until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer

  • Thaw Stock: Thaw an aliquot of your this compound stock solution at room temperature.

  • Pre-warm Buffer: Warm your desired aqueous buffer (e.g., PBS, cell culture medium) to room temperature or 37°C.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. First, dilute the high-concentration stock into a small volume of buffer.

  • Final Dilution: Add the diluted this compound solution dropwise to the final volume of your pre-warmed aqueous buffer while vortexing or stirring gently. This ensures rapid mixing and minimizes local high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness before use.

Visualizations

G start Start: Need to prepare This compound aqueous solution stock Prepare 10 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute check Is the solution clear? dilute->check success Success: Use in experiment check->success Yes precip Problem: Precipitation or cloudiness observed check->precip No troubleshoot Select a strategy precip->troubleshoot opt1 Lower final concentration troubleshoot->opt1 opt2 Increase co-solvent % (check cell tolerance) troubleshoot->opt2 opt3 Use cyclodextrin (B1172386) or surfactant troubleshoot->opt3 opt1->dilute opt2->dilute opt3->dilute

Caption: Troubleshooting workflow for preparing this compound solutions.

G cluster_0 Without Solubilizer cluster_1 With Cyclodextrin cluster_2 a Aggregate lab1 Poorly soluble aggregates form in water. b Aggregate c Aggregate d Aggregate e This compound f Soluble Complex lab2 Cyclodextrin encapsulates This compound, forming a water-soluble complex.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Optimizing Epidepride In-Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Epidepride in in-vitro receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of radiolabeled this compound to use in a saturation binding assay?

The optimal concentration of radiolabeled this compound ([¹²⁵I]this compound) for a saturation binding assay should be varied to span a range both below and above the dissociation constant (Kd). A typical starting range would be from approximately 0.1 x Kd to 10 x Kd. For the dopamine (B1211576) D2 receptor, the Kd of [¹²⁵I]this compound is approximately 24-34 pM.[1][2] Therefore, a concentration range of 2.5 pM to 340 pM would be appropriate to generate a saturation curve.

Q2: How can I determine the non-specific binding in my assay?

Non-specific binding should be determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competitor that binds to the target receptor.[3] This ensures that all specific binding sites are occupied by the unlabeled compound, and any remaining signal from the radiolabeled ligand is due to non-specific binding. For dopamine D2 receptors, a common choice is a saturating concentration of a D2 antagonist like haloperidol.

Q3: My total binding signal is too low. What are the possible causes and solutions?

A low total binding signal can stem from several issues with the core components of the assay.[4]

  • Inactive Radioligand: The radiolabeled this compound may have degraded. Always check the expiration date and ensure proper storage conditions.

  • Insufficient Receptor Concentration: The amount of receptor in your membrane preparation may be too low. Consider increasing the amount of membrane protein per well or optimizing your membrane preparation protocol to yield a higher receptor density.

  • Incorrect Assay Buffer Composition: The pH, ionic strength, and presence of necessary ions can significantly impact binding. For this compound binding to D2 receptors, an optimal buffer contains 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at a pH of 7.4.[1]

  • Assay Not at Equilibrium: The incubation time may be too short. For [¹²⁵I]this compound, an incubation of 4 hours at 25°C is recommended to reach equilibrium.[1]

Q4: My specific binding is low, but my total binding is acceptable. How can I improve this?

This indicates high non-specific binding (NSB), which can mask the specific signal. Ideally, specific binding should account for at least 80-90% of the total binding.[4]

  • High Radioligand Concentration: Using a radioligand concentration significantly above the Kd can increase binding to non-receptor sites. Use a concentration at or below the Kd for competition assays.[4][5]

  • Inadequate Blocking: If using plates or filters that have not been properly blocked, the radioligand can bind to the plastic or filter material. Pre-treating filters with a substance like polyethylenimine (PEI) can help reduce this.[5]

  • Lipophilicity of the Radioligand: Highly lipophilic radioligands can partition into the cell membranes, leading to high NSB. Ensure your wash steps are sufficient to remove unbound and non-specifically bound ligand.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

High variability can compromise the reliability of your data.

  • Pipetting Errors: Ensure all pipettes are calibrated and that pipetting techniques are consistent.

  • Inconsistent Sample Preparation: Prepare reagents and membrane dilutions in large batches to minimize variability between assays.[6]

  • Uneven Temperature: Incubate all samples at a consistent temperature.[6]

  • Incomplete Mixing: Ensure all components in the assay wells are thoroughly mixed before incubation.

Issue 2: Unexpected IC50 or Ki Values

If your calculated IC50 or Ki values for competing ligands are not consistent with published data, consider the following:

  • Incorrect Radioligand Concentration: The IC50 value is dependent on the concentration of the radioligand used. Ensure you are using a concentration at or below the Kd. The Cheng-Prusoff equation can be used to convert IC50 to the inhibition constant (Ki), which is independent of the radioligand concentration.[7]

  • Assay Not at Equilibrium: Competition binding assays must reach equilibrium for the calculated affinity constants to be accurate.

  • Degradation of Competitor Compound: Verify the integrity and concentration of your unlabeled competitor stock solutions.

Experimental Protocols

Protocol 1: Saturation Binding Assay for [¹²⁵I]this compound

This protocol aims to determine the Kd (dissociation constant) and Bmax (maximum receptor density) of [¹²⁵I]this compound for the dopamine D2 receptor.

  • Membrane Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of [¹²⁵I]this compound in assay buffer (e.g., 12 concentrations ranging from 2.5 pM to 340 pM).

    • In a 96-well plate, add assay buffer, the appropriate concentration of [¹²⁵I]this compound, and either buffer (for total binding) or a saturating concentration of a D2 antagonist (e.g., 10 µM haloperidol) for non-specific binding.

    • Initiate the binding reaction by adding the membrane preparation (e.g., 50 µg of protein per well).

  • Incubation: Incubate the plate at 25°C for 4 hours with gentle shaking.[1]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the [¹²⁵I]this compound concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the dopamine D2 receptor.

  • Membrane Preparation: As described in the saturation binding assay protocol.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]this compound (at or below its Kd, e.g., 25 pM), and the serial dilutions of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (saturating concentration of a D2 antagonist).

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 4 hours with gentle shaking.[1]

  • Termination and Filtration: As described in the saturation binding assay protocol.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]this compound and Kd is its dissociation constant.

Quantitative Data Summary

Table 1: In-Vitro Binding Affinity of [¹²⁵I]this compound for Dopamine D2 Receptors

Brain RegionKd (pM)Bmax (pmol/g tissue)
Striatum2436.7
Medial Frontal Cortex241.04
Hippocampus240.85
Cerebellum240.37

Data from a study on rat brain membranes.[1]

Table 2: IC50 Values for Inhibition of [¹²⁵I]this compound Binding

CompoundBrain RegionIC50
SCH 23390Striatum, Medial Frontal Cortex, Hippocampus> 1 µM
SKF 83566Striatum, Medial Frontal Cortex, Hippocampus> 1 µM
SerotoninStriatum, Medial Frontal Cortex, Hippocampus> 1 µM
KetanserinStriatum, Medial Frontal Cortex, Hippocampus> 1 µM
MianserinStriatum, Medial Frontal Cortex, Hippocampus> 1 µM

These compounds show low affinity for the D2 receptor as they inhibit [¹²⁵I]this compound binding only at high concentrations.[1]

Visualizations

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Antagonist) This compound->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates targets leading to G start Start prep_reagents Prepare Reagents (Buffer, Radioligand, Competitor) start->prep_reagents prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate (Total, NSB, Competition) prep_reagents->setup_assay prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters to Remove Unbound Ligand terminate->wash count Quantify Bound Radioactivity wash->count analyze Data Analysis (Kd, Bmax, IC50, Ki) count->analyze end End analyze->end

References

How to minimize Epidepride degradation in experimental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Epidepride in experimental samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental samples?

A1: The primary cause of this compound degradation is oxidation.[1][2] Studies have shown that this compound is highly susceptible to oxidative stress, leading to the formation of an oxidized product.[1] Conversely, the compound is relatively stable under thermal, acidic, and alkaline conditions.[1][2]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be protected from oxidizing agents. While specific storage temperature and light condition guidelines for this compound are not detailed in the provided search results, general best practices for sensitive pharmaceutical compounds should be followed. These include:

  • Protection from Light: Store in light-resistant containers to prevent potential photodegradation.[3][4]

  • Controlled Temperature: Maintain a consistent and cool temperature. Refrigeration at 2-8°C (36-46°F) is a common practice for storing sensitive compounds.[5][6]

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.

Q3: How stable is this compound under different pH conditions?

A3: this compound is highly stable across a wide pH range. Forced degradation studies have shown that this compound maintains over 97.5% purity after 24 hours of exposure to both acidic (1 N HCl) and alkaline (1 N NaOH) conditions.[1] This indicates that pH fluctuations within typical experimental buffers are unlikely to be a significant source of degradation.

Q4: Can heat cause this compound degradation?

A4: this compound exhibits good thermal stability. Experiments where this compound was heated to 50°C for 24 hours showed no significant degradation, with the purity remaining above 97.5%.[1] Therefore, short-term exposure to moderately elevated temperatures during experimental procedures is not expected to be a major concern.

Troubleshooting Guide: Investigating this compound Degradation

If you are observing unexpected degradation of your this compound sample, this guide will help you troubleshoot potential causes.

Issue: HPLC or LC-MS/MS analysis shows a significant decrease in the parent this compound peak and the appearance of a new, more polar peak.

This observation is highly indicative of oxidative degradation. The major oxidation product of this compound has a mass-to-charge ratio (m/z) of 435, while the parent compound has an m/z of 419.[1]

Potential Causes and Solutions:

Potential CauseRecommended Action
Exposure to Oxidizing Agents in Solvents or Reagents Use fresh, high-purity solvents. De-gas solvents before use to remove dissolved oxygen. Avoid using reagents known to be strong oxidizers unless they are a required part of the experimental protocol.
Prolonged Exposure to Air (Oxygen) Minimize the time samples are exposed to the atmosphere. Prepare solutions fresh and, if possible, work under an inert atmosphere (e.g., in a glove box or by purging vials with nitrogen or argon).
Contamination of Labware Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity water to remove any residual oxidizing contaminants.
Inappropriate Storage Review your storage procedures. Ensure samples are stored in tightly sealed, light-resistant containers at a consistently cool temperature. For long-term storage, consider flushing the container with an inert gas before sealing.

Experimental Protocols and Data

Forced Degradation Study Protocol

This protocol is based on the methodology described in the literature to assess the stability of this compound under various stress conditions.[1][7]

1. Sample Preparation:

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 0.33 mL of the this compound stock solution with 0.33 mL of 1 M HCl.

  • Alkaline Hydrolysis: Mix 0.33 mL of the this compound stock solution with 0.33 mL of 1 M NaOH.

  • Oxidative Degradation: Mix 0.33 mL of the this compound stock solution with 0.33 mL of 3% H₂O₂.

  • Thermal Stress: Place a sealed vial of the this compound stock solution in an oven at 50°C.

3. Incubation:

  • Incubate the samples at room temperature (for hydrolysis and oxidation) or 50°C (for thermal stress) for various time points (e.g., 30 minutes, 1 hour, 2 hours, 8 hours, 24 hours).

4. Neutralization (for hydrolysis samples):

  • Prior to HPLC analysis, neutralize the acidic hydrolysis sample with 0.33 mL of 1 M NaOH and the alkaline hydrolysis sample with 0.33 mL of 1 M HCl.

5. Analysis:

  • Analyze the samples by HPLC or LC-MS/MS.

Summary of this compound Stability Data

The following table summarizes the results from forced degradation studies.[1]

Stress ConditionIncubation Time (hours)This compound Purity (%)
1 N HCl 24> 97.5
1 N NaOH 24> 97.5
50°C 24> 97.5
3% H₂O₂ 24< 20

Visualizing this compound Degradation and Experimental Workflow

This compound Degradation Pathway

cluster_pathways This compound This compound (m/z 419) Oxidized_Product Oxidized Product (m/z 435) This compound->Oxidized_Product  Oxidation   Stable1 Stable Stable2 Stable Stable3 Stable Oxidative Stress Oxidative Stress Acidic/Alkaline Hydrolysis Acidic/Alkaline Hydrolysis Thermal Stress Thermal Stress

Caption: Primary degradation pathway of this compound via oxidation.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acidic (1 N HCl) Prep->Acid Alkali Alkaline (1 N NaOH) Prep->Alkali Oxidative Oxidative (3% H₂O₂) Prep->Oxidative Thermal Thermal (50°C) Prep->Thermal Neutralize Neutralize (Acid/Alkali Samples) Acid->Neutralize Alkali->Neutralize HPLC HPLC / LC-MS/MS Analysis Oxidative->HPLC Thermal->HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for assessing this compound stability under forced degradation.

References

Epidepride Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in experimental results obtained using Epidepride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our this compound binding affinity (Kd) values between experiments. What are the potential causes and solutions?

High variability in Kd values for this compound can stem from several factors, ranging from technical inconsistencies to the inherent properties of the radioligand.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Assay Conditions: Minor variations in buffer composition, pH, or incubation temperature can significantly impact binding affinity.

    • Solution: Strictly adhere to a standardized protocol. Optimal in vitro binding of [¹²⁵I]this compound is achieved at 25°C for 4 hours at pH 7.4 in a buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂[1].

  • Pipetting Inaccuracies: Errors in pipetting, especially of the radioligand or competing compounds, can lead to significant variations in concentration and, consequently, binding results.

    • Solution: Regularly calibrate pipettes. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.

  • Reagent Variability: Batch-to-batch variation in reagents, including the radioligand, can introduce inconsistencies.

    • Solution: Prepare large batches of reagents and aliquot for single use to minimize freeze-thaw cycles and ensure consistency across experiments.

  • Equilibrium Not Reached: Insufficient incubation time can result in an underestimation of binding affinity.

    • Solution: Perform a time-course experiment (association kinetics) to determine the optimal incubation time required to reach equilibrium.

Q2: Our specific binding of this compound is low, making the data difficult to interpret. How can we improve the signal-to-noise ratio?

Low specific binding is often a result of high non-specific binding (NSB) or issues with the experimental setup.

Potential Causes & Troubleshooting Steps:

  • High Radioligand Concentration: Using an this compound concentration significantly above its Kd can increase NSB.

    • Solution: Use a radioligand concentration at or below the Kd value for the dopamine (B1211576) D2 receptor to favor binding to high-affinity specific sites.

  • Inappropriate Blocking Agent for NSB: The choice and concentration of the unlabeled ligand to determine NSB are critical.

    • Solution: Use a high concentration (100-1000 fold excess over the radioligand) of a known D2 receptor antagonist, such as Haloperidol, to define NSB[2].

  • Suboptimal Membrane Preparation: Low receptor density in the membrane preparation will result in a low signal.

    • Solution: Optimize the membrane preparation protocol to increase the yield of D2/D3 receptors. Consider using a cell line with a higher expression of these receptors.

  • Radioligand Degradation: Improper storage or handling can lead to the degradation of radiolabeled this compound.

    • Solution: Store the radioligand according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.

Q3: We are concerned about off-target binding of this compound in our experiments. What are the known off-targets and how can we mitigate this?

While this compound is highly selective for dopamine D2/D3 receptors, some off-target binding has been reported.

Known Off-Target & Mitigation:

  • Alpha-2 Adrenergic Receptors: Partial displacement of [¹²⁵I]this compound by nanomolar concentrations of clonidine (B47849) (an alpha-2 adrenergic agonist) has been observed in the frontal cortex and hippocampus, but not in the striatum[1]. At an this compound concentration of 25 pM, approximately 7% of the specific binding in the cortex or hippocampus may be to alpha-2 adrenergic sites[1].

    • Mitigation: In studies focusing on cortical or hippocampal regions, consider co-incubation with a selective alpha-2 adrenergic antagonist to block this off-target binding and ensure the signal is specific to dopamine D2/D3 receptors.

Q4: In our SPECT imaging studies, we are finding inconsistencies in the quantification of this compound binding. What are the key factors that can influence these results?

Quantitative SPECT imaging with this compound is complex and can be influenced by several methodological factors.

Key Factors Influencing Quantification:

  • Lipophilic Metabolites: this compound is metabolized into lipophilic compounds that can cross the blood-brain barrier and contribute to the measured signal, complicating quantification[3][4].

    • Solution: Employ kinetic models that account for the presence of metabolites. A one-input function model has been shown to provide consistent values for the binding potential (V'₃) in both high and low-density receptor regions[3][4].

  • Choice of Reference Region: The cerebellum is often used as a reference region with the assumption of negligible specific binding. However, with high-affinity ligands like this compound, this may not be valid and could lead to an underestimation of binding potential.

    • Solution: Be cautious when using the cerebellum as a reference region. Consider alternative kinetic models that do not rely on a reference tissue or use a reference region known to have very low D2/D3 receptor density.

  • Data Acquisition Time: The duration of the SPECT scan can impact the accuracy of occupancy estimations.

    • Solution: For accurate quantification, especially in extrastriatal regions, longer acquisition times (e.g., 240 minutes) are preferable to shorter durations (e.g., 60 minutes)[5].

  • Data Analysis Method: The choice of kinetic model can significantly affect the results.

    • Solution: The ratio method applied to data from a late time point can provide accurate temporal cortical D₂ receptor occupancy values. However, in the striatum, both the late data ratio method and reference tissue kinetic modeling may underestimate D₂ receptor occupancy[5].

Data on this compound Binding Properties

The following tables summarize key quantitative data for this compound binding.

Table 1: In Vitro Binding Properties of [¹²⁵I]this compound in Rat Brain

Brain RegionKd (pM)Bmax (pmol/g tissue)
Striatum2436.7
Medial Frontal Cortex241.04
Hippocampus240.85
Cerebellum240.37

Data from a Scatchard analysis of in vitro binding[1].

Table 2: Comparison of Specific Distribution Volume (V'₃) of [¹²³I]this compound Using Different Kinetic Models

Brain RegionMultilinear Regression Analysis (MLRA) (mL/g)Graphical Analysis (GA) (mL/g)Simplified Analysis (SA) (mL/g)Kinetic Analysis (KA) (mL/g)
Striatum77.8 ± 36.698.8 ± 34.283.9 ± 24.8107.6 ± 34.4
Temporal Cortex2.35 ± 1.164.61 ± 1.774.26 ± 1.745.61 ± 1.84

Data from a study comparing different analytical methods for SPECT data[6]. Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: [¹²⁵I]this compound Radioligand Binding Assay (Saturation Experiment)

  • Membrane Preparation: Homogenize the tissue of interest in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Buffer: 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, pH 7.4.

  • Incubation: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of varying concentrations of [¹²⁵I]this compound.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of a high concentration of a competing ligand (e.g., 10 µM Haloperidol), and 50 µL of varying concentrations of [¹²⁵I]this compound.

  • Incubate the plate at 25°C for 4 hours with gentle agitation[1].

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by non-linear regression analysis of the specific binding data.

Protocol 2: In Vivo SPECT Imaging with [¹²³I]this compound

  • Subject Preparation: Subjects should be comfortably positioned to minimize movement during the scan. Head-holding devices may be used.

  • Radiotracer Administration: Administer approximately 370 MBq of [¹²³I]this compound as an intravenous bolus injection[3][4].

  • Image Acquisition:

    • For kinetic analysis, dynamic SPECT images are acquired over an extended period, for example, 13.5 ± 1.0 hours[3][4].

    • For equilibrium studies, a bolus injection of approximately 140 MBq followed by a constant infusion for 30-32 hours can be performed[3][4].

  • Data Reconstruction: Reconstruct the acquired data using appropriate algorithms, including corrections for attenuation and scatter.

  • Data Analysis:

    • Define regions of interest (ROIs) on the reconstructed images (e.g., striatum, temporal cortex, cerebellum).

    • Generate time-activity curves for each ROI.

    • Apply an appropriate kinetic model to the time-activity curves to estimate binding parameters such as the binding potential (BPND) or the volume of distribution (VT). As noted, a one-input function model can be effective in accounting for lipophilic metabolites[3][4].

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Packaging Synaptic_Vesicle Synaptic_Vesicle VMAT2->Synaptic_Vesicle Dopamine (DA) Dopamine (DA) Synaptic_Vesicle->Dopamine (DA) D2R D2/D3 Receptor Dopamine (DA)->D2R Binding DAT DAT Dopamine (DA)->DAT Reuptake Gi Gi D2R->Gi Activation This compound This compound This compound->D2R Antagonist Adenylyl_Cyclase Adenylyl_Cyclase Gi->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion PKA PKA cAMP->PKA Activation Cellular Response Cellular Response PKA->Cellular Response Phosphorylation

Caption: Dopamine D2/D3 receptor signaling pathway and the antagonist action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Prepare Radioligand ([125I]this compound) B1 Set up Total and Non-specific Binding Tubes A1->B1 A2 Prepare Tissue Membranes A2->B1 A3 Prepare Buffers and Reagents A3->B1 B2 Incubate at 25°C B1->B2 B3 Filter and Wash B2->B3 C1 Count Radioactivity B3->C1 C2 Calculate Specific Binding C1->C2 C3 Non-linear Regression (Kd and Bmax) C2->C3 Troubleshooting_Tree cluster_binding In Vitro Binding Assay cluster_imaging In Vivo SPECT Imaging cluster_solutions_binding Solutions cluster_solutions_imaging Solutions Start High Variability in Experimental Results? High_Kd_Var High Kd Variability? Start->High_Kd_Var In Vitro? Quant_Inconsistency Inconsistent Quantification? Start->Quant_Inconsistency In Vivo? Low_Specific_Binding Low Specific Binding? High_Kd_Var->Low_Specific_Binding No Sol_Kd_Var Standardize Protocol Calibrate Pipettes Aliquot Reagents High_Kd_Var->Sol_Kd_Var Yes Sol_Low_Binding Optimize [Radioligand] Use Appropriate Blocker Optimize Membranes Low_Specific_Binding->Sol_Low_Binding Yes Sol_Quant Use Metabolite-Correcting Kinetic Model Re-evaluate Reference Region Increase Scan Duration Quant_Inconsistency->Sol_Quant Yes

References

Best practices for long-term storage of Epidepride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Epidepride stock solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For analytical purposes such as HPLC, methanol (B129727) has been successfully used to prepare this compound stock solutions.[1] For long-term storage, dimethyl sulfoxide (B87167) (DMSO) is also a common choice for similar bioactive molecules, as it is a good solvent and can be stored at low temperatures.[2][3] The choice of solvent may depend on the specific experimental requirements and downstream applications.

Q2: What is the recommended storage temperature for long-term stability of this compound stock solutions?

Q3: How long can I store this compound stock solutions?

A3: The long-term stability of this compound in solution has not been extensively reported. However, general guidelines for bioactive chemical solutions suggest they can be usable for up to one month when stored at -20°C.[3] For longer-term storage, it is advisable to perform periodic quality control checks. A forced degradation study showed that this compound is stable for up to 24 hours at 50°C in the absence of oxidizing agents.[4][5]

Q4: Is this compound sensitive to particular conditions?

A4: Yes, this compound is highly susceptible to oxidation.[4][5] Studies have shown that over 80% of this compound can be oxidized within 24 hours in the presence of 3% hydrogen peroxide.[4][5] It is, however, stable under thermal (50°C), acidic (1 N HCl), and alkaline (1 N NaOH) conditions for up to 24 hours.[4][5]

Q5: What are the best practices for preparing and storing this compound stock solutions to ensure stability?

A5: To ensure the stability of your this compound stock solutions, follow these best practices:

  • Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize contaminants that could degrade the compound.

  • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Protect from Light: Store solutions in amber vials or wrap containers in foil to protect them from light, as light can sometimes promote degradation.

  • Inert Atmosphere: For maximum stability, especially if you are concerned about oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Proper Sealing: Use vials with tight-fitting caps, preferably with a Teflon liner, to prevent solvent evaporation and exposure to air.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate observed in the stock solution upon thawing. 1. Low solubility at lower temperatures. 2. Solvent evaporation leading to increased concentration.1. Gently warm the vial to room temperature and vortex to redissolve the compound. 2. Ensure vials are tightly sealed to prevent solvent loss.
Inconsistent or reduced activity of the compound in experiments. 1. Degradation of the stock solution. 2. Multiple freeze-thaw cycles.1. Prepare fresh stock solutions. 2. Perform a quality control check of the stock solution using a suitable analytical method like HPLC. 3. Always use single-use aliquots to avoid freeze-thaw cycles.
Discoloration of the stock solution. Oxidation or other forms of chemical degradation.1. Discard the solution. 2. Prepare fresh stock solution using high-purity, anhydrous solvents. 3. Consider storing under an inert atmosphere.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various stress conditions as determined by a forced degradation study.[4][5]

Condition Duration Temperature This compound Remaining (%)
Acidic (1 N HCl) 24 hoursRoom TemperatureNo significant degradation
Alkaline (1 N NaOH) 24 hoursRoom TemperatureNo significant degradation
Oxidative (3% H₂O₂) 24 hoursRoom Temperature< 20%
Thermal 24 hours50°CNo significant degradation

Experimental Protocols

Protocol for Assessing this compound Stock Solution Stability by HPLC

This protocol is based on the stability-indicating method developed for this compound.[1][4][5]

1. Materials:

2. Preparation of Mobile Phase:

  • Prepare a 10 mM ammonium acetate buffer and adjust the pH to 7.0.

  • The mobile phase consists of a mixture of methanol, acetonitrile, and 10 mM ammonium acetate (pH 7.0). A typical ratio used is 15:85 (v/v) of a methanol-acetonitrile mixture with the ammonium acetate buffer.[1]

3. HPLC Conditions:

  • Column: RP-18

  • Mobile Phase: Methanol, acetonitrile, and 10 mM ammonium acetate (pH 7.0)

  • Flow Rate: 0.5 mL/min[4][5]

  • Detection Wavelength: 210 nm[4][5]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 25°C[1]

4. Procedure:

  • Prepare a calibration curve by diluting the this compound stock solution to a range of known concentrations (e.g., 1-100 µg/mL) in the mobile phase.[1]

  • Inject the standards onto the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus concentration.

  • To test the stability of a stored stock solution, dilute an aliquot to fall within the range of the calibration curve.

  • Inject the diluted sample and record the peak area.

  • Determine the concentration of this compound in the sample using the calibration curve.

  • Compare the measured concentration to the initial concentration of the stock solution to determine the percentage of this compound remaining.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_store Storage cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in High-Purity Solvent (e.g., Methanol or DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw a Single Aliquot store->thaw qc_check Perform HPLC Analysis (Assess Purity & Concentration) thaw->qc_check use use qc_check->use Use in Experiment

Caption: Workflow for Preparing, Storing, and Quality Checking this compound Stock Solutions.

troubleshooting_guide cluster_precipitate Precipitation Issues cluster_activity Activity Issues cluster_degradation Degradation Signs start Problem with this compound Solution precipitate Precipitate Observed? start->precipitate low_activity Reduced Activity? start->low_activity discoloration Discoloration? start->discoloration warm_vortex Warm to RT & Vortex precipitate->warm_vortex Yes check_seal Check Vial Seal warm_vortex->check_seal fresh_stock Prepare Fresh Stock low_activity->fresh_stock Yes qc_analysis Perform HPLC QC fresh_stock->qc_analysis single_use Use Single-Use Aliquots qc_analysis->single_use discard Discard Solution discoloration->discard Yes new_solvent Use Anhydrous Solvent discard->new_solvent inert_atm Consider Inert Atmosphere new_solvent->inert_atm

Caption: Troubleshooting Guide for Common Issues with this compound Stock Solutions.

References

Mitigating off-target binding of Epidepride in competitive binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Epidepride, particularly [¹²⁵I]this compound, in competitive binding assays. Our goal is to help you mitigate off-target binding and other common experimental issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing high non-specific binding in my [¹²⁵I]this compound competitive binding assay. What are the potential causes and how can I reduce it?

A1: High non-specific binding (NSB) is a common challenge in radioligand binding assays and can obscure your specific binding signal.[1][2] Ideally, specific binding should constitute at least 80-90% of the total binding. If NSB is greater than 20-30% of the total, it can compromise the reliability of your results.[1] Here are the potential causes and troubleshooting steps:

Potential Causes & Solutions

Potential Cause Recommended Solution
Inadequate Blocking Optimize your blocking buffer. Bovine Serum Albumin (BSA) is a commonly used blocking agent.[1] Try increasing the BSA concentration (e.g., 0.1% to 1%) or the incubation time for the blocking step.[3] For some systems, non-fat dry milk or casein can also be effective.
Suboptimal Buffer Conditions The pH and ionic strength of your assay buffer can significantly impact NSB.[1][4][5] Ensure your buffer pH is stable and optimal for D2/D3 receptor binding (typically pH 7.4). You can also try adjusting the ionic strength by varying the salt concentration (e.g., NaCl) to minimize non-specific electrostatic interactions.[5]
Radioligand Issues [¹²⁵I]this compound can degrade or aggregate over time, leading to increased NSB.[1] Ensure your radioligand is stored correctly and use it within its recommended shelf-life. It's also good practice to check the purity of a new batch of radioligand.
Binding to Filters/Plates The radioligand may bind non-specifically to the filter plates. Pre-soaking the filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes before the assay can significantly reduce this type of NSB.[6]
Insufficient Washing Inadequate washing after filtration can leave unbound radioligand on the filters, contributing to high background. Increase the number of wash steps (e.g., from 3 to 5 washes) and/or the volume of ice-cold wash buffer.[7]

Q2: My results show that this compound is binding to other receptors besides the D2/D3 dopamine (B1211576) receptors. How can I mitigate this off-target binding?

A2: this compound is known to have a lower affinity for α2-adrenergic receptors.[4] This off-target binding can be a concern, especially in tissues or cell lines with high expression of these receptors.

Strategies to Mitigate Off-Target Binding

Strategy Description
Use of a Masking Agent To block the α2-adrenergic receptors, you can include a selective, non-radiolabeled antagonist for these receptors in your assay buffer. A common choice is yohimbine (B192690) or its analogs.[8][9] The concentration of the masking agent should be sufficient to saturate the α2-adrenergic receptors without significantly affecting the binding of this compound to the D2/D3 receptors. This will need to be empirically determined.
Use of a More Selective Competitor When defining non-specific binding, use a highly selective D2/D3 receptor antagonist that has very low affinity for α2-adrenergic receptors. This will help to ensure that you are only measuring binding to the dopamine receptors of interest.
Cell Line Selection If possible, use a cell line that has been engineered to express high levels of D2 or D3 receptors and has low or no expression of α2-adrenergic receptors.

Q3: Can you provide a detailed protocol for a competitive binding assay using [¹²⁵I]this compound?

A3: Below is a general protocol for a filtration-based competitive binding assay. Please note that this is a template and may require optimization for your specific experimental conditions.

Experimental Protocol: [¹²⁵I]this compound Competitive Binding Assay

Materials:

  • Membrane Preparation: From cells or tissues expressing dopamine D2/D3 receptors.

  • [¹²⁵I]this compound: Radioligand.

  • Unlabeled Competitor: A selective D2/D3 antagonist (e.g., haloperidol, sulpiride) for determining non-specific binding.[6][10]

  • Test Compounds: Your compounds of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[11]

  • Wash Buffer: Ice-cold assay buffer.

  • Blocking Agent: Bovine Serum Albumin (BSA).

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/B).

  • PEI Solution: 0.3-0.5% polyethyleneimine in deionized water.

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Procedure:

  • Filter Plate Pre-treatment:

    • Soak the filter plates in 0.3-0.5% PEI solution for at least 30 minutes at room temperature.[12][6]

    • Just before use, wash the plates with assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]this compound (at a final concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled D2/D3 antagonist (e.g., 10 µM haloperidol), 50 µL of [¹²⁵I]this compound, and 100 µL of membrane preparation.[13]

    • Competitive Binding: Add 50 µL of your test compound at various concentrations, 50 µL of [¹²⁵I]this compound, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes to allow the binding to reach equilibrium.[13] Gentle agitation during incubation is recommended.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.

    • Wash the filters 3-5 times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.[12]

  • Counting:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding and competitive binding counts.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value from the curve and calculate the Ki using the Cheng-Prusoff equation.

Visualizing Key Processes

To aid in understanding the experimental workflow and the underlying biological pathway, we have provided the following diagrams.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis p1 Prepare Membrane Homogenate a3 Add Membrane Homogenate p1->a3 p2 Pre-treat Filter Plate with PEI d1 Filtration & Washing p2->d1 a1 Add Radioligand ([¹²⁵I]this compound) a4 Incubate to Equilibrium a1->a4 a2 Add Competitor/Buffer a2->a4 a3->a4 a4->d1 d2 Scintillation Counting d1->d2 d3 Calculate Specific Binding d2->d3 d4 Determine IC₅₀ and Ki d3->d4 G dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Binds gi Gαi/o d2r->gi Activates ac Adenylyl Cyclase (AC) gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

References

Epidepride Technical Support Center: Enhancing Therapeutic & Experimental Windows

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental parameters and enhance the therapeutic and experimental window of Epidepride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a high-affinity antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2] It is primarily used as a radiolabeled ligand, such as with Iodine-123 ([¹²³I]this compound) or Iodine-124 ([¹²⁴I]this compound), for in vivo imaging of these receptors using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][3][4] Its high affinity allows for the visualization of dopamine D2/D3 receptors not only in the striatum but also in extrastriatal regions where receptor density is lower.[1][5]

Q2: What is the significance of the striatum-to-cerebellum ratio in this compound imaging studies?

The striatum-to-cerebellum ratio is a critical measure of specific binding of this compound to dopamine D2/D3 receptors. The striatum has a high density of these receptors, while the cerebellum is considered a reference region with negligible D2/D3 receptor density.[5][6] A higher ratio indicates a better signal-to-noise ratio, reflecting more specific binding and clearer imaging results.[6] An unusually high striatum-to-cerebellum ratio of 234 has been reported for [¹²⁵I]this compound in rats, highlighting its exceptional properties.[1][6]

Q3: How can I prepare this compound for experimental use?

For toxicity studies, this compound can be dissolved in absolute alcohol and then diluted with water for injection to the desired concentration.[5] For radiolabeling, [¹²⁴I]this compound can be synthesized from a tributyltin precursor under no carrier added conditions.[3] It is crucial to protect the formulation from light.[5]

Troubleshooting Guide

Issue: High background or non-specific binding in my in vitro assay.

Possible Cause Troubleshooting Step
Suboptimal buffer composition Ensure your binding buffer contains appropriate salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) and is at the correct pH (7.4).[2]
Inadequate incubation time or temperature Optimal in vitro binding of this compound may require incubation at 25°C for 4 hours.[2]
Insufficient washing Increase the number or duration of wash steps to remove unbound radioligand.
Lipophilic metabolites interfering with binding Consider plasma metabolite analysis, as lipophilic metabolites can affect binding ratios.[7]

Issue: Poor signal-to-noise ratio in my in vivo imaging.

Possible Cause Troubleshooting Step
Low specific activity of the radioligand HPLC purification of the radiolabeled this compound can increase specific activity and improve tissue uptake.[8]
Suboptimal injection and imaging time points In humans, striatal radioactivity with [¹²³I]this compound peaks around 3 hours post-injection, while extrastriatal regions peak earlier, at 45-60 minutes.[9] Adjust your imaging protocol accordingly.
High radiation burden to non-target organs To minimize radiation dose, especially to the gallbladder and urinary bladder, administer a high-lipid meal about 1.5 hours after injection and ensure adequate hydration of the subject to increase urinary output.[10]

Quantitative Data Summary

Table 1: In Vitro Binding Properties of this compound

Parameter Value Region Reference
KD 24 pMStriatum, Medial Frontal Cortex, Hippocampus, Cerebellum[2]
Bmax (Striatum) 36.7 pmol/g tissueStriatum[2]
Bmax (Medial Frontal Cortex) 1.04 pmol/g tissueMedial Frontal Cortex[2]
Bmax (Hippocampus) 0.85 pmol/g tissueHippocampus[2]

Table 2: Example of In Vivo Imaging Ratios for [¹²³I]this compound

Region Ratio Value (Mean ± SD) Time Post-Injection Reference
Striatum/Cerebellum (Human) 17.8 ± 6.63 hours[4]
Striatum/Cerebellum (Human) 9.23 ± 2.88Not Specified[5]
Midbrain/Cerebellum (Human) 1.12 ± 0.44Not Specified[5]

Experimental Protocols

In Vitro Autoradiography with [¹²⁵I]this compound

  • Tissue Preparation: Prepare brain slices from the region of interest.

  • Incubation: Incubate the slices with [¹²⁵I]this compound (e.g., 0.75 µCi/cc). For determining non-specific binding, co-incubate a separate set of slices with a high concentration of a competing ligand, such as 10 µM haloperidol.[3] Optimal binding may be achieved by incubating at 25°C for 4 hours in a buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at pH 7.4.[2]

  • Washing: Wash the slices to remove unbound radioligand.

  • Imaging: Expose the washed slices to a phosphor imaging plate or autoradiography film.

  • Analysis: Quantify the signal using appropriate software (e.g., OptiQuant).[3] Calculate specific binding by subtracting the non-specific binding from the total binding.

In Vivo SPECT Imaging with [¹²³I]this compound in Rats

  • Animal Preparation: Anesthetize the rat and position it in the SPECT scanner.

  • Radioligand Administration: Inject [¹²³I]this compound (e.g., 0.2 to 0.3 mCi) intravenously.[3]

  • Image Acquisition: Acquire dynamic or static images at various time points post-injection (e.g., 3, 24, and 48 hours).[3]

  • Image Analysis:

    • Draw regions of interest (ROIs) over the striatum, hypothalamus, midbrain, and cerebellum (as a reference region).[5]

    • Calculate the specific binding ratio using the formula: (target region counts - reference region counts) / reference region counts.[5]

Visualizations

Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

InVitro_Autoradiography_Workflow start Start tissue_prep Brain Slice Preparation start->tissue_prep incubation Incubation with [¹²⁵I]this compound tissue_prep->incubation nonspecific_binding Co-incubation with Haloperidol (Control) tissue_prep->nonspecific_binding washing Wash Slices incubation->washing nonspecific_binding->washing imaging Autoradiography washing->imaging analysis Image Analysis and Quantification imaging->analysis end End analysis->end

Caption: Experimental workflow for in vitro autoradiography using this compound.

Troubleshooting_High_Background problem High Background Signal? check_buffer Check Buffer Composition & pH problem->check_buffer Yes check_incubation Verify Incubation Time & Temperature check_buffer->check_incubation increase_wash Increase Wash Steps/Duration check_incubation->increase_wash metabolite_analysis Consider Plasma Metabolite Analysis increase_wash->metabolite_analysis solution Problem Resolved metabolite_analysis->solution

Caption: Troubleshooting flow for high background signal in this compound experiments.

References

Validation & Comparative

A Comparative Guide to Epidepride and Risperidone in Preclinical Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of schizophrenia research and drug development, understanding the molecular targets and therapeutic efficacy of various compounds is paramount. This guide provides a detailed comparison of two significant molecules: Epidepride and risperidone (B510). While both are pivotal in studying the dopamine (B1211576) D2/D3 receptor system implicated in schizophrenia, they serve fundamentally different roles. This compound is a high-affinity radioligand primarily used in preclinical and clinical imaging to quantify D2/D3 receptor occupancy. In contrast, risperidone is a widely prescribed second-generation antipsychotic medication, and its efficacy is extensively evaluated in animal models of the disorder. This document will objectively compare the characteristics of this compound as a research tool with the therapeutic-like efficacy of risperidone in animal models, supported by experimental data and detailed methodologies.

Data Presentation: A Tale of Two Molecules

The following tables summarize the key quantitative data for this compound and risperidone. Table 1 outlines the receptor binding affinities, highlighting their interaction with key neurotransmitter systems. Table 2 presents the efficacy of risperidone in ameliorating schizophrenia-like behaviors in various animal models. It is critical to note that as a radioligand, this compound is not evaluated for therapeutic efficacy in these behavioral models; hence, corresponding data is not applicable.

Table 1: Receptor Binding Affinity Profile

Receptor SubtypeThis compound (Ki, nM)Risperidone (Ki, nM)
Dopamine D2~0.0243.13
Dopamine D3High Affinity7.34
Serotonin (B10506) 5-HT2ANot a primary target0.12
Adrenergic α1Not a primary target0.8
Adrenergic α2Not a primary target1.1
Histamine H1Not a primary target2.2

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data is compiled from various in vitro studies.

Table 2: Efficacy of Risperidone in Animal Models of Schizophrenia

Behavioral TestAnimal ModelRisperidone Dose RangeObserved Effect
Prepulse Inhibition (PPI) MK-801-induced PPI deficit in rats0.3 - 3 mg/kgReversal of dizocilpine-induced PPI deficit[1].
Locomotor Activity Amphetamine-induced hyperlocomotion in rats0.1 - 1.0 mg/kgDose-dependent reduction of hyperlocomotion.
Social Interaction MK-801-induced social withdrawal in rats0.5 mg/kg/dayReversed the decrease in social interaction duration[2].
Cognitive Function Novel Object Recognition in PCP-induced deficit modelsNot specifiedReversal of cognitive decline[2].

Experimental Protocols: Methodologies in Focus

The data presented above are derived from specific and reproducible experimental paradigms. Below are detailed methodologies for key experiments cited in this guide.

MK-801-Induced Animal Model of Schizophrenia

This pharmacological model is widely used to induce both positive and negative symptoms of schizophrenia in rodents.

  • Objective: To induce a state of N-methyl-D-aspartate (NMDA) receptor hypofunction, which is hypothesized to be involved in the pathophysiology of schizophrenia.

  • Procedure:

    • Animal Subjects: Male Sprague-Dawley rats are typically used.

    • Drug Administration: The non-competitive NMDA receptor antagonist, dizocilpine (B47880) (MK-801), is dissolved in saline. For chronic models, rats receive daily intraperitoneal (i.p.) injections of MK-801 (e.g., 0.3 mg/kg/day) for an extended period, such as four weeks[2]. For acute models, a single injection is administered prior to behavioral testing[3].

    • Behavioral Correlates: This administration protocol has been shown to induce hyperlocomotion (a model for positive symptoms), deficits in social interaction (a model for negative symptoms), and cognitive impairments[4][5].

Prepulse Inhibition (PPI) Test

The PPI test is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia.

  • Objective: To assess the ability of a subject to filter out sensory information.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Acclimation: The animal is placed in the startle chamber for a brief acclimation period with background white noise.

    • Stimuli: The test consists of trials with a startling pulse alone (e.g., 120 dB) and trials where a weaker, non-startling prepulse (e.g., 2-16 dB above background) precedes the pulse by a short interval (e.g., 100 ms)[3].

    • Measurement: The startle response, typically a whole-body flinch, is measured. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

    • Drug Efficacy: Antipsychotic drugs are evaluated for their ability to reverse PPI deficits induced by agents like MK-801[1][6].

Open Field Test for Locomotor Activity

This test is used to assess general motor activity and exploratory behavior, often to model the hyperactivity associated with psychosis.

  • Objective: To measure spontaneous locomotor activity.

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking systems (e.g., infrared beams or video tracking).

  • Procedure:

    • Habituation: The animal is placed in the center of the open field and allowed to explore freely for a set duration (e.g., 6-60 minutes)[3].

    • Data Collection: The tracking system records parameters such as total distance traveled, velocity, and time spent in different zones of the arena (e.g., center vs. periphery).

    • Drug Efficacy: The ability of an antipsychotic like risperidone to reduce hyperlocomotion induced by psychostimulants (e.g., amphetamine) or NMDA antagonists is measured[7][8].

Social Interaction Test

This paradigm is employed to model the negative symptoms of schizophrenia, such as social withdrawal.

  • Objective: To quantify the social behavior of a rodent.

  • Apparatus: A neutral, dimly lit arena.

  • Procedure:

    • Pairing: Two unfamiliar, weight-matched rodents are placed in the arena together for a defined period.

    • Behavioral Scoring: An observer, often blinded to the experimental conditions, scores the duration and frequency of various social behaviors (e.g., sniffing, grooming, following). Automated video tracking can also be used.

    • Drug Efficacy: The test is used to evaluate if a treatment can reverse social interaction deficits induced by models like chronic MK-801 administration[2][9].

Visualizing Mechanisms and Workflows

To further elucidate the roles of this compound and risperidone, the following diagrams, generated using the DOT language, illustrate their mechanisms of action and a typical experimental workflow in which both could be utilized.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds D3R D3 Receptor Dopamine->D3R Binds Serotonin Serotonin SHT2AR 5-HT2A Receptor Serotonin->SHT2AR Binds Risperidone Risperidone Risperidone->D2R Antagonist Risperidone->SHT2AR Antagonist This compound This compound This compound->D2R Binds (Imaging) This compound->D3R Binds (Imaging)

Caption: Simplified signaling pathways for Dopamine and Serotonin receptors.

The diagram above illustrates the antagonist action of risperidone at both dopamine D2 and serotonin 5-HT2A receptors, which is believed to be central to its therapeutic effect. It also shows this compound's high-affinity binding to D2 and D3 receptors, which makes it an excellent tool for imaging these receptors in vivo.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Assessment Model Induce Schizophrenia-like Phenotype (e.g., chronic MK-801) Vehicle Vehicle Control Model->Vehicle Risperidone Risperidone Treatment Model->Risperidone Behavior Behavioral Testing (PPI, Locomotor, Social) Vehicle->Behavior Risperidone->Behavior Imaging In Vivo Imaging (e.g., SPECT with [123I]this compound) Risperidone->Imaging Assess D2/D3 Receptor Occupancy Analysis Data Analysis & Comparison Behavior->Analysis Imaging->Analysis

Caption: A typical experimental workflow for preclinical antipsychotic evaluation.

This workflow demonstrates how an animal model of schizophrenia is first established. Subsequently, animals are treated with either a vehicle or a test compound like risperidone. The efficacy of the treatment is then assessed through a battery of behavioral tests. In parallel, advanced techniques like SPECT imaging with radioligands such as [123I]this compound can be employed to determine the extent to which the drug occupies its target receptors in the brain, providing a crucial link between molecular action and behavioral outcomes.

References

Validating the Pharmacological Profile of Epidepride at the Dopamine D2 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available in vitro data positions Epidepride as a high-affinity antagonist at the dopamine (B1211576) D2 receptor (D2R), with no current evidence to support partial agonist activity. This guide provides a comparative analysis of this compound's pharmacological characteristics against established D2R ligands, including the partial agonist Aripiprazole, the full agonist Dopamine, and the antagonist Haloperidol, supported by detailed experimental methodologies and pathway visualizations.

Introduction

The dopamine D2 receptor, a key member of the G protein-coupled receptor (GPCR) family, is a primary target for therapeutic agents treating a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Ligands for the D2R are classified based on their intrinsic efficacy: full agonists elicit a maximal receptor response, partial agonists produce a submaximal response, and antagonists block the receptor without activating it. This guide focuses on characterizing the activity of this compound, a substituted benzamide, at the D2 receptor. While initially developed as a high-affinity radioligand for imaging studies, its functional activity as a potential partial agonist is a subject of investigation. This document will present a comparative analysis of this compound with other key D2R modulators to clarify its pharmacological profile.

Comparative Pharmacological Data

To objectively assess the activity of this compound, its binding affinity (Ki) and functional efficacy (Emax) in key signaling pathways are compared with those of well-characterized D2R ligands. The following tables summarize the quantitative data from in vitro studies.

Table 1: Comparative Binding Affinities at the Dopamine D2 Receptor

CompoundClassKi (nM)Receptor SourceRadioligandReference
This compound Antagonist 0.024 Rat Striatum[125I]this compound[1]
AripiprazolePartial Agonist0.34Human Cloned[3H]Spiperone
DopamineFull Agonist15 (High affinity state), 500 (Low affinity state)Rat Striatum[3H]Spiperone
HaloperidolAntagonist1.2Rat Striatum[3H]Spiperone

Note: Ki values can vary based on experimental conditions, radioligand used, and tissue/cell source.

Table 2: Comparative Functional Efficacy at the Dopamine D2 Receptor

CompoundClassGαi Pathway (cAMP Inhibition) Emax (% of Dopamine)β-Arrestin 2 Recruitment Emax (% of Dopamine/Full Agonist)Reference
This compound Antagonist Data Not Available (Expected ~0%) Data Not Available (Expected ~0%)
AripiprazolePartial Agonist~40-60%~20-50%[2]
DopamineFull Agonist100%100%
HaloperidolAntagonist0%0%[3]

The available literature consistently characterizes this compound as a very potent D2 receptor antagonist with a high binding affinity, as evidenced by its picomolar Kd value.[1] There is a notable absence of published data from functional assays, such as cAMP inhibition or β-arrestin recruitment, that would be necessary to quantify its intrinsic agonist activity. Based on its classification as a potent antagonist, the expected efficacy (Emax) in these functional assays would be approximately 0%. In contrast, Aripiprazole demonstrates partial efficacy in both G-protein dependent and β-arrestin mediated signaling pathways, consistent with its classification as a partial agonist.[2]

Dopamine D2 Receptor Signaling Pathways

The D2 receptor primarily signals through two distinct intracellular pathways upon activation: the canonical Gαi-protein pathway and the β-arrestin pathway. Understanding these pathways is crucial for interpreting the functional data of D2R ligands.

D2R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D2R D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Cascade beta_arrestin->MAPK Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates Agonist Agonist (e.g., Dopamine) Agonist->D2R Binds to

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Protocols

The characterization of a compound's activity at the D2 receptor involves several key in vitro assays. Below are generalized protocols for radioligand binding, cAMP accumulation, and β-arrestin recruitment assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the D2 receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing D2 receptors start->prepare_membranes incubate Incubate membranes with radioligand (e.g., [125I]this compound) and varying concentrations of test compound prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using a scintillation counter separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a D2 receptor-specific radioligand (e.g., [125I]this compound or [3H]Spiperone) and a range of concentrations of the unlabeled test compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Gαi-Mediated cAMP Inhibition Assay

This functional assay measures a compound's ability to activate the D2 receptor and inhibit the production of cyclic AMP (cAMP).

cAMP_Assay_Workflow start Start culture_cells Culture cells expressing D2 receptors (e.g., CHO-K1) start->culture_cells stimulate_ac Stimulate adenylyl cyclase with Forskolin (B1673556) to increase basal cAMP levels culture_cells->stimulate_ac add_compound Add varying concentrations of the test compound stimulate_ac->add_compound incubate Incubate to allow for D2R-mediated inhibition of cAMP add_compound->incubate lyse_cells Lyse cells and measure intracellular cAMP levels (e.g., using HTRF) incubate->lyse_cells analyze Analyze data to determine EC50 and Emax lyse_cells->analyze end End analyze->end

Caption: cAMP Inhibition Assay Workflow.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the D2 receptor are cultured in appropriate media.

  • Assay Setup: Cells are seeded into microplates and then treated with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Compound Addition: The test compound is added at various concentrations.

  • Incubation: The plates are incubated to allow for D2 receptor activation and subsequent inhibition of adenylyl cyclase.

  • cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles like HTRF.[4]

  • Data Analysis: The concentration-response curve is plotted to determine the potency (EC50) and efficacy (Emax) of the compound in inhibiting cAMP production relative to a full agonist.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated D2 receptor, a key step in receptor desensitization and an alternative signaling pathway.

Detailed Methodology:

  • Cell Line: A cell line (e.g., HEK293) is engineered to co-express the D2 receptor fused to a reporter enzyme fragment (e.g., a fragment of β-galactosidase) and β-arrestin 2 fused to the complementary enzyme fragment.

  • Compound Treatment: The cells are treated with the test compound at various concentrations.

  • Recruitment and Signal Generation: Agonist binding to the D2R induces a conformational change that promotes the recruitment of β-arrestin 2. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.

  • Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the test compound for inducing β-arrestin 2 recruitment are determined from the concentration-response curve. A common platform for this is the DiscoverX PathHunter assay.[2]

Conclusion

Based on the currently available scientific literature, this compound is a high-affinity dopamine D2 receptor ligand that functions as a potent antagonist.[1] Its primary application has been as a radiolabeled tool for in vitro and in vivo imaging of D2 receptors.[5][6][7][8][9] There is no published experimental data from functional assays to support the characterization of this compound as a partial agonist. The comparative data presented in this guide clearly distinguishes its profile from that of the established partial agonist Aripiprazole. For a definitive validation of its functional activity, this compound would need to be characterized in functional assays such as cAMP inhibition and β-arrestin recruitment, where its intrinsic efficacy (Emax) could be quantified and compared to known full and partial agonists. Until such data becomes available, this compound should be classified as a D2 receptor antagonist.

References

A Guide to the Metabolic Effects of Olanzapine and the Diagnostic Role of Epidepride

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study of the metabolic parameters of Epidepride and olanzapine (B1677200) is not feasible as these two compounds serve fundamentally different purposes in medicine and research. Olanzapine is a second-generation (atypical) antipsychotic medication used for the treatment of schizophrenia and bipolar disorder, and its long-term administration is associated with significant metabolic side effects. In contrast, this compound is a diagnostic radioligand used for imaging dopamine (B1211576) D2/D3 receptors in the brain with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). It is administered in microdoses for imaging purposes and is not a therapeutic agent, hence its metabolic effects are not studied in the same way as a chronically administered drug like olanzapine.

This guide provides a comprehensive overview of the metabolic effects of olanzapine, including experimental data and associated signaling pathways. It also details the characteristics and utility of this compound as a research and diagnostic tool.

Olanzapine and its Metabolic Profile

Olanzapine is an effective antipsychotic, but its use is often complicated by a range of metabolic side effects, including significant weight gain, hyperglycemia, and dyslipidemia.[1][2][3][4] These adverse effects can increase the risk for developing type 2 diabetes and cardiovascular disease in patients.[3][5]

Quantitative Data on Metabolic Parameters

The following table summarizes the typical metabolic changes observed with olanzapine treatment from various studies.

Metabolic ParameterTypical Change with Olanzapine TreatmentReference Studies
Weight Gain Significant increase, often in the range of +8 kg.[4]A retrospective cohort study showed an average weight gain of 8 kg.[4]
Body Mass Index (BMI) Increase of approximately +3 kg/m ².[4]The same cohort study reported a mean BMI increase of 3 kg/m ².[4]
Fasting Glucose Increased levels.[1][2]Studies have shown that olanzapine treatment can lead to higher fasting blood glucose concentrations.[2]
Glycated Hemoglobin (HbA1c) Increased by approximately +0.3%.[4]A retrospective study found a mean increase in HbA1c of 0.3%.[4]
Total Cholesterol Increased by approximately +0.4 mmol/L.[4]A retrospective cohort study reported a mean increase of 0.4 mmol/L in total cholesterol.[4]
Low-Density Lipoprotein (LDL) Cholesterol Increased by approximately +0.3 mmol/L.[4]The same study showed a mean increase in LDL-C of 0.3 mmol/L.[4]
High-Density Lipoprotein (HDL) Cholesterol Minimal or no significant change.[1][6]A network meta-analysis found no strong evidence of change in HDL cholesterol with olanzapine compared to placebo.[6]
Triglycerides Significant increase.[1][7]Olanzapine has been shown to have significant adverse effects on triglyceride levels.[1]
Experimental Protocols

Study Design for Assessing Metabolic Effects of Olanzapine in a Clinical Trial:

A typical clinical study to investigate the metabolic effects of olanzapine would be a prospective, randomized, controlled trial.

  • Participant Recruitment: Patients with a diagnosis of schizophrenia or bipolar disorder who are candidates for olanzapine treatment are recruited. A control group receiving a different antipsychotic with a more benign metabolic profile (e.g., aripiprazole (B633) or ziprasidone) or placebo may be included.[8]

  • Baseline Assessment: Before starting treatment, baseline measurements of the following parameters are collected:

    • Body weight and height (to calculate BMI)

    • Waist circumference

    • Fasting blood glucose and HbA1c

    • Fasting lipid profile (total cholesterol, LDL-C, HDL-C, and triglycerides)

    • Blood pressure

  • Treatment and Follow-up: Patients are administered olanzapine at a therapeutic dose. The metabolic parameters are then monitored at regular intervals (e.g., at 4 weeks, 12 weeks, 6 months, and 1 year) throughout the treatment period.

  • Data Analysis: The changes in metabolic parameters from baseline are compared between the olanzapine group and the control group using appropriate statistical methods to determine the significance of the observed effects.

Signaling Pathways in Olanzapine-Induced Metabolic Dysregulation

The exact mechanisms by which olanzapine induces metabolic changes are complex and not fully understood. However, it is believed to involve the antagonism of several neurotransmitter receptors.[5][9] Olanzapine has a high affinity for dopamine D2, serotonin (B10506) 5-HT2A and 5-HT2C, histamine (B1213489) H1, and muscarinic M3 receptors.[9][10] Blockade of H1 and 5-HT2C receptors, in particular, has been associated with increased appetite and weight gain.[9]

Olanzapine_Metabolic_Pathways Olanzapine Olanzapine H1_Receptor Histamine H1 Receptor Olanzapine->H1_Receptor Antagonism S_HT2C_Receptor Serotonin 5-HT2C Receptor Olanzapine->S_HT2C_Receptor Antagonism D2_Receptor Dopamine D2 Receptor Olanzapine->D2_Receptor Antagonism M3_Receptor Muscarinic M3 Receptor Olanzapine->M3_Receptor Antagonism Appetite Increased Appetite (Hyperphagia) H1_Receptor->Appetite Energy_Expenditure Decreased Energy Expenditure H1_Receptor->Energy_Expenditure S_HT2C_Receptor->Appetite Insulin_Resistance Insulin Resistance D2_Receptor->Insulin_Resistance Lipogenesis Increased Lipogenesis D2_Receptor->Lipogenesis M3_Receptor->Insulin_Resistance Weight_Gain Weight Gain / Obesity Appetite->Weight_Gain Energy_Expenditure->Weight_Gain Hyperglycemia Hyperglycemia / Type 2 Diabetes Insulin_Resistance->Hyperglycemia Dyslipidemia Dyslipidemia Lipogenesis->Dyslipidemia Weight_Gain->Insulin_Resistance Weight_Gain->Dyslipidemia

Caption: Signaling pathways implicated in olanzapine-induced metabolic side effects.

This compound: A Tool for Dopamine Receptor Imaging

This compound is a high-affinity antagonist for dopamine D2 and D3 receptors.[11] It is not used as a therapeutic drug but is instead labeled with a radioactive isotope (such as Iodine-123 for SPECT or Iodine-124 for PET) to serve as a radiotracer for imaging these receptors in the brain and other tissues.[1]

Applications of this compound in Research and Medicine
  • Neuroreceptor Mapping: this compound allows for the in vivo quantification and localization of dopamine D2/D3 receptors, which is valuable in neuroscience research to understand the role of these receptors in various neurological and psychiatric disorders.

  • Pituitary Adenoma Imaging: Studies have used [123I]-Epidepride SPECT to visualize dopamine D2 receptors in pituitary adenomas, which can help predict the response to dopamine agonist therapy.

  • Pancreatic Islet Cell Imaging: There is emerging research on the use of radiolabeled this compound to image dopamine receptors in pancreatic islets, which could have applications in diabetes research.

Experimental Workflow for Brain Imaging with this compound

The following diagram illustrates a typical workflow for a research study using radiolabeled this compound for brain imaging.

Epidepride_Workflow Synthesis Radiolabeling of this compound (e.g., with ¹²³I or ¹²⁴I) Administration Intravenous Injection of Radiolabeled this compound Synthesis->Administration Imaging PET or SPECT Scanning Administration->Imaging Data_Acquisition Acquisition of Brain Images over Time Imaging->Data_Acquisition Data_Analysis Kinetic Modeling and Image Analysis Data_Acquisition->Data_Analysis Outcome Quantification of Dopamine D2/D3 Receptor Density and Distribution Data_Analysis->Outcome

Caption: Experimental workflow for using radiolabeled this compound in brain imaging studies.

References

Cross-Validation of Antipsychotic Therapeutic Effects in Diverse Schizophrenia Models Utilizing Epidepride as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of the therapeutic effects of various antipsychotic agents across different preclinical models of schizophrenia. The primary biomarker for assessing treatment efficacy in these studies is the dopamine (B1211576) D2/D3 receptor occupancy, as measured by the high-affinity radioligand [¹²³I]Epidepride via Single Photon Emission Computed Tomography (SPECT). This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology of antipsychotics and the utility of this compound in these investigations.

Introduction to this compound and its Role in Schizophrenia Research

This compound is a substituted benzamide (B126) with a high affinity for dopamine D2 and D3 receptors.[1] When labeled with Iodine-123, it serves as a radiotracer for SPECT imaging, allowing for the in-vivo quantification of D2/D3 receptor availability in the brain.[2] In the context of schizophrenia research, [¹²³I]this compound is not a therapeutic agent itself but a critical tool for evaluating the mechanism of action and therapeutic potential of antipsychotic drugs. By measuring the displacement of [¹²³I]this compound from D2/D3 receptors by an antipsychotic drug, researchers can determine the drug's receptor occupancy, a key factor in its therapeutic efficacy and side-effect profile.

Comparative Analysis of Antipsychotic Efficacy in Preclinical Schizophrenia Models

This section details the cross-validation of therapeutic effects of common antipsychotics in two distinct and widely used animal models of schizophrenia: the NMDA receptor antagonist model (using MK-801) and the neurodevelopmental model (Neonatal Ventral Hippocampal Lesion).

The MK-801 (NMDA Receptor Antagonist) Model

The administration of N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 or phencyclidine (PCP) in rodents induces a state that mimics certain positive, negative, and cognitive symptoms of schizophrenia.[3]

A key study investigated the therapeutic effect of the atypical antipsychotic risperidone (B510) in a chronic MK-801-induced rat model of schizophrenia, using [¹²³I]this compound nanoSPECT/CT to track D2/D3 receptor expression. The results demonstrated that chronic MK-801 treatment led to a decrease in social interaction and a reduction in striatal and midbrain D2 receptor expression. Treatment with risperidone successfully reversed the social interaction deficit.[1] The [¹²³I]this compound imaging revealed that risperidone treatment statistically alleviated the low specific binding ratios of the radioligand in the striatum and midbrain, indicating a restoration of D2/D3 receptor availability or function.[1]

Further studies in the MK-801 model have shown that while both typical and atypical antipsychotics can reverse some behavioral deficits, atypical antipsychotics like clozapine (B1669256) and olanzapine (B1677200) are often more effective at restoring prepulse inhibition (a measure of sensorimotor gating) than typical antipsychotics like haloperidol (B65202) or even other atypicals like risperidone in some paradigms.[4]

Quantitative Data Summary: Risperidone in the MK-801 Model

ParameterControl GroupMK-801 GroupMK-801 + Risperidone GroupCitation
Social Interaction DurationNormalDecreasedReversed to normal[1]
Striatal D2R ExpressionNormalSignificantly DecreasedReversed[1]
Midbrain D2R ExpressionNormalSignificantly DecreasedReversed[1]
[¹²³I]this compound Binding Ratio (Striatum)HighLowStatistically Alleviated[1]
[¹²³I]this compound Binding Ratio (Midbrain)HighLowStatistically Alleviated[1]
The Neonatal Ventral Hippocampal Lesion (NVHL) Model

The NVHL model is a neurodevelopmental model where a lesion is induced in the ventral hippocampus of neonatal rats. This early-life insult leads to the emergence of schizophrenia-like behavioral abnormalities in adulthood, mimicking the developmental aspect of the disorder.[5][6][7][8][9]

A comparative study in the NVHL model assessed the ability of different antipsychotics to reverse deficits in prepulse inhibition (PPI). The results showed that the atypical antipsychotics clozapine , olanzapine , and risperidone were all effective in reversing the PPI deficits in the lesioned rats. In contrast, the typical antipsychotic haloperidol did not reverse the PPI deficit.[10] This suggests a superior efficacy of atypical antipsychotics in this neurodevelopmental model.

While this particular study did not use [¹²³I]this compound imaging, the differential behavioral outcomes can be interpreted in the context of the known receptor occupancy profiles of these drugs, which have been characterized in other studies using this compound. Atypical antipsychotics generally exhibit a higher ratio of serotonin (B10506) 5-HT2A to dopamine D2 receptor blockade and often show "limbic selective" D2/D3 receptor occupancy, with higher occupancy in cortical regions compared to the striatum.[11] This profile is thought to contribute to their broader efficacy and lower incidence of extrapyramidal side effects compared to typical antipsychotics like haloperidol, which primarily act as potent D2 receptor antagonists in the striatum.[12]

Behavioral Data Summary: Antipsychotics in the NVHL Model

Antipsychotic AgentClassReversal of PPI DeficitCitation
HaloperidolTypicalNo[10]
ClozapineAtypicalYes[10]
OlanzapineAtypicalYes[10]
RisperidoneAtypicalYes[10]

Comparative Dopamine D2/D3 Receptor Occupancy

Studies utilizing [¹²³I]this compound SPECT have provided valuable data on the in-vivo D2/D3 receptor occupancy of various antipsychotics in different brain regions. This is crucial for understanding their therapeutic windows and side-effect profiles.

Quantitative Data Summary: Striatal vs. Temporal Cortical D2/D3 Receptor Occupancy

Antipsychotic AgentMean Striatal Occupancy (%)Mean Temporal Cortical Occupancy (%)Citation
Typical Antipsychotics (mean)73.281.6[13]
Amisulpride5682[11]
Risperidone (low dose)49.975.2
Olanzapine41.382.8

These data highlight a key difference between typical and atypical antipsychotics. Atypical agents like amisulpride, low-dose risperidone, and olanzapine demonstrate a preferential occupancy of D2/D3 receptors in the temporal cortex (a limbic region) over the striatum. This "limbic selectivity" is hypothesized to be a key mechanism for their atypical profile, contributing to their efficacy with a lower risk of extrapyramidal symptoms.[11]

Experimental Protocols

MK-801-Induced Schizophrenia Rat Model and Risperidone Treatment
  • Animal Model Induction: Male Sprague-Dawley rats receive daily intraperitoneal (i.p.) injections of MK-801 (0.3 mg/kg) dissolved in saline for 4 weeks. A control group receives saline injections.[1]

  • Antipsychotic Treatment: After one week of MK-801 administration, a treatment group receives daily i.p. injections of risperidone (0.5 mg/kg) 15 minutes prior to the MK-801 injection for the remaining 3 weeks.[1]

  • Behavioral Assessment: Social interaction is assessed by measuring the time spent in active social behaviors (e.g., sniffing, grooming, following) between two rats in a novel cage.

  • [¹²³I]this compound nanoSPECT/CT Imaging: Serial neuroimages are acquired to evaluate the specific binding of [¹²³I]this compound in the striatum and midbrain. This allows for the quantification of D2/D3 receptor availability.[1]

Neonatal Ventral Hippocampal Lesion (NVHL) Rat Model
  • Surgical Procedure: On postnatal day 7, rat pups are anesthetized and placed in a stereotaxic apparatus. Ibotenic acid (an excitotoxin) is infused bilaterally into the ventral hippocampus. Sham-operated control pups undergo the same procedure without the injection of the toxin.[7]

  • Behavioral Testing: Animals are tested in adulthood (after postnatal day 56). Prepulse inhibition (PPI) of the acoustic startle response is measured. This involves presenting a weak auditory prepulse shortly before a loud, startling stimulus and measuring the reduction in the startle response.

  • Antipsychotic Administration: Antipsychotic drugs (e.g., haloperidol, clozapine, olanzapine, risperidone) or vehicle are administered intraperitoneally at specified doses prior to behavioral testing.[10]

Visualizations

Signaling Pathways of Antipsychotic Drugs

Antipsychotic_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotic Drugs Dopamine_Vesicle Dopamine D2_Receptor D2 Receptor Dopamine_Vesicle->D2_Receptor Dopamine Downstream_Signaling Downstream Signaling (e.g., cAMP ↓, Ca²⁺ signaling) D2_Receptor->Downstream_Signaling Inhibition S_5HT2A_Receptor 5-HT2A Receptor S_5HT2A_Receptor->D2_Receptor Modulates Dopamine Release Serotonin Serotonin Serotonin->S_5HT2A_Receptor Haloperidol Haloperidol Haloperidol->D2_Receptor High Affinity Antagonist Risperidone Risperidone Risperidone->D2_Receptor Antagonist Risperidone->S_5HT2A_Receptor High Affinity Antagonist Clozapine Clozapine Clozapine->D2_Receptor Antagonist Clozapine->S_5HT2A_Receptor High Affinity Antagonist

Caption: Simplified signaling pathways of typical (Haloperidol) and atypical (Risperidone, Clozapine) antipsychotics.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_models Schizophrenia Animal Models cluster_treatment Antipsychotic Treatment Groups cluster_assessment Therapeutic Effect Assessment cluster_outcome Comparative Analysis MK801_Model MK-801 Model (NMDA Hypofunction) Haloperidol Haloperidol MK801_Model->Haloperidol Risperidone Risperidone MK801_Model->Risperidone Clozapine Clozapine MK801_Model->Clozapine Vehicle Vehicle Control MK801_Model->Vehicle NVHL_Model NVHL Model (Neurodevelopmental) NVHL_Model->Haloperidol NVHL_Model->Risperidone NVHL_Model->Clozapine NVHL_Model->Vehicle Behavioral_Tests Behavioral Assays (Social Interaction, PPI) Haloperidol->Behavioral_Tests Epidepride_Imaging [¹²³I]this compound SPECT (D2/D3 Receptor Occupancy) Haloperidol->Epidepride_Imaging Risperidone->Behavioral_Tests Risperidone->Epidepride_Imaging Clozapine->Behavioral_Tests Clozapine->Epidepride_Imaging Vehicle->Behavioral_Tests Vehicle->Epidepride_Imaging Cross_Validation Cross-Validation of Therapeutic Efficacy Behavioral_Tests->Cross_Validation Epidepride_Imaging->Cross_Validation

Caption: Workflow for cross-validating antipsychotic effects in different schizophrenia models.

Conclusion

The cross-validation of antipsychotic therapeutic effects in different preclinical models of schizophrenia provides a more robust understanding of a drug's potential clinical utility. [¹²³I]this compound serves as an invaluable tool in this process, enabling the direct in-vivo measurement of a key pharmacodynamic marker – D2/D3 receptor occupancy. The data presented in this guide highlight the differential effects of typical and atypical antipsychotics across NMDA receptor antagonist and neurodevelopmental models. Atypical antipsychotics, with their characteristic limbic-selective D2/D3 receptor occupancy and potent 5-HT2A antagonism, generally demonstrate a broader spectrum of efficacy, particularly in the neurodevelopmental NVHL model. This comparative approach, integrating behavioral outcomes with receptor-level data from tools like this compound, is essential for the rational development of novel and more effective treatments for schizophrenia.

References

The Role of Epidepride in Characterizing Atypical Antipsychotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of how the high-affinity radioligand, Epidepride, is utilized to characterize the dopamine (B1211576) D2/D3 receptor occupancy of various atypical antipsychotics. While not a therapeutic agent itself, this compound is a critical tool in neuropharmacology research, enabling in vivo quantification of receptor binding, which is crucial for understanding the mechanism of action, optimizing dosing, and predicting the therapeutic and side-effect profiles of these drugs.

Introduction to this compound

This compound is a potent and specific dopamine D2 receptor antagonist. Due to its high affinity and ability to be radiolabeled (commonly with Iodine-123), it serves as an invaluable radioligand for Single Photon Emission Computed Tomography (SPECT) imaging. This technique allows for the visualization and quantification of D2 and D3 receptor density and occupancy in the living human brain, providing key insights into how atypical antipsychotics interact with their primary target.

Head-to-Head Comparison: D2/D3 Receptor Occupancy of Atypical Antipsychotics Measured by [¹²³I]-Epidepride SPECT

The "atypicality" of second-generation antipsychotics is often attributed to their specific receptor binding profiles, particularly their interaction with dopamine D2/D3 and serotonin (B10506) 5-HT2A receptors. [¹²³I]-Epidepride SPECT studies have been instrumental in elucidating the in vivo D2/D3 receptor occupancy of these drugs in different brain regions, which is thought to correlate with both their antipsychotic efficacy and their propensity to cause extrapyramidal side effects (EPS).

Quantitative Data Presentation

The following table summarizes the D2/D3 receptor occupancy data for several commonly prescribed atypical antipsychotics, as determined by [¹²³I]-Epidepride SPECT studies.

Atypical AntipsychoticMean Daily Dose (mg)Striatal Occupancy (%)Temporal Cortex Occupancy (%)Thalamus Occupancy (%)Reference
Amisulpride 406568278[1]
Risperidone 2.649.975.270.8[2]
Quetiapine 45032.060.1-[3]
Olanzapine 18.341.382.8-[4]
Clozapine -Low (variable)High (variable)-[3]

Note: Direct comparison between studies should be made with caution due to variations in patient populations, imaging protocols, and data analysis methods.

In Vitro Receptor Binding Affinities of Atypical Antipsychotics

The in vivo receptor occupancy is influenced by the drug's binding affinity (Ki) for the receptor. The following table presents a summary of in vitro binding affinities for a selection of atypical antipsychotics at key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

AntipsychoticD₂ (Ki, nM)D₃ (Ki, nM)5-HT₂ₐ (Ki, nM)H₁ (Ki, nM)α₁ (Ki, nM)M₁ (Ki, nM)
Amisulpride 2.83.2670>10000>10000>10000
Aripiprazole 0.340.83.46157>1000
Clozapine 126295.41.1131.9
Olanzapine 112347191.9
Quetiapine 16821532719730
Risperidone 3.1100.16201.6>1000
Ziprasidone 4.87.20.44710>1000

Experimental Protocols

Key Experiment: In Vivo D2/D3 Receptor Occupancy Measurement using [¹²³I]-Epidepride SPECT

Objective: To quantify the percentage of D2/D3 receptors occupied by an atypical antipsychotic drug in different brain regions of living subjects.

Methodology:

  • Subject Selection: Studies typically involve patients diagnosed with schizophrenia who are on a stable dose of the antipsychotic medication being investigated, and a control group of healthy volunteers.

  • Radioligand Administration: A bolus injection of [¹²³I]-Epidepride (approximately 150 MBq) is administered intravenously.

  • SPECT Imaging: Dynamic SPECT data are acquired over several hours (e.g., 5 hours) using a high-resolution brain-dedicated SPECT scanner.[1][2]

  • Image Reconstruction and Analysis:

    • Acquired data are reconstructed to generate a series of 3D images of radioligand distribution in the brain over time.

    • Regions of Interest (ROIs) are drawn on the images corresponding to specific brain areas, such as the striatum, temporal cortex, and thalamus. The cerebellum is often used as a reference region due to its negligible density of D2/D3 receptors.

  • Kinetic Modeling:

    • The time-activity curves for each ROI are generated.

    • A simplified reference region model is commonly used to estimate the binding potential (BP), which is proportional to the density of available receptors.

  • Calculation of Receptor Occupancy:

    • The receptor occupancy is calculated by comparing the binding potential in the drug-treated patients to the average binding potential in the healthy control group using the following formula: % Occupancy = 100 * (BP_control - BP_patient) / BP_control

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Atypical Antipsychotic Atypical Antipsychotic Atypical Antipsychotic->D2_Receptor Blocks G_protein Gi/o Protein D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of atypical antipsychotics.

Experimental Workflow for [¹²³I]-Epidepride SPECT Imaging

SPECT_Workflow cluster_preparation Preparation cluster_procedure SPECT Procedure cluster_analysis Data Analysis Patient_Selection Patient/Control Selection Informed_Consent Informed Consent Patient_Selection->Informed_Consent Radioligand_Injection [¹²³I]-Epidepride Injection Informed_Consent->Radioligand_Injection SPECT_Acquisition Dynamic SPECT Image Acquisition Radioligand_Injection->SPECT_Acquisition Image_Reconstruction Image Reconstruction SPECT_Acquisition->Image_Reconstruction ROI_Definition Region of Interest Definition Image_Reconstruction->ROI_Definition Kinetic_Modeling Kinetic Modeling (Simplified Reference Region) ROI_Definition->Kinetic_Modeling Occupancy_Calculation Receptor Occupancy Calculation Kinetic_Modeling->Occupancy_Calculation

Caption: Workflow of a typical [¹²³I]-Epidepride SPECT study for receptor occupancy.

Relationship Between D2 Receptor Occupancy, Efficacy, and Side Effects

D2_Occupancy_Relationship cluster_outcomes Clinical Outcomes D2_Occupancy Dopamine D2 Receptor Occupancy (%) Low_Occupancy < 60% Suboptimal Efficacy D2_Occupancy->Low_Occupancy Below Therapeutic Window Therapeutic_Window 60-80% Optimal Antipsychotic Efficacy Low Risk of EPS D2_Occupancy->Therapeutic_Window Within Therapeutic Window High_Occupancy > 80% Increased Risk of Extrapyramidal Side Effects (EPS) D2_Occupancy->High_Occupancy Above Therapeutic Window

Caption: The therapeutic window hypothesis for dopamine D2 receptor occupancy.

References

Epidepride vs. First-Generation Antipsychotics: A Comparative Analysis of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the receptor binding profile of Epidepride reveals significant distinctions when compared to first-generation antipsychotics (FGAs), offering a potential paradigm shift in the understanding and development of antipsychotic therapeutics. This guide provides a detailed comparison, supported by experimental data, to elucidate the nuanced interactions of these compounds with key neurotransmitter receptors.

First-generation antipsychotics, exemplified by drugs such as Haloperidol and Chlorpromazine, have long been the cornerstone of schizophrenia treatment. Their therapeutic efficacy is primarily attributed to the blockade of dopamine (B1211576) D2 receptors. However, their clinical utility is often hampered by a broad spectrum of side effects, stemming from their non-selective binding to various other receptors, including muscarinic, histaminergic, and adrenergic receptors.

This compound, a substituted benzamide, emerges as a highly selective dopamine D2 receptor antagonist. Its receptor binding profile is characterized by a remarkably high affinity for D2 receptors, with minimal interaction with other neurotransmitter receptors at clinically relevant concentrations. This selectivity may translate to a more favorable side-effect profile compared to the broader action of FGAs.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the equilibrium dissociation constants (Kᵢ) or inhibition constants (K D) of this compound, Haloperidol, and Chlorpromazine for key neurotransmitter receptors. Lower values indicate higher binding affinity.

ReceptorThis compound (K D / Kᵢ in nM)Haloperidol (Kᵢ in nM)Chlorpromazine (Kᵢ in nM)
Dopamine D₂ 0.024 - 0.0341.0 - 2.31.8 - 10
Serotonin 5-HT₂ₐ >100020 - 504.8 - 13.5
Alpha-1 Adrenergic (α₁) >100010 - 204.7 - 21
Histamine H₁ >100050 - 1003.8 - 10
Muscarinic M₁ >1000>100013 - 29

Key Differences in Receptor Binding Profiles

The data clearly illustrates that this compound's interaction with neurotransmitter receptors is highly focused on the dopamine D2 receptor. In contrast, first-generation antipsychotics like Haloperidol and Chlorpromazine exhibit significant affinity for a range of other receptors, which is graphically represented below.

G cluster_this compound This compound cluster_fga First-Generation Antipsychotics (e.g., Haloperidol, Chlorpromazine) This compound This compound D2 Dopamine D₂ This compound->D2 Very High Affinity S2A Serotonin 5-HT₂ₐ A1 Alpha-1 Adrenergic H1 Histamine H₁ M1 Muscarinic M₁ FGA FGA FGA->D2 High Affinity FGA->S2A Moderate to High Affinity FGA->A1 Moderate to High Affinity FGA->H1 Moderate to High Affinity FGA->M1 Low to Moderate Affinity

Receptor binding profile comparison.

Experimental Protocols

The binding affinities presented in this guide were determined using in vitro radioligand binding assays. The following provides a generalized methodology for these experiments.

1. Membrane Preparation:

  • Brain tissue (e.g., striatum for D2 receptors, cerebral cortex for other receptors) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in the assay buffer.

2. Radioligand Binding Assay:

  • The membrane preparation is incubated with a specific radioligand (e.g., [¹²⁵I]this compound for D2 receptors, [³H]Ketanserin for 5-HT₂ₐ receptors) at a fixed concentration.

  • To determine the Kᵢ of a test compound (this compound, Haloperidol, or Chlorpromazine), a range of concentrations of the unlabeled drug is added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known potent ligand for the receptor.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K D), where [L] is the concentration of the radioligand and K D is its dissociation constant.

The following diagram outlines the workflow of a typical radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue / Cell Culture Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC₅₀, Kᵢ) Counting->DataAnalysis

A meta-analysis of preclinical studies on the efficacy of Epidepride

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Efficacy": It is crucial to clarify that Epidepride is not a therapeutic drug and therefore does not have "efficacy" in the traditional sense of treating a disease. Instead, it is a high-affinity radioligand, a specialized tool used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and quantify dopamine (B1211576) D2/D3 receptors in the brain.[1][2] The "efficacy" of a radioligand like this compound is determined by its properties that make it suitable for imaging, such as its high affinity for the target receptor and its ability to provide a clear signal.

This guide provides a meta-analysis of preclinical studies on the properties of this compound as a radioligand and compares it with other commonly used dopamine D2/D3 receptor radioligands.

Quantitative Comparison of Dopamine D2/D3 Receptor Radioligands

The following table summarizes the key in vitro binding properties of this compound and compares them with other notable radioligands. Lower K D and K i values indicate higher binding affinity.

RadioligandReceptor TargetK D (pM)B max (pmol/g tissue) (Striatum)Reference
[ 125 I]this compoundDopamine D22436.7[3]
[ 3 H]SpiperoneDopamine D2--[3]
Isoremoxipride (FLB-457)Dopamine D220-30-[1]
FLB-463Dopamine D220-30-[1]

Experimental Protocols

In Vitro Binding Assays:

The determination of this compound's binding affinity (K D ) and receptor density (B max ) is typically performed using in vitro binding assays with rodent brain tissue. A representative protocol is as follows[3]:

  • Tissue Preparation: Brain regions of interest (e.g., striatum, frontal cortex, hippocampus, cerebellum) are dissected and homogenized in a suitable buffer.

  • Incubation: The tissue homogenates are incubated with varying concentrations of radiolabeled this compound (e.g., [ 125 I]this compound) at 25°C for 4 hours in a buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2 , and 1 mM MgCl 2 at pH 7.4.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: Scatchard analysis is performed on the binding data to determine the K D (dissociation constant) and B max (maximum number of binding sites).

In Vivo Imaging Studies:

Preclinical SPECT imaging is used to evaluate the in vivo performance of radioligands like [ 123 I]this compound. A general workflow is described below[2]:

  • Animal Model: Sprague Dawley rats are commonly used.

  • Radioligand Administration: A solution of [ 123 I]this compound is injected intravenously into the tail vein of the rat.

  • Image Acquisition: Dynamic SPECT images of the brain are acquired over a specific period.

  • Image Analysis: The acquired images are reconstructed, and regions of interest (e.g., striatum, hypothalamus, midbrain, cerebellum) are delineated. The uptake of the radioligand in these regions is quantified. The cerebellum is often used as a reference region because it has a low density of dopamine D2 receptors.

  • Outcome Measures: The key outcome is the specific binding ratio, which is a measure of the density of the target receptors. This is often calculated as the ratio of radioligand uptake in a target region to that in the reference region.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the workflow of a typical preclinical SPECT imaging study using a radioligand like this compound to assess dopamine D2/D3 receptor binding.

experimental_workflow cluster_protocol Preclinical SPECT Imaging Workflow animal_model Animal Model (e.g., Rat) radioligand_injection Intravenous Injection of [123I]this compound animal_model->radioligand_injection spect_imaging SPECT Image Acquisition radioligand_injection->spect_imaging image_reconstruction Image Reconstruction spect_imaging->image_reconstruction roi_analysis Region of Interest (ROI) Analysis image_reconstruction->roi_analysis binding_ratio Calculation of Binding Ratios roi_analysis->binding_ratio

Preclinical SPECT imaging workflow.

The following diagram illustrates the principle of competitive binding, which is fundamental to in vitro binding assays and in vivo receptor occupancy studies.

competitive_binding cluster_binding Competitive Binding Principle receptor D2 Receptor radioligand Radioligand (this compound) receptor->radioligand Binding competitor Competing Ligand receptor->competitor Binding

Principle of competitive radioligand binding.

Comparison with Alternatives

This compound was developed from a series of substituted benzamides derived from the atypical antipsychotic agent remoxipride.[1] Its design aimed to improve upon earlier radioligands for imaging extrastriatal dopamine D2 receptors.

  • Compared to [ 123 I]Iodobenzamide (IBZM): this compound demonstrated a significantly higher striatum-to-cerebellum ratio in rats (234 for [ 125 I]this compound), indicating a better signal-to-noise ratio for imaging.[1]

  • Compared to Raclopride: Raclopride, another derivative of remoxipride, is a useful radioligand in its tritium (B154650) or carbon-11 (B1219553) labeled forms for receptor binding and PET studies, respectively.[1] this compound, however, offers the advantage of being suitable for SPECT imaging when labeled with Iodine-123.

  • Analogs of this compound: Fallypride ([ 18 F]fallypride) is another high-affinity radioligand for PET imaging of dopamine D2 receptors that was developed from the same line of research.[1] The choice between this compound and Fallypride would depend on the imaging modality available (SPECT for [ 123 I]this compound, PET for [ 18 F]fallypride).

References

Independent Replication of Published Findings on Epidepride's Neuroprotective Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals no published studies demonstrating neuroprotective effects of Epidepride. Research on this compound has been exclusively focused on its utility as a high-affinity radioligand for in-vivo imaging of dopamine (B1211576) D2/D3 receptors.

This compound is primarily documented as a tool for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) scans, enabling the visualization and quantification of dopamine receptor density in the brain.[1][2][3][4][5] Its high affinity and specificity for D2/D3 receptors make it a valuable diagnostic and research tool for conditions involving the dopaminergic system, such as schizophrenia.[2][6] However, the extensive body of research on this compound does not contain evidence of it being investigated for or possessing therapeutic neuroprotective properties.

Given the absence of foundational studies on the neuroprotective effects of this compound, a comparison of independent replication studies is not possible. This guide, therefore, serves to clarify the established role of this compound and to highlight the lack of evidence for its use as a neuroprotective agent.

Established Application of this compound: Dopamine Receptor Imaging

This compound's utility lies in its ability to bind with high affinity to dopamine D2 and D3 receptors. When labeled with a radioactive isotope, such as Iodine-123, it allows for the non-invasive imaging of these receptors in the living brain.[3] This has been instrumental in studies of receptor occupancy by antipsychotic drugs and in understanding the pathophysiology of disorders with dopaminergic dysregulation.

The workflow for using this compound as an imaging agent can be summarized as follows:

cluster_0 Pre-Clinical/Clinical Protocol Radiolabeling Radiolabeling Administration Administration Radiolabeling->Administration [123I]this compound Imaging Imaging Administration->Imaging Intravenous Injection Data_Analysis Data_Analysis Imaging->Data_Analysis SPECT/PET Scan Conclusion Conclusion Data_Analysis->Conclusion Receptor Density/Occupancy

Workflow for this compound in Dopamine Receptor Imaging.

The Absence of Neuroprotective Data

A thorough search of scientific databases reveals a critical gap in the literature regarding any neuroprotective investigation of this compound. Consequently, there are no experimental protocols, quantitative data, or signaling pathways to report in the context of neuroprotection. The core requirements of this guide—comparative data tables and detailed methodologies for neuroprotective experiments—cannot be fulfilled due to the non-existence of such studies.

For researchers interested in neuroprotective agents, the focus should be directed towards compounds that have been specifically investigated for these properties. A multitude of natural and synthetic compounds are under active investigation for their potential to protect neurons from damage in various models of neurodegenerative diseases and injury.[7][8][9][10][11][12][13][14]

References

Assessing the Translational Validity of Epidepride: A Comparison of Animal Model Findings to Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Epidepride, a high-affinity antagonist for dopamine (B1211576) D2/D3 receptors, has emerged as a valuable radioligand for in vivo imaging studies using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Its utility in quantifying receptor occupancy and exploring the pathophysiology of neuropsychiatric disorders has been demonstrated in both preclinical animal models and human clinical research. This guide provides a comparative analysis of key findings from this compound imaging studies across species, offering insights into the translational validity of animal model data to human applications.

Quantitative Data Comparison

The following tables summarize key quantitative parameters obtained from this compound imaging studies in various species. It is important to note that direct comparisons should be made with caution due to variations in imaging modalities, experimental protocols, and data analysis techniques across different studies.

Table 1: In Vivo Dopamine D2/D3 Receptor Imaging with this compound in Rodent Models

SpeciesImaging ModalityRadiotracerBrain RegionOutcome MeasureValueReference
Sprague-Dawley RatnanoSPECT/CT[¹²³I]this compoundStriatumSpecific Binding RatioNot specified
Sprague-Dawley RatnanoSPECT/CT[¹²³I]this compoundMidbrainSpecific Binding RatioNot specified
RatIn vitro autoradiography[¹²⁵I]this compoundStriatumStriatum-to-Cerebellum Ratio234

Table 2: In Vivo Dopamine D2/D3 Receptor Imaging with this compound in Non-Human Primates

SpeciesImaging ModalityRadiotracerBrain RegionOutcome MeasureValueReference
Rhesus MonkeySPECT[¹²³I]this compoundStriatumPeak Uptake (% of administered dose/g)0.85% at 107 min
Rhesus MonkeySPECT[¹²³I]this compoundStriatumStriatal:Posterior Brain Ratio58 at 6.4 h
BaboonSPECT[¹²³I]this compoundBrainRadioactive Concentration (% ID/100 ml)Good agreement with [¹¹C]this compound PET

Table 3: In Vivo Dopamine D2/D3 Receptor Imaging with this compound in Humans

PopulationImaging ModalityRadiotracerBrain RegionOutcome MeasureValueReference
Healthy VolunteersSPECT[¹²³I]this compoundStriatumSpecific Striatum Uptake at 2 hr71.7 ± 4.9%
Healthy VolunteersSPECT[¹²³I]this compoundPituitaryAdenoma/Cerebellum RatioNot applicable
Patients with Pituitary AdenomasSPECT[¹²³I]this compoundPituitaryAdenoma/Cerebellum Ratio2.5 - 52.3

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing findings across studies. Below are summaries of typical experimental protocols for this compound imaging in different species.

Rodent Studies ([¹²³I]this compound SPECT)
  • Animal Model: Sprague-Dawley rats are commonly used. For specific disease models, such as schizophrenia, chronic administration of agents like MK-801 may be employed.

  • Radiotracer Administration: [¹²³I]this compound is typically administered intravenously (i.v.).

  • Imaging: NanoSPECT/CT imaging is utilized to acquire serial neuroimages, allowing for the evaluation of specific binding in regions of interest like the striatum and midbrain.

  • Data Analysis: Specific binding ratios are often calculated by comparing the radioactivity in the target region to a reference region with low receptor density (e.g., cerebellum).

Non-Human Primate Studies ([¹²³I]this compound SPECT)
  • Animal Model: Rhesus monkeys and baboons are frequently used due to their closer phylogenetic relationship to humans.

  • Radiotracer Administration: Intravenous injection of [¹²³I]this compound is the standard route.

  • Imaging: Dynamic SPECT scans are performed over several hours to capture the kinetics of the radiotracer.

  • Data Analysis: Quantitative analysis includes the calculation of tracer uptake as a percentage of the injected dose per gram of tissue and ratios of specific to non-specific binding regions (e.g., striatum to cerebellum or posterior brain). In some studies, SPECT data is validated against PET data using a corresponding ¹¹C-labeled tracer to ensure quantitative accuracy.

Human Studies ([¹²³I]this compound SPECT)
  • Subjects: Studies are conducted in both healthy volunteers and patient populations (e.g., individuals with schizophrenia or pituitary adenomas).

  • Radiotracer Administration: A bolus injection of [¹²³I]this compound is administered intravenously.

  • Imaging: SPECT imaging is typically performed at specific time points post-injection (e.g., 2-3 hours) to allow for optimal target-to-background ratios.

  • Data Analysis: Semiquantitative measures such as the target-to-cerebellum ratio minus one are used to estimate specific binding. In receptor occupancy studies, the percentage change in specific binding after administration of a therapeutic drug is calculated.

Visualization of Translational Workflow and Signaling Pathway

Translational_Workflow cluster_preclinical Preclinical Animal Models cluster_clinical Human Studies cluster_methods Imaging & Analysis Rat Rat Models (e.g., Schizophrenia) SPECT SPECT Imaging ([¹²³I]this compound) Rat->SPECT informs Monkey Non-Human Primate Models (e.g., Rhesus, Baboon) Monkey->SPECT informs PET PET Imaging ([¹¹C]this compound Validation in NHP) Monkey->PET validates Healthy Healthy Volunteers Patients Patient Populations (e.g., Schizophrenia, Pituitary Adenomas) Analysis Quantitative Analysis (Binding Ratios, Occupancy, Uptake %) SPECT->Analysis PET->Analysis Analysis->Healthy establishes baseline Analysis->Patients assesses pathophysiology & drug effects

Caption: Translational workflow from preclinical animal models to human studies using this compound imaging.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R binds to G_protein G-protein Signaling D2R->G_protein activates Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_protein->Effector modulates This compound This compound (Radiolabeled Antagonist) This compound->D2R blocks binding of Dopamine

Caption: this compound's mechanism of action at the dopamine D2/D3 receptor.

Safety Operating Guide

Proper Disposal of Epidepride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Proper management and disposal of specialized research chemicals are paramount for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Epidepride, a benzamide (B126) derivative frequently used in neuroscience research, often radiolabeled with Iodine-125 ([¹²⁵I]). This procedure is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Given the potential for radiological hazards when working with [¹²⁵I]this compound and the general chemical hazards associated with benzamide compounds, all personnel must adhere to strict safety protocols. A toxicology study in rats indicated low acute toxicity for unlabeled this compound; however, the general class of benzamides is treated as hazardous.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves. When handling radiolabeled this compound, consider using two pairs of gloves.

Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood designated for radioactive material handling.

Step-by-Step Disposal Protocol for this compound

The primary disposal strategy for this compound, particularly when radiolabeled with Iodine-125, is decay-in-storage . This process involves securely storing the radioactive waste until it has decayed to background radiation levels. The half-life of Iodine-125 is approximately 60 days, meaning it takes about 10 half-lives (roughly 600 days or 20 months) for the radioactivity to become negligible.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent contamination and ensure compliant disposal.

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, pipette tips, and vials, must be placed in a designated, clearly labeled radioactive waste container. This container should be lined with a durable, yellow plastic bag marked with the universal radiation symbol.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, shatter-resistant (e.g., plastic) container labeled for radioactive liquid waste. Do not mix with other chemical or non-radioactive waste streams. Organic solvent waste containing this compound should be collected in a separate, appropriately labeled container.

  • Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a puncture-proof sharps container designated for radioactive waste.

Step 2: Waste Labeling and Documentation

Accurate and detailed labeling is a regulatory requirement and essential for safe handling.

Each waste container must be labeled with:

  • The words "Caution, Radioactive Material"

  • The radiation symbol (trefoil)

  • The radionuclide ([¹²⁵I]this compound)

  • The estimated activity and the date it was added

  • The chemical composition of the waste (e.g., "this compound in saline," "Contaminated gloves")

  • The name of the principal investigator and the laboratory contact information

Maintain a log sheet for each container to track the contents and their activity levels.

Step 3: Decay-in-Storage

Store the segregated and labeled radioactive waste in a designated and secure decay-in-storage area. This area must be:

  • Clearly marked with "Caution, Radioactive Material"

  • Shielded appropriately (e.g., with lead bricks) if initial activity levels are high.

  • Accessible only to authorized personnel.

Allow the waste to decay for at least 10 half-lives.

Step 4: Monitoring and Final Disposal

After the decay period, the waste must be monitored to confirm that its radioactivity is indistinguishable from background levels.

  • Survey: Use a radiation survey meter (e.g., a Geiger-Müller counter) to check the radiation levels of the stored waste. The survey should be conducted in a low-background area.

  • De-identification: If the radiation levels are at background, the radioactive labels and symbols must be defaced or removed from the container.

  • Final Disposal:

    • Solid Waste: Once confirmed to be at background levels and de-identified, the solid waste can typically be disposed of as regular laboratory waste, in accordance with institutional guidelines.

    • Liquid Waste: After decay and confirmation of background radiation levels, the chemical nature of the waste must be considered. As a benzamide derivative, it should be treated as chemical waste. The decontaminated liquid waste should be disposed of through your institution's hazardous chemical waste program. Do not pour down the drain unless specifically approved by your institution's environmental health and safety department.

Spill Management

In the event of a spill of this compound solution:

  • Alert: Immediately notify others in the area.

  • Contain: Cordon off the spill area to prevent the spread of contamination.

  • Absorb: Use absorbent materials (e.g., absorbent pads or paper towels) to soak up the spill, working from the outside in.

  • Clean: Decontaminate the area using a suitable cleaning agent.

  • Dispose: All materials used for spill cleanup must be disposed of as radioactive waste following the procedures outlined above.

  • Monitor: Survey the area and personnel for contamination after cleanup.

Data Presentation

Waste TypeCollection ContainerDisposal Pathway
Solid Waste (gloves, paper, vials)Labeled radioactive waste container with yellow linerDecay-in-storage, then dispose as regular lab waste after monitoring
Aqueous Liquid Waste Labeled, shatter-resistant radioactive liquid waste containerDecay-in-storage, then dispose as hazardous chemical waste after monitoring
Organic Solvent Waste Labeled, solvent-safe radioactive liquid waste containerDecay-in-storage, then dispose as hazardous chemical waste after monitoring
Sharps Waste Labeled, puncture-proof radioactive sharps containerDecay-in-storage, then dispose through the radioactive sharps waste stream

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

Epidepride_Disposal_Workflow cluster_generation Step 1: Waste Generation & Segregation cluster_labeling Step 2: Labeling & Documentation cluster_storage Step 3: Decay-in-Storage cluster_disposal Step 4: Monitoring & Final Disposal generation This compound Waste Generated solid Solid Waste generation->solid Gloves, Paper, Vials liquid Liquid Waste generation->liquid Aqueous/Solvent Solutions sharps Sharps Waste generation->sharps Needles, Syringes labeling Label with Radionuclide, Activity, Date, PI Info solid->labeling liquid->labeling sharps->labeling storage Store in Secure, Shielded Area (min. 10 half-lives) labeling->storage monitoring Survey Waste for Radioactivity storage->monitoring decision At Background Level? monitoring->decision decision->storage No deface Deface Radioactive Labels decision->deface Yes chem_waste Dispose as Hazardous Chemical Waste (Liquids) deface->chem_waste lab_waste Dispose as Regular Lab Waste (Solids) deface->lab_waste

This compound Disposal Workflow

References

Essential Safety and Handling Guide for Itopride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for laboratory research and drug development professionals. "Epidepride" is likely a misspelling of "Itopride hydrochloride," and this document pertains to the latter. Always refer to the specific Safety Data Sheet (SDS) provided with your material and follow all applicable institutional and governmental regulations.

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Itopride (B38515) hydrochloride in a laboratory setting.

I. Immediate Safety and Hazard Information

Itopride hydrochloride is a gastroprokinetic agent that requires careful handling due to its potential health hazards. The primary risks include harm if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.

Quantitative Toxicity Data

Route of ExposureSpeciesValue
OralRatLD50: >2 g/kg[1][2]
OralMouseLD50: >2 g/kg[1]
OralDogSingle Lethal Dose: approx. 600 mg/kg[3]
Dermal-No data available[4][5]
Inhalation-No data available[4][5]

Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningHarmful if swallowed, in contact with skin, or if inhaled.
Hazardous to the Aquatic Environment (Acute & Chronic)GHS09WarningVery toxic to aquatic life with long lasting effects.

II. Personal Protective Equipment (PPE) Protocol

A risk assessment should be conducted to determine the specific PPE requirements for the planned procedures. The following provides a general guideline for handling Itopride hydrochloride powder and solutions.

PPE Workflow Diagram

PPE_Workflow PPE Donning and Doffing Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Procedure Handle Itopride Hydrochloride Don4->Procedure Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 End Exit Work Area & Wash Hands Doff4->End Start Enter Work Area Start->Don1 Procedure->Doff1

Caption: A workflow for the correct sequence of donning and doffing PPE.

Detailed PPE Specifications

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash-prone procedures.
Skin Protection - Gloves: Handle with chemical-resistant, impervious gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use. - Clothing: Wear a lab coat or impervious clothing. For larger quantities or risk of significant exposure, a chemical-resistant suit may be necessary.
Respiratory Protection For handling powders or creating aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. Ensure the respirator is properly fitted. Work in a well-ventilated area, preferably a chemical fume hood.

III. Operational and Disposal Plans

Step-by-Step Handling Procedures

  • Preparation:

    • Designate a specific area for handling Itopride hydrochloride.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Work within a certified chemical fume hood, especially when handling the solid form or preparing solutions.

  • Weighing and Solution Preparation:

    • When weighing the powder, do so in a fume hood or a ventilated balance enclosure to avoid dust inhalation.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools.

    • For solution preparation, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.

    • Do not eat, drink, or smoke in the handling area.

Emergency Procedures

Exposure TypeFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

  • Waste Generation: All materials contaminated with Itopride hydrochloride, including unused product, empty containers, and disposable PPE, should be considered hazardous waste.

  • Containment: Collect waste in suitable, closed, and clearly labeled containers.

  • Disposal Method: Dispose of waste through a licensed hazardous material disposal company. Alternatively, the material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] Always follow local, state, and federal environmental regulations.

  • Environmental Precaution: Prevent the release of Itopride hydrochloride into the environment. Do not allow it to enter drains or watercourses.

IV. Experimental Protocols

Mechanism of Action Signaling Pathway

Itopride hydrochloride enhances gastrointestinal motility through a dual mechanism: it acts as a dopamine (B1211576) D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor. This leads to increased acetylcholine (B1216132) concentrations in the myenteric plexus, promoting gastric motility.

Itopride_Mechanism Mechanism of Action of Itopride Hydrochloride Itopride Itopride HCl D2_Receptor Dopamine D2 Receptor (on cholinergic neuron) Itopride->D2_Receptor Antagonizes (Blocks) AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_Release Acetylcholine (ACh) Release D2_Receptor->ACh_Release Inhibition of Release ACh_Degradation ACh Degradation AChE->ACh_Degradation Catalyzes Dopamine Dopamine Dopamine->D2_Receptor Binds & Inhibits ACh_Concentration Increased ACh Concentration ACh_Release->ACh_Concentration ACh_Degradation->ACh_Concentration Prevents Decrease GI_Motility Enhanced Gastrointestinal Motility ACh_Concentration->GI_Motility Leads to

Caption: Dual mechanism of Itopride HCl on gastrointestinal motility.

Example Experimental Protocol: In Vitro Dissolution Study

This protocol is adapted from studies on sustained-release floating tablets of Itopride hydrochloride.[7]

  • Objective: To determine the in vitro drug release profile of an Itopride hydrochloride formulation.

  • Apparatus and Materials:

    • USP Dissolution Apparatus II (paddle type)

    • 900 mL of 0.1 N HCl (dissolution medium)

    • Itopride hydrochloride tablets

    • UV-Visible Spectrophotometer

    • Syringes and filters

  • Procedure:

    • Set the temperature of the dissolution medium in the vessels to 37°C ± 0.5°C.

    • Set the paddle rotation speed to 75 rpm.

    • Place one Itopride hydrochloride tablet in each dissolution vessel.

    • At specified time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a 5 mL aliquot of the dissolution medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

    • Filter the collected samples.

    • Determine the concentration of Itopride hydrochloride in each sample using a UV-Visible spectrophotometer at a λmax of 258 nm, using 0.1 N HCl as a blank.

    • Calculate the cumulative percentage of drug released at each time point.

Example Clinical Trial Protocol: Efficacy and Safety in Functional Dyspepsia

This is a summary of a typical Phase III clinical trial design for Itopride hydrochloride.[8][9][10]

  • Objective: To assess the efficacy and safety of Itopride hydrochloride in patients with functional dyspepsia (FD).

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participant Profile:

    • Adults (18-65 years) diagnosed with FD according to Rome criteria.

    • Exclusion criteria include the presence of organic gastrointestinal diseases confirmed by upper endoscopy.

  • Procedure:

    • Eligible patients are randomized to receive either Itopride hydrochloride (e.g., 100 mg three times daily) or a matching placebo for a specified duration (e.g., 8 weeks).

    • Patients are evaluated at baseline and at specified follow-up visits (e.g., weeks 4 and 8).

    • Efficacy is assessed using validated questionnaires that measure symptoms of FD, such as bloating, early satiety, and upper abdominal pain. A Global Patient Assessment (GPA) may also be used.

    • Safety is monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests (e.g., renal and liver function tests) at each visit.

  • Outcome Measures:

    • Primary: Proportion of patients with significant symptom relief at the end of the treatment period compared to placebo.

    • Secondary: Changes in individual symptom scores, safety and tolerability profile.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epidepride
Reactant of Route 2
Reactant of Route 2
Epidepride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。